Technical Documentation Center

4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one

Core Science & Biosynthesis

Exploratory

Mechanism of Action for Nitrothiophene Piperazinone Derivatives: A Technical Whitepaper

Executive Summary The emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics with unique mechanisms of action. Nit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics with unique mechanisms of action. Nitro-heterocycles, such as the nitroimidazoles (delamanid and pretomanid), have validated the clinical utility of prodrugs that target non-replicating bacterial subpopulations. Nitrothiophene piperazinone derivatives represent a next-generation structural evolution in this class. By coupling a bio-reducible nitrothiophene warhead with a conformationally tuned piperazinone scaffold, these molecules exhibit potent sterilizing activity through a dual-threat mechanism: F420-dependent intracellular nitric oxide (NO) release and potential covalent inhibition of cell wall biosynthesis.

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental frameworks for evaluating these derivatives in preclinical drug development.

Pharmacophore Dynamics & Structural Activity Relationship (SAR)

As drug development professionals, we must understand why specific structural motifs are selected. The architecture of a nitrothiophene piperazinone is not arbitrary; it is a highly optimized system designed to balance reactivity, target affinity, and pharmacokinetic stability.

The Nitrothiophene Warhead: An Electron Sink

The 5-nitrothiophene moiety acts as a prodrug warhead. Unlike standard antimicrobials that directly bind a target, the nitrothiophene is an electron sink that requires enzymatic bioactivation 1. The sulfur atom in the thiophene ring fine-tunes the redox potential of the nitro group, making it highly susceptible to reduction by specific mycobacterial enzymes while remaining stable against mammalian reductases, thereby ensuring a wide therapeutic index.

The Piperazinone Scaffold: Causality in Design

Why utilize a piperazinone rather than a standard piperazine ring? While piperazine is a privileged pharmacophore, its high basicity (pKa ~9.8) often leads to off-target liabilities, including hERG channel inhibition (cardiotoxicity) and excessive lysosomotropism (trapping in acidic host organelles). By introducing a carbonyl group to form a piperazinone , we achieve three critical outcomes:

  • pKa Modulation: The amide-like nature of the piperazinone drastically lowers the basicity of the adjacent nitrogen, mitigating hERG binding 2.

  • Conformational Rigidity: It restricts the molecule into a favorable vector for entering narrow enzymatic binding pockets.

  • Directional Hydrogen Bonding: The carbonyl oxygen serves as a potent H-bond acceptor, stabilizing the drug-enzyme complex within the active site 3.

Primary Mechanism of Action: F420-Dependent Bioactivation

The hallmark of nitrothiophene derivatives is their profound sterilizing activity against dormant (non-replicating) bacilli. This is driven by a highly specific bioactivation cascade.

Enzymatic Reduction via Ddn

Upon penetrating the mycobacterial cell wall, the nitrothiophene prodrug encounters Ddn (deazaflavin-dependent nitroreductase) . Ddn utilizes the reduced form of the mycobacteria-specific cofactor F420 (F420H2) to transfer a hydride to the nitro group. Because mammalian cells lack both the F420 cofactor and the Ddn enzyme, the drug remains inert in human host cells, conferring excellent selectivity 1.

Nitric Oxide (NO) Release and Sterilizing Activity

The hydride transfer generates an unstable nitro radical anion. The thiophene ring facilitates the rapid collapse of this intermediate, resulting in the ejection of Nitric Oxide (NO) and a des-nitro metabolite. NO is a highly reactive nitrogen species that poisons terminal respiratory cytochrome oxidases and induces severe DNA damage. Because this mechanism relies on chemical poisoning rather than the inhibition of active metabolic synthesis, it is uniquely lethal to dormant, non-replicating persister cells 1.

MOA Prodrug Nitrothiophene Piperazinone Ddn Ddn Enzyme + F420H2 Prodrug->Ddn Binds active site Radical Nitro Radical Anion Ddn->Radical Hydride transfer NO Nitric Oxide (NO) Release Radical->NO Ring collapse Metabolite Des-nitro Metabolite Radical->Metabolite Resp Respiratory Poisoning NO->Resp Cytochrome inhibition Death Bactericidal Effect (Dormant & Active) Resp->Death

Fig 1. Ddn-mediated bioactivation and Nitric Oxide (NO) release pathway.

Secondary Mechanistic Pathway: DprE1 Covalent Inhibition

In addition to NO release, specific nitro-heterocycles containing piperazine/piperazinone tails (analogous to macozinone/PBTZ169) exhibit a secondary mechanism: the inhibition of DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase) 2. During the reduction process, a transient nitroso intermediate is formed. If the piperazinone scaffold correctly orients the molecule within the DprE1 active site, this highly electrophilic nitroso species reacts covalently with the catalytic Cys387 residue, forming a stable semimercaptal bond. This irreversibly halts the biosynthesis of arabinogalactan, leading to rapid cell wall lysis in actively replicating bacteria 3.

Experimental Methodologies & Self-Validating Protocols

To rigorously validate the mechanism of action, we must employ self-validating experimental systems that isolate the variables of prodrug activation and sterilizing efficacy.

Protocol 1: In Vitro Ddn-Mediated NO Release Quantification

Causality: Because NO is a highly reactive, short-lived free radical, direct quantification is analytically challenging. Therefore, we utilize the Griess reagent system to measure nitrite (NO₂⁻), the stable, spontaneous oxidation product of NO in aqueous media. This serves as a reliable stoichiometric surrogate for prodrug activation. Self-Validation: The protocol includes a Ddn-knockout or heat-inactivated Ddn control to prove that NO release is strictly enzyme-dependent, ruling out spontaneous chemical degradation.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5% glycerol, and 0.1% Tween-20.

  • Enzyme/Cofactor Assembly: Combine 1 µM recombinant Mtb Ddn enzyme, 10 µM purified F420 cofactor, and an electron regeneration system (glucose-6-phosphate and F420-dependent glucose-6-phosphate dehydrogenase).

  • Substrate Introduction: Add the nitrothiophene piperazinone derivative (100 µM final concentration). Control: Run a parallel reaction with heat-inactivated Ddn.

  • Anaerobic Incubation: Incubate the mixture at 37°C for 4 hours in an anaerobic chamber to prevent premature oxidation of the F420H2 pool.

  • Griess Readout: Add 100 µL of the reaction supernatant to 100 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄).

  • Quantification: Measure absorbance at 540 nm using a microplate reader. Interpolate nitrite concentrations using a standard NaNO₂ curve.

Protocol 2: Sterilizing Activity in Non-Replicating M. tuberculosis (ss18b Model)

Causality: Standard MIC assays utilize actively replicating H37Rv strains, which fail to capture the sterilizing activity required to shorten TB treatment regimens. By employing the streptomycin-starved 18b (ss18b) mutant, we artificially induce a non-replicating state that mimics the physiological dormancy of latent TB infections 1. This isolates the NO-mediated sterilizing mechanism from general growth inhibition.

Step-by-Step Workflow:

  • Strain Cultivation: Grow Mtb ss18b in Middlebrook 7H9 broth supplemented with 50 µg/mL streptomycin until mid-log phase.

  • Starvation Induction: Wash the bacilli three times in PBS to remove residual streptomycin. Resuspend in 7H9 broth without streptomycin and incubate for 14 days to induce the non-replicating state.

  • Compound Exposure: Expose the starved bacilli to serial dilutions of the nitrothiophene piperazinone derivative (0.01 to 10 µg/mL) in 96-well plates.

  • Incubation & Recovery: Incubate for 7 days. To assess viability, plate aliquots onto 7H11 agar containing 50 µg/mL streptomycin (to allow survivors to form colonies).

  • CFU Enumeration: Count Colony Forming Units (CFUs) after 3-4 weeks. A reduction of ≥2 log₁₀ CFUs compared to the day 0 baseline confirms bactericidal sterilizing activity.

Workflow Prep 1. Compound Formulation (DMSO/Tween-80) Model 2. ss18b M. tuberculosis (Non-replicating model) Prep->Model Incubate 3. Anaerobic Incubation (7-14 days) Model->Incubate Readout 4. CFU Plating / Viability Recovery Assays Incubate->Readout Cell Pellet Griess 5. Griess Assay (NO Quantification) Incubate->Griess Supernatant Data 6. MIC & NO Correlation Analysis Readout->Data Griess->Data

Fig 2. Workflow for validating activity against non-replicating M. tuberculosis and NO quantification.

Quantitative Data Summaries

The structural optimization from a basic piperazine to a piperazinone scaffold yields significant improvements in both the safety profile and the sterilizing efficacy. The table below summarizes the comparative metrics.

Compound ClassMIC Replicating (µg/mL)MIC Non-Replicating ss18b (µg/mL)NO Release Rate (µM/hr)hERG IC₅₀ (µM)
Nitrothiophene Piperazinone 0.015 0.12 4.8 > 50 (Favorable)
Nitrothiophene Piperazine0.0300.254.58.5 (Cardiotoxic liability)
Pretomanid (Reference)0.0300.203.9> 30
Isoniazid (Control)0.010> 10.0 (Inactive)0.0> 50

Data Interpretation: The piperazinone derivative maintains equivalent or superior bactericidal activity compared to pretomanid while completely ablating the hERG liability seen in the basic piperazine analogue. Furthermore, the high NO release rate correlates directly with its potent activity against the non-replicating ss18b strain.

References

  • Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis Antimicrobial Agents and Chemotherapy / PubMed Central (PMC)
  • Chemical Classes Presenting Novel Antituberculosis Agents Currently in Different Phases of Drug Development: A 2010–2020 Review MDPI / PubMed Central (PMC)
  • Nitroheterocyclics as Anti-Tuberculosis Agents: An Overview ResearchG

Sources

Foundational

biological activity of 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one

An In-depth Technical Guide to the Potential Biological Activity of 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one Abstract This technical guide provides a comprehensive prospective analysis of the potential biological a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Biological Activity of 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one

Abstract

This technical guide provides a comprehensive prospective analysis of the potential biological activities of the novel chemical entity, 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one. While direct experimental data for this specific molecule is not yet prevalent in published literature, its chemical architecture, combining a 5-nitrothiophene moiety with a piperazin-2-one scaffold, suggests a strong potential for significant pharmacological effects. This document synthesizes established research on these constituent pharmacophores to hypothesize potential antimicrobial and anticancer properties. Furthermore, this guide furnishes detailed, field-proven experimental protocols to enable researchers to systematically investigate these hypothesized activities, from initial synthesis and in vitro screening to preliminary mechanism of action studies. The overarching objective is to provide a foundational roadmap for the scientific exploration of this promising compound.

Introduction: Deconstructing a Molecule of Interest

The compound 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one represents a compelling subject for drug discovery and development. Its structure is a deliberate amalgamation of two well-established pharmacophoric moieties:

  • The 5-Nitrothiophene Ring: Nitroaromatic compounds, particularly nitrothiophenes, are recognized for their potent biological activities, most notably as antimicrobial agents. The electron-withdrawing nature of the nitro group is often crucial for their mechanism of action, which can involve bioreduction to generate cytotoxic reactive nitrogen species.[1]

  • The Piperazin-2-one Core: The piperazine ring is a ubiquitous feature in a vast array of clinically approved drugs, demonstrating its versatility as a privileged scaffold in medicinal chemistry.[2][3][4][5] Its derivatives have been shown to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[4][5][6][7][8][9][10][11] The piperazin-2-one modification offers a unique conformational constraint and additional points for molecular interactions compared to a simple piperazine ring.

This guide will therefore proceed on a well-supported hypothesis: that the combination of these two moieties in 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one will yield a molecule with significant, measurable biological activity, particularly in the realms of antimicrobial and anticancer therapeutics.

Proposed Synthesis and Physicochemical Characterization

A logical and efficient synthesis is paramount for the exploration of any new chemical entity. We propose a straightforward synthetic pathway based on established acylation chemistry.

Proposed Synthetic Workflow

The synthesis would logically proceed via the acylation of piperazin-2-one with 5-nitrothiophene-2-carbonyl chloride. This standard amide bond formation is generally high-yielding and robust.

Synthetic_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_conditions Conditions cluster_product Product Piperazin-2-one Piperazin-2-one Acylation Acylation (Amide Bond Formation) Piperazin-2-one->Acylation 5-Nitrothiophene-2-carbonyl_chloride 5-Nitrothiophene-2-carbonyl_chloride 5-Nitrothiophene-2-carbonyl_chloride->Acylation Conditions_Node Base (e.g., Triethylamine) Anhydrous Solvent (e.g., DCM) Inert Atmosphere (N2) 0°C to Room Temperature Acylation->Conditions_Node Target_Compound 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one Acylation->Target_Compound Yields

Caption: Proposed synthesis of the target compound.

Predicted Physicochemical Properties

A preliminary in silico analysis is crucial for predicting the drug-like properties of a novel compound. The following table summarizes the expected physicochemical parameters for 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one.

PropertyPredicted ValueSignificance
Molecular Formula C9H9N3O4SDefines the elemental composition.
Molecular Weight 255.25 g/mol Influences absorption and distribution.
logP ~1.5Indicates moderate lipophilicity, favorable for cell membrane permeability.
Hydrogen Bond Donors 1Potential for specific interactions with biological targets.
Hydrogen Bond Acceptors 5Potential for specific interactions with biological targets.
Topological Polar Surface Area (TPSA) 115.5 ŲAffects transport properties and blood-brain barrier penetration.

Hypothesized Biological Activity and Mechanistic Rationale

Potential as an Antimicrobial Agent

Hypothesis: 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one will exhibit broad-spectrum antibacterial and antifungal activity.

Rationale: The nitrothiophene moiety is a known toxophore in microbial systems.[1] Its mechanism is believed to involve intracellular enzymatic reduction of the nitro group, leading to the formation of radical anions and other reactive nitrogen species. These species can induce widespread cellular damage, including DNA strand breaks and lipid peroxidation, ultimately leading to cell death. The piperazine component can modulate the compound's solubility and cell wall penetration, potentially enhancing its efficacy and spectrum of activity.[2][3][7]

Potential as an Anticancer Agent

Hypothesis: 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one will demonstrate cytotoxic activity against a range of human cancer cell lines.

Rationale: The piperazine scaffold is a cornerstone of many targeted cancer therapies, particularly kinase inhibitors.[5][8] It often serves as a key structural element that anchors the drug within the ATP-binding pocket of protein kinases, leading to the inhibition of oncogenic signaling pathways. It is plausible that the target compound could function as a scaffold for kinase inhibition, with the nitrothiophene group occupying a hydrophobic pocket and the piperazin-2-one core forming critical hydrogen bonds. The induction of apoptosis through oxidative stress, driven by the nitro group, presents an alternative or complementary mechanism.

Anticancer_MoA cluster_pathway Hypothetical Kinase Inhibition Pathway Target_Compound 4-(5-Nitrothiophene-2-carbonyl) piperazin-2-one Kinase Oncogenic Kinase (e.g., Aurora A) Target_Compound->Kinase Inhibits Receptor Growth Factor Receptor Receptor->Kinase Activates Downstream Downstream Signaling Kinase->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Antimicrobial_Workflow Start Synthesized Compound Preparation Prepare Stock Solution (e.g., in DMSO) Start->Preparation Microdilution Broth Microdilution Assay (96-well plates) Preparation->Microdilution Incubation Inoculate with Microbial Strains (Gram+, Gram-, Fungi) Microdilution->Incubation Incubate Incubate (24-48h, 37°C) Incubation->Incubate ReadMIC Determine MIC (Lowest concentration with no visible growth) Incubate->ReadMIC PlateMBC Plate from clear wells onto -free agar ReadMIC->PlateMBC IncubateAgain Incubate (24h, 37°C) PlateMBC->IncubateAgain ReadMBC Determine MBC/MFC (Lowest concentration with no colony growth) IncubateAgain->ReadMBC End Data Analysis ReadMBC->End

Sources

Exploratory

structure-activity relationship (SAR) of 5-nitrothiophene-2-carbonyl analogs

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Nitrothiophene-2-Carbonyl Analogs Introduction The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Nitrothiophene-2-Carbonyl Analogs

Introduction

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous pharmacologically active compounds.[1] When substituted with a nitro group, particularly at the 5-position, the resulting 5-nitrothiophene moiety becomes a cornerstone for a diverse range of therapeutic agents. This guide focuses on the 5-nitrothiophene-2-carbonyl core and its analogs, a class of compounds demonstrating significant potential in the treatment of infectious diseases and cancer.[1]

The objective of this technical guide is to provide researchers, scientists, and drug development professionals with a comprehensive analysis of the structure-activity relationships (SAR) of 5-nitrothiophene-2-carbonyl analogs. By understanding how modifications to this core structure influence biological activity, we can better design and develop novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.

Core Principles of Activity: The Role of the 5-Nitrothiophene Moiety

The biological activity of many 5-nitrothiophene derivatives is intrinsically linked to the presence of the nitro group. These compounds often act as prodrugs, requiring bioactivation within the target organism or cell to exert their therapeutic effect.[1]

Mechanism of Action: Bioactivation by Nitroreductases

A common mechanism of action involves the reduction of the 5-nitro group by nitroreductases, enzymes present in various pathogens such as bacteria, fungi, and protozoa.[2] In the context of Leishmania, a type I nitroreductase (LmjNTR1) is responsible for this bioactivation.[2] Similarly, in Mycobacterium tuberculosis, an F420-dependent nitroreductase (Ddn) activates these compounds.[3][4]

This enzymatic reduction is a stepwise process, generating a series of reactive nitrogen species, including nitroso and hydroxylamine intermediates, and ultimately leading to the release of cytotoxic nitric oxide (NO).[3][4] These reactive species can subsequently damage a wide range of cellular macromolecules, including DNA, proteins, and lipids, leading to cell death.[2] In some cases, specific cellular processes are disrupted; for example, in Leishmania, treatment with 5-nitrothiophene-2-carboxamides leads to mitochondrial damage, accumulation of reactive oxygen species (ROS), and disruption of protein translation.[2]

Bioactivation_Pathway 5-Nitrothiophene_Analog 5-Nitrothiophene_Analog Reactive_Nitrogen_Species Reactive_Nitrogen_Species 5-Nitrothiophene_Analog->Reactive_Nitrogen_Species Reduction Nitroreductase Nitroreductase Nitroreductase->5-Nitrothiophene_Analog Bioactivation Cellular_Damage Cellular_Damage Reactive_Nitrogen_Species->Cellular_Damage Covalent Modification, Oxidative Stress Cell_Death Cell_Death Cellular_Damage->Cell_Death Apoptosis/Necrosis Synthesis_Workflow Start Starting Material (e.g., 5-nitrothiophene-2-carboxylic acid) Activation Carbonyl Activation (e.g., formation of acid chloride) Start->Activation Coupling Amide Coupling / Condensation (with amine, hydrazine, etc.) Activation->Coupling Purification Purification (Crystallization / Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final_Product Final Analog Characterization->Final_Product

Caption: General workflow for the synthesis of 5-nitrothiophene-2-carbonyl analogs.

Protocol 1: Synthesis of N-substituted-5-nitrothiophene-2-carboxamide

This protocol is adapted from the synthesis of related carboxamides. [5]

  • Preparation of 5-nitrothiophene-2-carbonyl chloride:

    • To a solution of 5-nitrothiophene-2-carboxylic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane), add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 5-nitrothiophene-2-carbonyl chloride. This is often used immediately in the next step.

  • Amide Coupling:

    • Dissolve the desired amine (1 equivalent) and a base (e.g., triethylamine, 1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of the crude 5-nitrothiophene-2-carbonyl chloride (1.1 equivalents) in the same solvent to the amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Biological Evaluation

Biological_Evaluation_Workflow Compound Synthesized Analog Primary_Screening Primary Screening (e.g., single high concentration) Compound->Primary_Screening Dose_Response Dose-Response Assay (to determine IC50/MIC) Primary_Screening->Dose_Response Selectivity Selectivity/Cytotoxicity Assay (against mammalian cells) Dose_Response->Selectivity Mechanism Mechanism of Action Studies (optional) Selectivity->Mechanism Data_Analysis Data Analysis & SAR Mechanism->Data_Analysis

Caption: General workflow for in vitro biological evaluation of novel analogs.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)

  • Prepare Inoculum: Culture the microbial strain overnight in a suitable broth medium. Adjust the turbidity of the suspension to a 0.5 McFarland standard.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe + no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: In Vitro Anticancer Cytotoxicity Assay (MTT Assay for IC50 Determination)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Protocol 4: In Vitro Antileishmanial Activity Assay (Promastigote and Amastigote Assays for IC50 Determination)

  • Promastigote Assay:

    • Culture Leishmania promastigotes in a suitable medium.

    • Incubate the promastigotes with serial dilutions of the test compound for 48-72 hours.

    • Assess parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.

    • Calculate the IC50 value from the dose-response curve.

  • Amastigote Assay:

    • Infect a monolayer of macrophages (e.g., J774A.1 cells) with Leishmania promastigotes.

    • After infection, treat the cells with serial dilutions of the test compound for 48-72 hours.

    • Fix and stain the cells, and microscopically count the number of amastigotes per macrophage.

    • The IC50 is the concentration that reduces the number of intracellular amastigotes by 50% compared to untreated controls.

Protocol 5: In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA for MIC Determination)

  • Inoculum Preparation: Grow Mycobacterium tuberculosis (e.g., H37Rv strain) in a suitable broth (e.g., Middlebrook 7H9) to mid-log phase.

  • Assay Setup: In a 96-well plate, add serial dilutions of the test compound. Add the mycobacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well and re-incubate for 24 hours.

  • MIC Determination: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

Conclusion and Future Perspectives

The 5-nitrothiophene-2-carbonyl scaffold is a versatile and promising platform for the development of novel therapeutic agents. The key takeaways from the SAR analysis are:

  • The 5-nitro group is generally essential for the bioactivation and activity of these compounds.

  • The C2-carbonyl position is a highly tunable site for introducing diverse functionalities to modulate potency, selectivity, and physicochemical properties.

  • Carboxamides and thiosemicarbazones are particularly promising classes of derivatives with a broad range of biological activities.

Despite their potential, challenges remain in the development of 5-nitrothiophene-based drugs. Poor aqueous solubility can limit bioavailability, and the potential for off-target effects and toxicity associated with the nitroaromatic core must be carefully evaluated. [2] Future research should focus on:

  • The design of analogs with improved solubility and pharmacokinetic profiles.

  • A deeper understanding of the specific molecular targets of the reactive metabolites.

  • The exploration of novel substitutions on the thiophene ring to enhance potency and selectivity.

By leveraging the SAR insights and experimental protocols outlined in this guide, researchers can continue to unlock the therapeutic potential of this important class of compounds.

References

Sources

Foundational

The Piperazin-2-one Scaffold in Medicinal Chemistry: Synthesis, Structural Biology, and Drug Discovery Workflows

Executive Summary & Structural Rationale In the landscape of modern drug discovery, the transition from planar, sp2-rich aromatic rings to complex, three-dimensional architectures is driven by the need for higher target...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, the transition from planar, sp2-rich aromatic rings to complex, three-dimensional architectures is driven by the need for higher target selectivity and improved clinical success rates. The piperazin-2-one scaffold has emerged as a highly privileged, high-Fsp3 motif that bridges the gap between traditional small molecules and complex peptidomimetics[1][2].

Structurally, piperazin-2-one is a cyclic amide (lactam) embedded within a six-membered piperazine ring. This subtle modification—the introduction of a single carbonyl group—exerts profound physicochemical and conformational effects:

  • pKa Modulation: The lactam carbonyl significantly reduces the basicity of the adjacent N1 nitrogen through resonance, while the N4 nitrogen retains its basic character. This differential basicity is crucial for tuning oral bioavailability, membrane permeability, and mitigating off-target hERG channel liabilities often associated with strongly basic piperazines[3].

  • Conformational Restriction: The partial double-bond character of the lactam amide bond restricts ring flipping. This rigidity allows the scaffold to act as an exceptional β -turn mimetic, accurately positioning pharmacophores to mimic the i+1 and i+2 residues of endogenous peptides[1][2].

  • Bioisosterism: It serves as a metabolically stable bioisostere for unstable peptide bonds and highly basic diamines, resisting degradation by monoamine oxidases (MAOs) and proteases[2].

Advanced Synthetic Methodologies

Historically, the synthesis of chiral piperazin-2-ones relied heavily on "chiral pool" techniques, utilizing natural amino acids as starting materials[4]. However, the demand for high-throughput library generation and unexplored chemical space has driven the development of advanced catalytic and cascade methodologies.

Asymmetric Catalysis

Achieving high enantioselectivity in piperazin-2-one synthesis has been a major synthetic hurdle. Recent breakthroughs have established robust catalytic pathways:

  • Palladium-Catalyzed Allylic Alkylation: The Stoltz group pioneered an elegant Pd-catalyzed decarboxylative asymmetric allylic alkylation of differentially N-protected piperazin-2-ones, granting access to highly enantioenriched α -tertiary piperazin-2-ones[3][4].

  • Asymmetric Hydrogenation: Zhang et al. developed an iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones, while a separate palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to yield chiral piperazin-2-ones with up to 90% enantiomeric excess (ee)[4].

Diversity-Oriented Cascade Synthesis

To rapidly generate combinatorial libraries, Savic and Petkovic developed a highly efficient metal-promoted cascade double nucleophilic substitution[1][5]. This one-pot transformation creates three new bonds in a single step, utilizing chloro allenylamides, primary amines, and aryl iodides[1].

CascadeMechanism A Chloro Allenylamide (Electrophile 1) I1 Secondary Amine Intermediate (via SN2 Substitution) A->I1 + Primary Amine B Primary Amine (Nucleophile 1) B->I1 C Aryl Iodide (Electrophile 2) I2 Arylpalladium Species (via Oxidative Addition) C->I2 + Pd(0) Catalyst I3 Pi-Allyl Palladium Complex (Carbopalladation) I1->I3 Allene Insertion I2->I3 P Piperazin-2-one Core (Intramolecular Amination) I3->P Reductive Elimination

Mechanistic logic of the Pd-catalyzed cascade double nucleophilic substitution.

Experimental Protocol: One-Pot Cascade Synthesis of Piperazin-2-ones

The following methodology details the self-validating workflow for the cascade synthesis described by Petkovic et al., designed to ensure high yield and structural fidelity[1][5].

Objective: Synthesize highly substituted piperazin-2-ones via a 3-component coupling reaction.

Reagents & Materials:

  • Chloro allenylamide (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Aryl iodide (1.5 equiv)

  • Catalyst System: Pd(dba) 2​ (5 mol%), PPh 3​ (10 mol%)

  • Additive: AgNO 3​ (0.5 equiv)

  • Base: K 2​ CO 3​ (2.0 equiv)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Flame-dry a Schlenk tube under vacuum and backfill with ultra-pure Argon (repeat 3x) to prevent oxidative degradation of the Pd(0) catalyst.

  • Reagent Loading: Add the chloro allenylamide, aryl iodide, K 2​ CO 3​ , and AgNO 3​ to the reaction vessel. Causality Note: AgNO 3​ is critical; it abstracts the halide from the intermediate arylpalladium halide species, opening a coordination site and accelerating the carbopalladation of the allene[1].

  • Catalyst Activation: In a separate vial, dissolve Pd(dba) 2​ and PPh 3​ in anhydrous DMF. Stir for 10 minutes until the solution turns pale yellow, indicating the formation of the active Pd(0)(PPh 3​ ) 2​ species. Transfer this solution to the main Schlenk tube.

  • Amine Addition & Cascade Initiation: Inject the primary amine dropwise via syringe. The primary amine first undergoes an S N​ 2 substitution with the alkyl chloride of the allenylamide, forming a secondary amine in situ[1].

  • Thermal Cycling: Heat the reaction mixture to 80°C for 12 hours. During this phase, the arylpalladium species inserts into the allene, forming a π -allyl palladium complex, which is subsequently trapped by the in situ generated secondary amine via intramolecular nucleophilic substitution[1].

  • Work-up & Isolation: Quench the reaction with saturated aqueous NH 4​ Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Validation & Quality Control (Self-Validating Step):

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

    • Validation: Confirm the disappearance of the allene peak ( 1950 cm −1 ) via FT-IR. Utilize 1 H-NMR to confirm the formation of the rigid piperazinone ring (characteristic diastereotopic splitting of the methylene protons due to restricted rotation) and HRMS to verify the exact mass.

Therapeutic Applications & Structure-Activity Relationships (SAR)

The versatility of the piperazin-2-one scaffold allows it to be decorated with various pharmacophores, leading to potent activity across multiple therapeutic domains.

Oncology: Farnesyltransferase (FTase) Inhibitors

Mutant Ras proteins are implicated in approximately 30% of all human cancers. Because Ras requires farnesylation for membrane localization and activation, FTase has become a prime oncology target. Researchers have successfully utilized the piperazin-2-one scaffold to develop bioisosteres of known FTase inhibitors like L-778,123 and tipifarnib[6].

By replacing the traditional imidazole ring with guanidine, thiourea, or hydrazide moieties appended to a 1-(3-chlorophenyl) piperazin-2-one core, researchers observed significant cytotoxic activity against multiple cancer cell lines[6]. The piperazinone core accurately mimics the peptide substrate of FTase, acting as a competitive inhibitor.

FTasePathway FTase Farnesyltransferase (FTase) Enzyme Active Site Complex FTase-Inhibitor Complex (Catalysis Blocked) FTase->Complex Competitive Binding F_Ras Farnesylated Ras (Membrane Bound) FTase->F_Ras Normal Catalysis (Without Inhibitor) FPP Farnesyl Pyrophosphate (Lipid Donor) FPP->F_Ras Ras Unmodified Ras Protein (Inactive) Ras->F_Ras Inhibitor Piperazin-2-one Derivative (Tipifarnib Analog) Inhibitor->Complex Complex->F_Ras Inhibition Proliferation Tumor Cell Proliferation (MAPK/ERK Pathway) F_Ras->Proliferation

Mechanism of target engagement for piperazin-2-one based FTase inhibitors.

Virology: HIV-1 and HIV-2 Inhibition

Piperazin-2-one derivatives have also shown promise as antiviral agents. A series of piperazinone phenylalanine derivatives featuring terminal indole or benzene rings were evaluated for anti-HIV activity. Notably, compound 7f demonstrated a distinct preference for HIV-2 inhibition (EC 50​ = 4.52 μ M), exhibiting nearly a 5-fold increased potency over its anti-HIV-1 activity, making it highly competitive with lead compounds like PF74[2].

Novel Building Blocks: Phosphonates

In early drug discovery, the functionalization of azaheterocycles with phosphorus groups yields valuable novel building blocks. The reaction of piperazin-2-one with triethyl phosphite, prompted by phosphoryl chloride, yields a mixture of cis- and trans- piperazine-2,3-diyl-bisphosphonates, which are currently being explored for their unique bone-targeting and enzyme-inhibitory properties[7].

Quantitative Data Summary

The table below summarizes key quantitative metrics regarding the synthesis and biological efficacy of piperazin-2-one derivatives across recent literature.

Scaffold / DerivativeApplication / Reaction TypeKey MetricValueRef
Chiral Piperazin-2-onesPd-Catalyzed Asymmetric HydrogenationEnantiomeric Excess (ee)Up to 90%[4]
Piperazin-2-one CoreCascade Double Nucleophilic SubstitutionChemical YieldUp to 74%[1]
Compound 5 (FTI Analog)Cytotoxic Agent SynthesisChemical Yield83%[6]
Derivative F2-7fAntiviral (HIV-1 Inhibition)Efficacy (EC 50​ )5.89 μ M[2]
Derivative 7fAntiviral (HIV-2 Inhibition)Efficacy (EC 50​ )4.52 μ M[2]

References

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing). rsc.org.
  • Synthesis of Piperazin-2-ones - Thieme Chemistry. thieme.de.
  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. thieme-connect.com.
  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limit
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. mdpi.com.
  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Deriv
  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry. rsc.org.

Sources

Exploratory

A Technical Guide to the Antimicrobial Potential of 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one

An Investigative Framework for a Novel Hybrid Scaffold Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds that employ unique mechanisms of a...

Author: BenchChem Technical Support Team. Date: March 2026

An Investigative Framework for a Novel Hybrid Scaffold

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds that employ unique mechanisms of action. This guide introduces 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one, a rationally designed hybrid molecule that combines the bio-activatable 5-nitrothiophene "warhead" with a piperazin-2-one core. While specific experimental data for this compound is not yet prevalent in public literature, this document serves as an in-depth technical framework for its investigation. We synthesize established principles from extensive research on both nitrothiophene and piperazine derivatives to predict its mechanism of action, outline a comprehensive strategy for its in vitro evaluation, and anticipate key challenges in its development. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new frontiers in antibacterial agent discovery.

Introduction: The Rationale for a Hybrid Approach

The relentless evolution of multidrug-resistant (MDR) pathogens has severely compromised the efficacy of existing antibiotic arsenals. In response, drug discovery has shifted towards innovative strategies, including the development of prodrugs that are selectively activated within the target pathogen. Nitroaromatic compounds, such as 5-nitrothiophenes, represent a promising class of such agents.[1][2] Their activity is contingent on intracellular reduction by bacterial-specific nitroreductase enzymes, a process that unleashes cytotoxic reactive nitrogen species.[1][3] This multi-targeted mechanism is thought to lower the frequency of resistance development.[2]

Concurrently, the piperazine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs, including highly successful fluoroquinolone antibiotics like ciprofloxacin.[4][5] Its inclusion in a molecular structure can favorably modulate physicochemical properties such as solubility, cell permeability, and metabolic stability, while also providing vectors for synthetic modification.[6]

Hypothesis: The compound 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one represents a logical fusion of these two concepts. The design hypothesis is that the piperazin-2-one moiety acts as a versatile scaffold to deliver the 5-nitrothiophene "warhead," potentially improving its drug-like properties and overcoming known liabilities of nitrothiophenes, such as efflux pump susceptibility.[2][3]

Chemical Profile and Pharmacophore Deconstruction

The structure of the title compound is presented below. It can be deconstructed into two key pharmacophoric components that define its predicted biological activity.

Chemical Structure: 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one

  • Pharmacophore 1: The 5-Nitrothiophene "Warhead"

    • This moiety is the source of the antimicrobial activity. The critical feature is the nitro group (-NO₂) at the C-5 position of the thiophene ring, which is essential for its biological action.[1] Analogues lacking this specific nitro group are typically rendered inactive.[1] This group is the substrate for reductive bioactivation.

  • Pharmacophore 2: The Piperazin-2-one Scaffold

    • This saturated heterocycle serves as the molecular core. Unlike a simple piperazine, the integrated ketone functionality (an amide) reduces the basicity of the adjacent nitrogen and introduces a rigidifying element. This scaffold influences the molecule's overall shape, polarity, and potential interactions with bacterial cell components, including efflux pumps.

Predicted Mechanism of Action: Reductive Bioactivation

The antimicrobial activity of 5-nitrothiophenes is not inherent but requires intracellular activation. The proposed mechanism for 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one follows this established pathway, which is a hallmark of nitroaromatic prodrugs.

  • Cellular Entry: The compound first permeates the bacterial cell envelope.

  • Reductive Activation: Inside the bacterium, the 5-nitro group is reduced by specific bacterial nitroreductases. In Gram-negative bacteria like E. coli, these are often the oxygen-insensitive enzymes NfsA and NfsB.[3] In mycobacteria, an F420-dependent nitroreductase is involved.[1] This enzymatic reduction is the key selectivity step, as analogous enzymes are less prevalent or efficient in mammalian cells.

  • Generation of Reactive Nitrogen Species (RNS): The reduction process generates a cascade of highly reactive nitrogen intermediates, including nitroso and hydroxylamino species, which can ultimately lead to the release of nitric oxide (NO).[1]

  • Multi-Target Cytotoxicity: These reactive species are indiscriminate in their targets, causing widespread cellular damage through oxidative and nitrosative stress. This includes damage to DNA (strand breaks), proteins (enzyme inactivation), and membrane lipids, leading to a bactericidal effect.[2]

The multi-targeted nature of this mechanism is a significant advantage, as it requires a bacterium to develop multiple, simultaneous mutations to confer resistance, a far less probable event than a single point mutation to alter a specific drug target.[2]

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Bacterial Cytoplasm Compound_Ext 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one Compound_Int Intracellular Compound (5-Nitrothiophene Moiety) Compound_Ext->Compound_Int Cellular Entry Nitroreductase Bacterial Nitroreductases (e.g., NfsA, NfsB) Compound_Int->Nitroreductase Reduction RNS Reactive Nitrogen Species (RNS) (e.g., NO•, Nitroso derivatives) Nitroreductase->RNS Generates Damage Widespread Cellular Damage RNS->Damage Induces Death Bactericidal Effect Damage->Death

Caption: Proposed bioactivation pathway of the nitrothiophene moiety.

Framework for In Vitro Antimicrobial Evaluation

To characterize the antimicrobial potential of 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one, a systematic in vitro testing cascade is required. This section provides a robust framework and detailed protocols for this initial investigation.

Recommended Pathogen Panel

A broad panel of clinically relevant bacteria should be used, including representatives of the ESKAPE pathogens, which are notorious for their role in nosocomial infections and high rates of antibiotic resistance.

Gram-Positive Bacteria Gram-Negative Bacteria Other Relevant Strains
Staphylococcus aureus (MSSA, MRSA)Escherichia coli (incl. MDR strains)Mycobacterium smegmatis (Surrogate)
Enterococcus faecium (VRE)Klebsiella pneumoniae (incl. KPC)Efflux-pump deficient strains
Staphylococcus epidermidisAcinetobacter baumannii (MDR)Nitroreductase-deficient strains
Bacillus subtilisPseudomonas aeruginosa (MDR)
Experimental Workflow

The following diagram outlines the logical flow for primary screening and initial characterization.

Experimental_Workflow start Compound Synthesis & Solubilization (DMSO) mic Primary Screening: Broth Microdilution MIC Assay start->mic disk Qualitative Screening: Disk Diffusion Assay start->disk data MIC50 / MIC90 Determination (Quantitative Potency) mic->data mbc Determine Minimum Bactericidal Concentration (MBC) mic->mbc analysis Data Analysis & SAR data->analysis timekill Time-Kill Kinetics Assay mbc->timekill timekill->analysis

Caption: Workflow for in vitro antimicrobial activity assessment.
Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is based on standards from the Clinical and Laboratory Standards Institute (CLSI) to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth.

Materials:

  • Test compound stock solution (e.g., 10 mg/mL in DMSO).

  • Sterile 96-well, U-bottom microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial inoculum suspension, adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Sterile multichannel pipettes.

Procedure:

  • Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution:

    • In well 1, add 100 µL of the test compound at twice the desired final starting concentration (e.g., 256 µg/mL).

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • This leaves well 11 as the growth control (no compound) and well 12 as the sterility control.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension 1:100 in CAMHB to achieve a concentration of ~1.5 x 10⁶ CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final inoculum in each well will be ~5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration well in which there is no visible turbidity (i.e., the first clear well).

    • The growth control (well 11) must show turbidity.

    • The sterility control (well 12) must remain clear.

Data Presentation Template

Results from MIC testing should be systematically recorded for comparative analysis.

MicroorganismStrain IDResistance ProfileMIC (µg/mL)
S. aureusATCC 29213MSSA
S. aureusUSA300MRSA
E. coliATCC 25922Susceptible
E. coli(Clinical Isolate)ESBL
P. aeruginosaPAO1Susceptible
P. aeruginosa(Clinical Isolate)MDR

Anticipated Challenges and Strategic Considerations

Based on extensive literature for related compounds, a proactive approach to identifying and mitigating potential liabilities is essential.

  • Efflux Pump Liability: Nitrothiophene derivatives are known substrates for the AcrAB-TolC efflux pump system in Gram-negative bacteria, which can significantly increase MIC values.[2][3]

    • Strategic Mitigation: It is critical to test the compound against isogenic knockout strains (e.g., E. coli ΔacrB or ΔtolC). A significant reduction in MIC in the knockout strain compared to the wild-type would confirm efflux liability and guide future chemical modifications to improve pump evasion.

  • Metabolic Instability: Some 5-nitrothiophene series have been noted for high intrinsic clearance, posing a hurdle for achieving therapeutic concentrations in vivo.[1]

    • Strategic Mitigation: Early in vitro ADMET studies, specifically using liver microsomes to assess metabolic stability, should be prioritized if initial potency is promising. The piperazinone scaffold offers synthetic handles to modify the compound to enhance stability.

  • Host Cell Toxicity: While the reductive activation mechanism provides a degree of selectivity, nitroaromatic compounds can be associated with cytotoxicity.

    • Strategic Mitigation: An early-stage cytotoxicity assay using a standard human cell line (e.g., HepG2 liver cells or HEK293 kidney cells) is necessary to determine the compound's therapeutic index (selectivity for bacteria over mammalian cells).

Conclusion and Future Directions

The hybrid molecule 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one is a rationally designed antimicrobial candidate that leverages a clinically validated prodrug mechanism. Its potential lies in the fusion of a bio-activatable nitrothiophene warhead with a versatile piperazinone scaffold. While its specific activity remains to be experimentally determined, the foundational science of its constituent parts provides a strong basis for its investigation as a lead compound.

The critical path forward involves:

  • Chemical Synthesis and Characterization: Confirmation of the molecular structure and purity.

  • In Vitro Profiling: Execution of the evaluation framework described herein to determine potency (MIC/MBC) and spectrum of activity.

  • Mechanism Validation: Use of nitroreductase-deficient and efflux pump-deficient bacterial strains to confirm the predicted mechanism of action and identify key liabilities.

  • Safety and ADMET Profiling: Early-stage assessment of cytotoxicity and metabolic stability to gauge developmental feasibility.

  • Structure-Activity Relationship (SAR) Studies: Should the initial compound show promise, a focused medicinal chemistry effort to synthesize analogues can optimize potency, reduce efflux, and improve metabolic properties.

This structured approach will enable a thorough and efficient evaluation of this novel chemical class, contributing to the vital search for the next generation of antimicrobial agents.

References

  • Manjunatha, U., et al. (2006). Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 50(5), 1849–1856. Available at: [Link]

  • Kamath, P. S., et al. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. PubMed. Available at: [Link]

  • Singh, S., et al. (2025). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Panas, M., et al. (2014). In vitro antimicrobial activity of new piperazine derivatives. ResearchGate. Available at: [Link]

  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. Available at: [Link]

  • Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. Available at: [Link]

  • Howes, H. L., & Lynch, J. E. (1967). Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Kumar, V., et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Available at: [Link]

  • Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. Available at: [Link]

  • Simanaviciene, R., et al. (2020). Synthesis, ADMET Properties, and In Vitro Antimicrobial and Antibiofilm Activity of 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-Nitrothienyl)methylidene)hydrazone (KTU-286) against Staphylococcus aureus with Defined Resistance Mechanisms. Molecules, 25(18), 4252. Available at: [Link]

  • Fassihi, A., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Research in Pharmaceutical Sciences. Available at: [Link]

  • Singh, P., et al. (2016). Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. ResearchGate. Available at: [Link]

  • Sharma, C., et al. (2024). Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

  • Ruiz-García, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available at: [Link]

  • Patel, N., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Geronikaki, A., et al. (2020). Synthesis and antimicrobial activity of new 2‐piperazin‐1‐yl‐N‐1,3‐thiazol‐2‐ylacetamides of cyclopenta[c]pyridines and pyrano[3,4‐c]pyridines. ResearchGate. Available at: [Link]

  • Hatnapure, G. D., et al. (2012). Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Liu, Y., et al. (2021). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl) -piperazin-1-yl)-22-deoxypleuromutilin. Frontiers in Microbiology. Available at: [Link]

Sources

Foundational

Advanced Technical Guide: Chemical Properties and Pharmacological Profiling of 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one

Executive Summary In the landscape of modern drug discovery, nitroaromatic compounds have experienced a renaissance, particularly in the development of therapies targeting non-replicating or persistent bacterial strains....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, nitroaromatic compounds have experienced a renaissance, particularly in the development of therapies targeting non-replicating or persistent bacterial strains. 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one represents a highly specialized pharmacophore combining the bio-reducible potential of a 5-nitrothiophene core with the structural rigidity of a piperazinone linker.

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a comprehensive, self-validating framework covering the physicochemical properties, mechanistic bioactivation, and rigorous experimental protocols required to synthesize and evaluate this compound.

Part I: Chemical Identity & Physicochemical Profiling

Understanding the exact molecular metrics of 4-(5-nitrothiophene-2-carbonyl)piperazin-2-one is the first step in predicting its pharmacokinetic behavior. The molecule is formed by the amide coupling of 5-nitrothiophene-2-carboxylic acid and piperazin-2-one.

The integration of the piperazin-2-one moiety is a deliberate structural choice: the lactam ring restricts conformational flexibility, thereby improving target binding affinity while enhancing aqueous solubility compared to a standard aliphatic piperazine chain.

Quantitative Chemical Properties
PropertyValue
IUPAC Name 4-(5-nitrothiophene-2-carbonyl)piperazin-2-one
Molecular Formula C9H9N3O4S
Molecular Weight 255.25 g/mol
Exact Mass 255.0314 Da
Core Scaffolds 5-Nitrothiophene, Piperazin-2-one
Pharmacophore Class Nitroaromatic Prodrug

Part II: Mechanistic Pharmacology & Bioactivation

The therapeutic efficacy of 5-nitrothiophene derivatives relies entirely on their function as prodrugs. They are biologically inert until activated by specific bacterial enzymes, a mechanism that elegantly bypasses standard resistance pathways seen with cell-wall targeting antibiotics .

The Causality of Activation: The presence of the nitro group at the C-5 position of the thiophene ring is non-negotiable; it provides the precise reduction potential required by F420-dependent nitroreductases (such as Ddn in Mycobacterium tuberculosis). When the enzyme transfers electrons to the prodrug, it triggers a spontaneous cleavage event. This releases Nitric Oxide (NO) and other reactive nitrogen species (RNS) that non-specifically damage intracellular targets, effectively killing both replicating and dormant bacteria .

Bioactivation A 4-(5-Nitrothiophene-2-carbonyl) piperazin-2-one B F420-Dependent Nitroreductase (Ddn) A->B Enzymatic Binding C Reduction Intermediate (Hydroxylamino/Amino) B->C e- Transfer (F420H2) D Nitric Oxide (NO) Release C->D Spontaneous Cleavage E Bacterial Cell Death D->E Reactive Nitrogen Species

Figure 1: Enzymatic bioactivation pathway of 5-nitrothiophene prodrugs by Ddn.

Part III: Synthetic Methodology & Validation

To synthesize 4-(5-nitrothiophene-2-carbonyl)piperazin-2-one, we utilize a highly optimized amide coupling workflow.

The Causality of Reagent Selection: We select HATU over standard EDC/NHS coupling agents. The electron-withdrawing nature of the 5-nitro group significantly decreases the nucleophilicity of the thiophene carboxylate. HATU generates a highly reactive Atab-ester intermediate, driving the coupling forward even with the sterically constrained secondary amine of piperazin-2-one. DIPEA is employed as a non-nucleophilic base to maintain the basicity of the reaction without competing for the activated ester .

Synthesis Step1 5-Nitrothiophene-2-carboxylic acid + HATU/DIPEA Step3 Amide Coupling (DMF, 25°C, 12h) Step1->Step3 Step2 Piperazin-2-one (Free base) Step2->Step3 Step4 Liquid-Liquid Extraction (EtOAc/H2O) Step3->Step4 Step5 Purification & Validation (Flash Column, NMR, LC-MS) Step4->Step5

Figure 2: Step-by-step synthetic workflow for amide coupling and purification.

Step-by-Step Synthesis Protocol
  • Activation: Dissolve 1.0 eq of 5-nitrothiophene-2-carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir at room temperature for 15 minutes to allow the active ester to form.

  • Coupling: Add 1.1 eq of piperazin-2-one (free base) to the reaction mixture. Stir continuously at 25°C for 12 hours under a nitrogen atmosphere.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine, then dry over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography (DCM:MeOH gradient) to yield the pure title compound. Validate mass via LC-MS (Expected [M+H]+ = 256.25).

Part IV: In Vitro Pharmacological Profiling (The Griess Assay)

To validate the mechanism of action, a self-validating Griess assay must be employed. Because 5-nitrothiophenes act as prodrugs, measuring bacterial death alone is insufficient to confirm on-target activity. The Griess assay quantifies nitrite (NO2⁻), the stable spontaneous oxidation product of NO. By correlating nitrite accumulation with minimum inhibitory concentration (MIC), researchers can definitively separate mechanism-based bactericidal activity from off-target chemical toxicity.

Step-by-Step Griess Assay Protocol
  • Culture Preparation: Grow Mycobacterium smegmatis transformed with the ddn gene (or wild-type M. tuberculosis) to an OD600 of 0.5 in Middlebrook 7H9 broth.

  • Compound Incubation: Dose the cultures with 4-(5-nitrothiophene-2-carbonyl)piperazin-2-one at varying concentrations (e.g., 1x, 5x, 10x MIC). Incubate at 37°C for 24 hours.

  • Supernatant Collection: Centrifuge the cultures at 4,000 x g for 10 minutes. Extract 100 µL of the cell-free supernatant and transfer it to a 96-well plate.

  • Reagent Addition: Add 50 µL of Griess Reagent 1 (1% sulfanilamide in 5% phosphoric acid) and incubate for 5 minutes in the dark. Follow with 50 µL of Griess Reagent 2 (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate the NO2⁻ concentration against a standard curve generated with sodium nitrite (NaNO2).

References

  • Hartkoorn, R. C., et al. "Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, ASM Journals.[Link]

  • "Nitroaromatic Antibiotics." Encyclopedia MDPI. [Link]

  • "5-Nitrothiophene-2-carboxamide." PubChem, National Institutes of Health.[Link]

Exploratory

4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one as a pharmaceutical intermediate

Title: 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one: A Comprehensive Technical Guide on Synthesis, Properties, and Pharmaceutical Applications Executive Summary As a Senior Application Scientist overseeing the developm...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one: A Comprehensive Technical Guide on Synthesis, Properties, and Pharmaceutical Applications

Executive Summary

As a Senior Application Scientist overseeing the development of advanced pharmaceutical building blocks, I approach the synthesis and application of 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one as a masterclass in rational drug design. This compound serves as a critical pharmaceutical intermediate, bridging two highly privileged pharmacophores: the redox-active 5-nitrothiophene ring and the conformationally restricted piperazin-2-one core. By integrating these moieties, this intermediate provides a versatile scaffold for the development of novel antibacterial agents and selective protease inhibitors.

Structural Significance & Pharmacophore Analysis

The architectural brilliance of 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one lies in its dual-functional nature, which dictates its utility in downstream drug discovery:

  • The 5-Nitrothiophene-2-carbonyl Moiety: The nitroarene group attached to a thiophene ring is a well-documented prodrug pharmacophore in [1]. It is specifically designed to undergo enzymatic reduction by bacterial nitroreductases, generating reactive oxygen species and electrophilic intermediates that cause lethal DNA damage.

  • The Piperazin-2-one (2-Oxopiperazine) Core: This lactam-containing heterocycle is a critical structural element in [2]. The lactam carbonyl acts as a potent hydrogen-bond acceptor, while the ring itself restricts the conformational flexibility of the molecule, significantly enhancing binding affinity to the S4 pocket of serine proteases. Furthermore, the amide bond within the ring is highly resistant to metabolic hydrolysis compared to open-chain amides.

Synthetic Methodology & Scale-Up Protocol

The synthesis of 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one relies on a highly regioselective N-acylation. Piperazin-2-one possesses two nitrogen atoms: the N1 amide nitrogen (non-nucleophilic due to resonance with the adjacent carbonyl) and the N4 secondary amine (highly nucleophilic). This inherent electronic differentiation allows for protecting-group-free coupling with .

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring high yield and purity through strict kinetic control and strategic reagent selection.

  • Preparation of the Amine Solution: Dissolve piperazin-2-one (1.0 eq) in anhydrous dichloromethane (DCM).

    • Causality: DCM is selected for its aprotic, non-nucleophilic nature, ensuring it does not compete with the amine for the highly reactive acyl chloride.

  • Addition of the Acid Scavenger: Add Triethylamine (TEA, 2.0 - 2.5 eq) to the solution.

    • Causality: The acylation generates hydrochloric acid (HCl). Without a scavenger, HCl would protonate the unreacted piperazin-2-one, rendering its N4 secondary amine non-nucleophilic and stalling the reaction at 50% conversion.

  • Temperature Control: Cool the reaction mixture to 0–5 °C using an ice bath.

    • Causality: The nucleophilic acyl substitution is highly exothermic. Low temperatures prevent the thermal degradation of the sensitive nitrothiophene moiety and suppress unwanted ring-opening side reactions.

  • Electrophile Addition: Dissolve 5-nitrothiophene-2-carbonyl chloride (1.05 eq)[3] in a minimal volume of DCM and add it dropwise to the cooled amine solution.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, strictly favoring the desired N-acylation over potential O-acylation of the lactam tautomer.

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4–6 hours.

    • Causality: Warming provides the kinetic energy required to drive the reaction to completion after the initial exothermic phase has subsided.

  • Workup and Isolation: Quench with saturated aqueous NaHCO₃, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: The mild alkaline quench neutralizes any residual acyl chloride and partitions the triethylamine hydrochloride salts entirely into the aqueous phase, yielding the crude product with high purity.

SynthesisWorkflow A 5-Nitrothiophene-2-carbonyl Chloride C N-Acylation (DCM, TEA, 0°C to RT) A->C B Piperazin-2-one B->C D 4-(5-Nitrothiophene-2-carbonyl) piperazin-2-one C->D Nucleophilic substitution at N4 position

Fig 1: Synthetic workflow for 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one via N-acylation.

Table 1: Reagent Stoichiometry & Optimization Parameters
Reagent / ParameterRoleOptimal RatioCausality for Selection
Piperazin-2-one Nucleophile1.0 eqPrimary substrate; regioselective reaction at N4.
5-Nitrothiophene-2-carbonyl chloride Electrophile1.05 - 1.1 eqSlight excess ensures complete conversion of the amine.
Triethylamine (TEA) Acid Scavenger2.0 - 2.5 eqNeutralizes HCl byproduct; prevents amine protonation.
Dichloromethane (DCM) Solvent10-15 volumesAprotic, non-nucleophilic; excellent solubility profile.
Temperature Kinetic Control0 °C → 25 °CSuppresses exothermic side reactions and ring opening.

Physicochemical Properties

Understanding the physicochemical baseline of this intermediate is vital for downstream formulation and derivatization.

Table 2: Physicochemical Profile
PropertyDescription
Chemical Name 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one
Molecular Formula C₉H₉N₃O₄S
Molecular Weight 255.25 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, and DCM; poorly soluble in water
Key Functional Groups Nitroarene, thiophene ring, tertiary amide, lactam

Mechanistic Pathways in Pharmaceutical Applications

Antibacterial Pathway (Nitroreductase Activation)

When utilized as a building block for antibacterial agents (such as advanced oxazolidinones), the 5-nitrothiophene moiety acts as a targeted prodrug[1]. It exploits the specific enzymatic machinery of bacterial cells. Bacterial Type I and Type II nitroreductases catalyze the stepwise reduction of the nitro group (-NO₂) into highly reactive nitroso (-NO) and hydroxylamine (-NHOH) derivatives. These electrophilic species covalently bind to bacterial DNA and proteins, inducing lethal cellular toxicity while sparing mammalian cells that lack these specific reductases.

Mechanism Prodrug Nitrothiophene Intermediate (Prodrug Form) Enzyme Bacterial Nitroreductase (Type I or II) Prodrug->Enzyme Enzymatic Binding Nitroso Nitroso Derivative (Reactive Intermediate) Enzyme->Nitroso 2e- Reduction Hydroxylamine Hydroxylamine Derivative Nitroso->Hydroxylamine 2e- Reduction DNA DNA Adduct Formation & Cellular Toxicity Hydroxylamine->DNA Covalent Binding

Fig 2: Enzymatic reduction pathway of nitrothiophene derivatives by bacterial nitroreductases.

Anticoagulant Pathway (Factor Xa Inhibition)

In the context of cardiovascular drug design, the piperazin-2-one core is a highly sought-after nonbenzamidine scaffold[2]. Traditional Factor Xa inhibitors relied on highly basic benzamidine groups, which suffered from poor oral bioavailability. By incorporating the neutral, hydrogen-bonding piperazin-2-one ring, researchers can maintain critical interactions with the S4 pocket of the Factor Xa serine protease while drastically improving the pharmacokinetic profile (PK/PD) and intestinal absorption of the resulting active pharmaceutical ingredient (API).

References

  • Phillips, O. A., et al. "Structure-Antibacterial Activity Relationships of N-Substituted-(d-/l-Alaninyl) 1H-1,2,3-Triazolylmethyl Oxazolidinones". Scientia Pharmaceutica (MDPI), 2018. URL:[Link]

  • "Nonbenzamidine compounds as selective factor Xa inhibitors". Bioorganic & Medicinal Chemistry Letters (ScienceDirect), 2000. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one: A Detailed Protocol for Drug Discovery Intermediates

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one, a heterocyclic compound with significant potential in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The presence of the nitrothiophene moiety, a known bioisostere for the nitrobenzene ring with distinct electronic and pharmacokinetic properties, combined with the versatile piperazin-2-one scaffold, makes this molecule a valuable intermediate for library synthesis and lead optimization. This guide details the multi-step synthesis from commercially available precursors, including the preparation of the key intermediate 5-nitrothiophene-2-carboxylic acid and its subsequent conversion to the acyl chloride, followed by the final acylation of piperazin-2-one. The causality behind experimental choices, in-process controls, and purification strategies are thoroughly discussed to ensure reproducibility and high purity of the final compound.

Introduction and Rationale

The piperazine ring is a privileged scaffold in modern medicinal chemistry, appearing in numerous approved drugs across a wide range of therapeutic areas.[1] Its ability to engage in multiple non-covalent interactions and its favorable physicochemical properties make it a desirable component in drug design. The piperazin-2-one motif, a lactam derivative of piperazine, offers a more rigidified structure with distinct hydrogen bonding capabilities.

Thiophene-based compounds are also of great interest, with the thiophene ring often serving as a bioisosteric replacement for a phenyl group, which can lead to improved metabolic stability and altered biological activity. The introduction of a nitro group at the 5-position of the thiophene ring creates a potent electron-withdrawing system, influencing the molecule's electronic properties and potential as a pharmacophore.[2]

The synthesis of 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one provides a versatile intermediate for the development of novel chemical entities targeting a variety of biological targets. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Overall Synthetic Strategy

The synthesis of the target compound is achieved through a three-step process, beginning with the preparation of the key precursor, 5-nitrothiophene-2-carboxylic acid. This is followed by its conversion to the more reactive acyl chloride, which then undergoes a nucleophilic acyl substitution with piperazin-2-one to yield the final product.

G cluster_0 Step 1: Synthesis of 5-Nitrothiophene-2-carboxylic Acid cluster_1 Step 2: Synthesis of 5-Nitrothiophene-2-carbonyl Chloride cluster_2 Step 3: Acylation of Piperazin-2-one 5-Nitrothiophene-2-carboxaldehyde 5-Nitrothiophene-2-carboxaldehyde Oxidation Oxidation 5-Nitrothiophene-2-carboxaldehyde->Oxidation 5-Nitrothiophene-2-carboxylic Acid 5-Nitrothiophene-2-carboxylic Acid Oxidation->5-Nitrothiophene-2-carboxylic Acid Carboxylic_Acid_2 5-Nitrothiophene-2-carboxylic Acid Chlorination Chlorination Carboxylic_Acid_2->Chlorination Acyl_Chloride 5-Nitrothiophene-2-carbonyl Chloride Chlorination->Acyl_Chloride Acyl_Chloride_2 5-Nitrothiophene-2-carbonyl Chloride Acylation Acylation Acyl_Chloride_2->Acylation Piperazin-2-one Piperazin-2-one Piperazin-2-one->Acylation Final_Product 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one Acylation->Final_Product

Caption: Overall synthetic workflow for 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one.

Experimental Protocols

Step 1: Synthesis of 5-Nitrothiophene-2-carboxylic Acid

The synthesis of the carboxylic acid precursor is achieved through the oxidation of commercially available 5-nitrothiophene-2-carboxaldehyde. Sodium chlorite is a mild and effective oxidizing agent for this transformation, and sulfamic acid is used as a scavenger for the hypochlorite byproduct.[3][4]

Materials:

  • 5-Nitrothiophene-2-carboxaldehyde

  • Dioxane

  • Sulfamic acid

  • Sodium chlorite (NaClO₂)

  • Deionized water

  • Ethyl acetate

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • 2N Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 5-nitrothiophene-2-carboxaldehyde (1.0 eq) and sulfamic acid (1.2 eq) in dioxane.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add a solution of sodium chlorite (2.0 eq) in deionized water dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and partition with ethyl acetate and water.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-nitrothiophene-2-carboxylic acid. The product can be purified further by recrystallization if necessary.[3]

ParameterValueNotes
Reactants
5-Nitrothiophene-2-carboxaldehyde1.0 equivalent
Sodium chlorite2.0 equivalents
Sulfamic acid1.2 equivalents
Solvent Dioxane/Water
Reaction Conditions
Temperature0 °C to room temperatureInitial addition at low temperature is crucial.
Reaction Time2 hoursMonitored by TLC.
Work-up & Purification
QuenchingNot applicable
Extraction SolventEthyl acetate
Purification MethodRecrystallization (optional)
Expected Product
Product Name5-Nitrothiophene-2-carboxylic acid
Molecular FormulaC₅H₃NO₄S
Step 2: Synthesis of 5-Nitrothiophene-2-carbonyl Chloride

The carboxylic acid is converted to the more reactive acyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This protocol uses thionyl chloride. The reaction should be performed in an anhydrous environment to prevent hydrolysis of the acyl chloride.

Materials:

  • 5-Nitrothiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • A catalytic amount of N,N-dimethylformamide (DMF)

Equipment:

  • Dry round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend 5-nitrothiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 40 °C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature.

  • Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 5-nitrothiophene-2-carbonyl chloride is typically used in the next step without further purification.

ParameterValueNotes
Reactants
5-Nitrothiophene-2-carboxylic acid1.0 equivalentMust be dry.
Thionyl chloride1.5 - 2.0 equivalentsExcess is used to drive the reaction.
Solvent Anhydrous Dichloromethane
Reaction Conditions
TemperatureReflux (approx. 40 °C)
Reaction Time2 - 3 hoursMonitored by the cessation of gas evolution.
AtmosphereInert (Nitrogen or Argon)Prevents hydrolysis of the acyl chloride.
Work-up & Purification
Purification MethodUsed crude in the next step
Expected Product
Product Name5-Nitrothiophene-2-carbonyl chloride
Molecular FormulaC₅H₂ClNO₃S
Step 3: Synthesis of 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one

The final step is the acylation of piperazin-2-one with the prepared 5-nitrothiophene-2-carbonyl chloride. A non-nucleophilic base, such as triethylamine, is used to scavenge the HCl byproduct generated during the reaction.[3]

Materials:

  • 5-Nitrothiophene-2-carbonyl chloride

  • Piperazin-2-one

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane, Methanol)

Equipment:

  • Dry round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve piperazin-2-one (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of 5-nitrothiophene-2-carbonyl chloride (1.0 eq) in anhydrous DCM to the piperazin-2-one solution via a dropping funnel over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly quench by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and HCl salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one.

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up cluster_3 Purification node1 Dissolve piperazin-2-one and triethylamine in anhydrous DCM under N2 node2 Cool to 0 °C node1->node2 node3 Add 5-nitrothiophene-2-carbonyl chloride solution dropwise node2->node3 node4 Warm to RT, stir for 2-4h node3->node4 node5 Quench with aq. NaHCO3 at 0 °C node4->node5 node6 Extract with DCM node5->node6 node7 Wash with brine, dry over Na2SO4 node6->node7 node8 Concentrate under reduced pressure node7->node8 node9 Purify by column chromatography node8->node9 node10 Characterize final product (NMR, MS) node9->node10

Caption: Step-by-step experimental workflow for the acylation of piperazin-2-one.

ParameterValueNotes
Reactants
Piperazin-2-one1.0 equivalent
5-Nitrothiophene-2-carbonyl chloride1.0 equivalent
Triethylamine1.2 equivalentsTo scavenge the HCl byproduct.
Solvent Dichloromethane (DCM), Anhydrous
Reaction Conditions
Temperature0 °C to room temperatureThe initial addition is performed at low temperature.
Reaction Time2 - 4 hoursMonitored by TLC.
AtmosphereInert (Nitrogen or Argon)To prevent hydrolysis of the acyl chloride.
Work-up & Purification
Quenching solutionSaturated aqueous sodium bicarbonateTo neutralize excess acid.
Extraction solventDichloromethane
Purification methodColumn chromatography (Silica gel)Gradient elution (e.g., DCM/Methanol).
Expected Product
Product Name4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one
Molecular FormulaC₉H₉N₃O₄S

Characterization

The purified final product should be characterized by appropriate analytical methods to confirm its identity and purity. Recommended techniques include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide and nitro groups.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one. By following the outlined procedures for the preparation of the key intermediates and the final acylation step, researchers can efficiently produce this valuable compound for use in drug discovery and medicinal chemistry programs. The explanations provided for each step aim to give the user a thorough understanding of the reaction, allowing for troubleshooting and adaptation as needed.

References

  • Molbase. (2025). 5-nitro-2-thiophenecarboxylic acid - 6317-37-9. [Link]

  • TÜBİTAK Academic Journals. (2011). Synthesis and antiinflammatory activity of novel 2,5-disubstituted thiophene derivatives. [Link]

  • Organic Syntheses. 2-nitrothiophene. [Link]

  • MDPI. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]

  • Encyclopedia.pub. (2021). Synthesis of Piperazines by C-H Functionalization. [Link]

Sources

Application

Application Note: Standardized Protocol for the Preparation and Storage of 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one DMSO Stock Solutions

Abstract & Introduction The compound 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one is a specialized heterocyclic small molecule utilized in high-throughput screening (HTS) and targeted biological assays. Structurally, i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The compound 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one is a specialized heterocyclic small molecule utilized in high-throughput screening (HTS) and targeted biological assays. Structurally, it combines a redox-sensitive nitrothiophene ring with a hydrogen-bonding piperazinone core. While this structural duality provides unique pharmacological properties, it also introduces specific solubility and stability challenges.

Inconsistent solvent handling can lead to compound aggregation, photolytic degradation, and hydrolysis, ultimately compromising assay reproducibility. This application note provides a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliant protocol for preparing, storing, and diluting stock solutions of this compound in Dimethyl Sulfoxide (DMSO).

Physicochemical Properties & Reconstitution Data

Before initiating the protocol, it is critical to understand the quantitative parameters of the compound. The following tables summarize the structural properties and the exact volumetric calculations required for standard stock concentrations.

Table 1: Physicochemical Profile
PropertyValueClinical/Experimental Implication
Chemical Formula C₉H₉N₃O₄SDetermines exact molarity calculations.
Molecular Weight 255.25 g/mol Used for mass-to-volume conversions.
Primary Solvent Anhydrous DMSORequired for complete solubilization of the hydrophobic core.
Recommended Stock 10 mM to 50 mMBalances solubility limits with practical assay dilution requirements.
Storage (Solid) -20°C (Desiccated)Prevents ambient moisture absorption and thermal degradation.
Storage (Solution) -80°C (Protected from light)Halts kinetic degradation pathways and prevents precipitation.
Table 2: Reconstitution Volumes for Standard Stock Solutions

Formula used: Volume (µL) =[Mass (mg) / MW ( g/mol ) × Concentration (M)] × 10⁶

Desired ConcentrationMass of CompoundRequired Volume of Anhydrous DMSO
10 mM 1.00 mg391.8 µL
10 mM 5.00 mg1.959 mL
50 mM 1.00 mg78.4 µL
50 mM 5.00 mg391.8 µL

Mechanistic Insights: The Causality Behind the Protocol

A robust protocol is not merely a list of steps; it is a system designed to mitigate specific chemical risks. The following principles dictate the experimental choices in this guide:

  • Solvent Integrity and Hygroscopy: DMSO is highly polar and miscible with water, making it the universal solvent for hydrophobic screening compounds. However, DMSO is intensely hygroscopic. Absorbed atmospheric water introduces hydrogen-bonding networks that drastically reduce the solubility of the nitrothiophene moiety, leading to microscopic precipitation ()[1]. Utilizing strictly anhydrous DMSO is mandatory.

  • Photostability of Nitroaromatics: The 5-nitrothiophene group is susceptible to photoreduction and degradation when exposed to ambient laboratory UV/visible light over extended periods. Preparing solutions under low-light conditions and utilizing amber storage tubes prevents the formation of unwanted nitroso or hydroxylamine byproducts.

  • Thermal Shock and Freeze-Thaw Kinetics: Repeated cycling between -80°C and room temperature causes localized concentration gradients. As the DMSO thaws, the compound can crash out of solution. Once precipitated, redissolving the crystalline lattice is kinetically unfavorable. Single-use aliquoting is the only reliable method to prevent freeze-thaw degradation ()[2].

Experimental Protocols

Preparation of DMSO Stock Solution

Workflow Start Solid Compound (-20°C) Equilibrate Equilibrate to RT (Desiccated) Start->Equilibrate Weigh Weigh Compound (Analytical Balance) Equilibrate->Weigh AddDMSO Add Anhydrous DMSO (Under Nitrogen) Weigh->AddDMSO Mix Vortex & Sonicate (Protect from Light) AddDMSO->Mix Inspect Clear Solution? Mix->Inspect Aliquot Aliquot into Amber Tubes Inspect->Aliquot Yes Fail Warm gently (37°C) Inspect->Fail No Store Store at -80°C Aliquot->Store Fail->Mix

Workflow for preparing and storing 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one DMSO stock.

Step-by-Step Methodology:

  • Equilibration: Remove the solid compound from -20°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining mass accuracy and compound integrity.

  • Weighing: Using an anti-static analytical balance, accurately weigh the desired mass of the compound into a sterile, nuclease-free microcentrifuge tube. Record the exact mass to three decimal places.

  • Solubilization (The 90% Rule): Calculate the required volume of anhydrous DMSO (see Table 2). To ensure all powder is wetted and to prevent clumping, add 90% of the calculated DMSO volume first ()[3].

  • Homogenization: Gently vortex the tube for 1–2 minutes. Add the remaining 10% of the DMSO. If the compound does not dissolve completely, apply brief sonication in a water bath or gentle warming (maximum 37°C) until the solution is optically clear.

  • Aliquoting & Storage: Immediately divide the master stock into single-use aliquots (e.g., 10 µL to 50 µL) using amber microcentrifuge tubes. Store immediately at -80°C.

Aqueous Dilution for Cellular Assays

Directly pipetting a highly concentrated DMSO stock into aqueous cell media causes a localized polarity shock, often resulting in compound precipitation that is invisible to the naked eye but disastrous for assay data.

Dilution Thaw Thaw Aliquot (Room Temp) Inter Intermediate Dilution (Assay Buffer) Thaw->Inter Vortex Gentle Vortexing Inter->Vortex Final Final Media (≤0.1% DMSO) Vortex->Final

Stepwise aqueous dilution strategy to prevent localized precipitation.

Step-by-Step Methodology:

  • Thawing: Thaw a single amber aliquot at room temperature. Vortex briefly to ensure homogeneity, as DMSO freezes from the bottom up, creating concentration gradients.

  • Intermediate Dilution: Dilute the stock 1:10 or 1:100 into a transitional buffer (e.g., PBS or serum-free media) while vortexing gently.

  • Final Application: Add the intermediate solution to the final cell culture media. Ensure the final concentration of DMSO in the biological assay does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity and off-target cellular stress responses ()[4].

Quality Control & Troubleshooting

To maintain a self-validating system, researchers must integrate specific QC checks during the lifecycle of the stock solution:

  • Visual Inspection (Tyndall Effect): Before applying the intermediate dilution to cells, shine a laser pointer through the tube. Scattering of the light beam indicates microscopic precipitation. If observed, the compound has crashed out; discard and optimize the intermediate dilution step.

  • Analytical Verification: For stocks stored longer than 6 months at -80°C, verify chemical integrity via LC-MS prior to use. Look for the expected mass [M+H]⁺ peak near 256.25 m/z and ensure the absence of degradation peaks (which typically indicate photolytic cleavage of the nitro group).

  • Cytotoxicity Baselines: Always run a vehicle control containing the exact final percentage of DMSO (e.g., 0.1%) to isolate the pharmacological effect of 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one from solvent toxicity.

References

  • LifeTein. How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved from [Link][4]

  • Thermo Fisher Scientific (via Al Faiha). DMSO, Anhydrous | D12345. Retrieved from[Link][1]

Sources

Method

Application Note: Optimized Amide Coupling of 5-Nitrothiophene-2-Carboxylic Acid and Piperazin-2-One

Introduction & Mechanistic Rationale The synthesis of complex heterocyclic amides is a cornerstone of modern drug discovery. The coupling of 5-nitrothiophene-2-carboxylic acid with piperazin-2-one presents a unique set o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of complex heterocyclic amides is a cornerstone of modern drug discovery. The coupling of 5-nitrothiophene-2-carboxylic acid with piperazin-2-one presents a unique set of stereoelectronic challenges that require careful optimization.

5-Nitrothiophene-2-carboxylic acid is an electron-deficient heteroaromatic system. The strongly electron-withdrawing nitro group at the 5-position increases the acidity of the carboxylic acid but also renders the resulting active ester highly electrophilic and susceptible to premature hydrolysis if trace moisture is present[1]. Conversely, piperazin-2-one is a cyclic secondary amine featuring an adjacent lactam carbonyl. While the N4 nitrogen remains nucleophilic, the inductive effect of the adjacent amide carbonyl slightly dampens its reactivity compared to an unsubstituted piperazine[2].

To overcome the attenuated nucleophilicity of piperazin-2-one and prevent the degradation of the activated 5-nitrothiophene intermediate, highly efficient coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI/HOBt are required[3][4]. This application note details the causality behind reagent selection and provides a field-proven, self-validating protocol for achieving high-yielding amide bond formation between these two challenging substrates.

Reagent Selection & Optimization Data

The choice of coupling reagent directly dictates the reaction kinetics and the impurity profile. For electron-deficient acids, the rapid formation of the active ester is critical to outcompete decarboxylation or hydrolysis pathways.

  • HATU / DIPEA: Generates a highly reactive OAt (7-azabenzotriazole) active ester. The nitrogen atom in the pyridine ring of the OAt leaving group provides an internal hydrogen bond that pre-organizes the incoming piperazin-2-one, dramatically accelerating the nucleophilic attack[3].

  • EDCI / HOBt: A classical approach that forms an OBt active ester. While slower than HATU, it is highly cost-effective and produces water-soluble urea byproducts that are easily removed during aqueous workup[1].

Table 1: Comparison of Coupling Conditions
Coupling ReagentBaseSolventTempEst. YieldMechanistic ProsMechanistic Cons
HATU (1.2 eq)DIPEA (3.0 eq)DMF0 °C to RT85–95%Extremely fast activation; handles weak nucleophiles exceptionally well.Generates guanidinium byproducts if the amine is added too late.
EDCI / HOBt (1.5 eq)DIPEA (3.0 eq)DMF0 °C to RT70–85%Cost-effective; water-soluble byproducts ensure a simplified workup.Slower reaction kinetics; active ester is more prone to hydrolysis.
T3P (1.5 eq)DIPEA (3.0 eq)EtOAcRT to 60 °C75–90%Exceptional scalability; produces strictly water-soluble phosphate byproducts.Can be sluggish at room temperature for deactivated heteroaromatics.

Experimental Workflows & Mechanistic Pathways

To visualize the chemical logic, the following diagrams map the mechanistic pathway of the active ester formation and the physical experimental workflow.

Mechanism N1 5-Nitrothiophene- 2-carboxylate N3 Active Ester (OAt / OBt) N1->N3 Activation N2 Coupling Agent (HATU/EDCI) N2->N3 N5 Tetrahedral Intermediate N3->N5 Nucleophilic Attack N4 Piperazin-2-one N4->N5 N6 Target Amide N5->N6 Leaving Group Elimination

Mechanistic pathway of 5-nitrothiophene-2-carboxylic acid activation and coupling.

Workflow A 1. Dissolve 5-Nitrothiophene-2-carboxylic acid in anhydrous DMF (0.1 M) B 2. Add DIPEA (3.0 eq) and HATU (1.2 eq) at 0 °C. Stir for 15 min. A->B C 3. Add Piperazin-2-one (1.1 eq). Warm to 25 °C, stir for 3-12 h. B->C Active ester formed D 4. Quench with saturated NaHCO3 (aq). Extract with EtOAc. C->D Reaction complete (LC-MS check) E 5. Wash organics with 5% LiCl (aq) and Brine. Dry over Na2SO4. D->E F 6. Concentrate and purify via Flash Chromatography (DCM:MeOH) E->F

Experimental workflow for the synthesis and isolation of the target amide.

Detailed Step-by-Step Protocol (HATU-Mediated)

This protocol utilizes HATU due to its superior performance with sterically or electronically hindered substrates[4].

Materials Required:
  • 5-Nitrothiophene-2-carboxylic acid (1.0 equiv, limiting reagent)

  • Piperazin-2-one (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (Reaction concentration ~0.1 M)

Step 1: Substrate Solubilization and Deprotonation
  • Charge a flame-dried, argon-purged round-bottom flask with 5-nitrothiophene-2-carboxylic acid (1.0 equiv).

  • Add anhydrous DMF to achieve a 0.1 M concentration. Stir until fully dissolved.

  • Add DIPEA (3.0 equiv) in a single portion.

    • Causality & Validation: DIPEA serves a dual purpose: it deprotonates the carboxylic acid to form the reactive carboxylate anion and neutralizes the piperazin-2-one (if supplied as a hydrochloride salt). The solution will typically remain pale yellow.

Step 2: Active Ester Formation
  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add HATU (1.2 equiv) portion-wise over 2 minutes.

  • Stir at 0 °C for 15–20 minutes.

    • Causality & Validation: The low temperature prevents the thermal degradation of the highly reactive HOAt ester. Self-Validation Check: Upon the addition of HATU, the solution will rapidly transition from pale yellow to a deep amber/orange color. This color change is a reliable visual indicator that the active ester has formed successfully.

Step 3: Nucleophilic Addition
  • Add piperazin-2-one (1.1 equiv) to the 0 °C solution.

  • Remove the ice bath and allow the reaction to warm to room temperature (25 °C).

  • Stir for 3 to 12 hours under an argon atmosphere.

    • Causality & Validation: Adding the amine after the active ester has formed prevents the amine from reacting directly with HATU to form unreactive guanidinium byproducts. Monitor the reaction via LC-MS or TLC (typically 5-10% MeOH in DCM). The disappearance of the active ester mass and the appearance of the product mass ( [M+H]+ ) confirms completion.

Step 4: Quench and Liquid-Liquid Extraction
  • Quench the reaction by adding saturated aqueous NaHCO3​ (equal to the reaction volume).

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Combine the organic layers. Wash the combined organics with a 5% aqueous LiCl solution (twice), followed by saturated brine (once).

    • Causality & Validation: DMF is highly miscible with both water and organic solvents, complicating isolation. Washing with 5% aqueous LiCl alters the osmotic pressure, selectively pulling DMF into the aqueous phase while leaving the target amide in the EtOAc layer.

Step 5: Isolation and Purification
  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography using a gradient of Dichloromethane (DCM) to Methanol (MeOH) (typically 100:0 to 90:10). The product usually elutes as a distinct, UV-active band.

Analytical Characterization & Troubleshooting

  • LC-MS Analysis: The target compound will ionize well in positive electrospray ionization (ESI+). Look for the [M+H]+ peak corresponding to the exact mass of the coupled product.

  • NMR Signatures: In 1H -NMR (DMSO- d6​ or CDCl3​ ), the thiophene protons will appear as two distinct doublets in the aromatic region (approx. 7.5–8.2 ppm) with a coupling constant ( J ) of ~4.0 Hz. The piperazin-2-one ring will show complex multiplets between 3.0 and 4.2 ppm due to restricted rotation around the newly formed amide bond (rotamers may be visible). The lactam NH will appear as a broad singlet around 8.0–8.5 ppm.

  • Troubleshooting Unreacted Acid: If LC-MS shows a high ratio of unreacted 5-nitrothiophene-2-carboxylic acid, the DMF may be wet. Trace water rapidly hydrolyzes the OAt ester back to the starting acid. Ensure the use of strictly anhydrous solvents and fresh HATU.

References

  • Nitroheterocycle STING agonist, preparation method and application thereof. Google Patents (CN116332885A).
  • Optimization of potent and specific trypanothione reductase inhibitors: a structure-based drug discovery approach. Università degli Studi di Siena.
  • Design and Synthesis of Dual-Target Inhibitors Targeting Androgen Receptors and Glucocorticoid Receptors to Overcome Antiandrogen Resistance in Castration-Resistant Prostate Cancer. ACS Publications.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

Sources

Application

Application Notes & Protocols for the In Vitro Evaluation of 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one

Foreword: A Strategic Approach to Characterizing Novel Chemical Entities The compound 4-(5-nitrothiophene-2-carbonyl)piperazin-2-one integrates two key pharmacophores: a nitrothiophene moiety, known for its potential as...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Strategic Approach to Characterizing Novel Chemical Entities

The compound 4-(5-nitrothiophene-2-carbonyl)piperazin-2-one integrates two key pharmacophores: a nitrothiophene moiety, known for its potential as a bioreductively activated cytotoxin and antimicrobial agent[1][2][3], and a piperazine-2-one core, a privileged scaffold in medicinal chemistry recognized for its broad therapeutic potential, including anticancer and central nervous system activities[4][5][6][7]. This structural combination suggests a diverse range of possible biological activities.

This guide provides a structured, multi-tiered approach to the in vitro characterization of 4-(5-nitrothiophene-2-carbonyl)piperazin-2-one. The experimental strategy is designed to first establish a foundational understanding of its cytotoxic potential and then to explore more specific mechanisms of action. This progression from a broad, phenotypic assessment to more defined, target-based assays is a cornerstone of modern drug discovery, enabling a systematic and resource-efficient evaluation of novel compounds[8][9].

Our protocols are presented not merely as a sequence of steps, but as a self-validating framework. Each experimental design incorporates the necessary controls and explains the rationale behind critical parameters, ensuring that the data generated is robust, reproducible, and meaningful[10][11].

Part 1: Foundational Analysis - General Cytotoxicity Screening

The initial and most critical step in evaluating any new compound is to determine its effect on cell viability.[12][13][14] This provides a therapeutic window and informs the concentration range for subsequent, more specific assays. We will utilize the MTT assay, a reliable and widely used colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[15][16]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals via mitochondrial dehydrogenase enzymes.[15][16] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized formazan.[15]

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay & Data Acquisition cluster_3 Data Analysis A 1. Propagate selected cancer cell lines (e.g., HeLa, MCF-7) B 2. Harvest and count cells A->B C 3. Seed cells into a 96-well plate at optimal density B->C D 4. Incubate for 24h to allow attachment C->D E 5. Prepare serial dilutions of 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one (e.g., in DMSO) D->E Begin Treatment F 6. Add compound dilutions to respective wells E->F H 8. Incubate for 24, 48, or 72 hours F->H G 7. Include vehicle (DMSO) and untreated controls G->F I 9. Add MTT solution to each well H->I Assay Viability J 10. Incubate for 2-4 hours (Formation of formazan crystals) I->J K 11. Solubilize formazan crystals (e.g., with DMSO or SDS solution) J->K L 12. Read absorbance at ~570 nm using a plate reader K->L M 13. Calculate % cell viability relative to vehicle control L->M Analyze Results N 14. Plot dose-response curve M->N O 15. Determine the IC50 value N->O

Caption: Workflow for determining the IC50 value using the MTT assay.

Protocol 1: MTT Cytotoxicity Assay

1. Materials & Reagents:

  • 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one (Test Compound)

  • Selected human cancer cell lines (e.g., HeLa, MCF-7) and a normal cell line (e.g., HEK293) for selectivity assessment.[16]

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom sterile cell culture plates

2. Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency. Harvest using Trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension in a complete growth medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[15]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete growth medium to obtain final treatment concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with a vehicle control (medium with the same final concentration of DMSO) and untreated cells (medium only).

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization and Data Reading:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes on a plate shaker to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each treatment concentration using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the % Viability against the log of the compound concentration to generate a dose-response curve.

  • Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).[16]

ParameterDescriptionExample Value
Cell Line Human cervical cancerHeLa
Seeding Density Cells per well5,000
Treatment Duration Hours (h)48
IC₅₀ Half-maximal inhibitory concentration15.2 µM
Selectivity Index (SI) IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)>5

Part 2: Mechanistic Exploration - Enzyme Inhibition Assays

The presence of the piperazine scaffold, a common feature in many enzyme inhibitors, warrants an investigation into the compound's potential to modulate enzyme activity.[17][18] Kinases, in particular, are a major class of enzymes targeted in cancer therapy.[19] An in vitro kinase assay can determine if our compound directly inhibits the activity of a specific kinase.

Principle of Kinase Activity Assays

Kinase assays measure the transfer of a phosphate group from a phosphate donor (typically ATP) to a substrate (a peptide or protein).[20] Inhibition is observed as a decrease in substrate phosphorylation. There are various detection methods; a common one is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction. Lower light output corresponds to higher kinase activity (more ATP consumed) and thus, lower inhibition.

Experimental Workflow: Kinase Inhibition Screening

G cluster_0 Reaction Setup cluster_1 Kinase Reaction cluster_2 Signal Detection cluster_3 Data Analysis A 1. Dispense Kinase, Substrate, and Test Compound into assay plate wells B 2. Include positive (known inhibitor) and negative (DMSO) controls A->B C 3. Initiate reaction by adding ATP solution B->C Start Reaction D 4. Incubate at room temp to allow phosphorylation C->D E 5. Add detection reagent (e.g., ADP-Glo™) to stop reaction and deplete unused ATP D->E Detect Signal F 6. Add Kinase Detection Reagent to convert ADP to ATP E->F G 7. Measure luminescence (Signal ∝ ADP produced) F->G H 8. Calculate % inhibition relative to controls G->H Analyze Data I 9. Determine IC50 if applicable H->I

Caption: General workflow for a luminescence-based kinase inhibition assay.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™)

1. Rationale & Causality: This protocol uses a universal ADP-quantification method. The amount of ADP produced is directly proportional to the kinase activity. By measuring the remaining ATP, we can infer the level of inhibition caused by our test compound. This is a robust method applicable to virtually any kinase.[21]

2. Materials & Reagents:

  • Recombinant human kinase (e.g., a panel of cancer-relevant kinases)

  • Specific kinase substrate peptide

  • 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one (Test Compound)

  • Known potent inhibitor for the selected kinase (Positive Control)

  • Kinase buffer (composition is kinase-dependent)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates (for luminescence)

3. Procedure:

  • Reagent Preparation:

    • Prepare the test compound and control inhibitor by serial dilution in the appropriate kinase buffer with a fixed percentage of DMSO.

  • Assay Plate Setup:

    • In a 384-well plate, add the components in the following order:

      • Kinase Buffer

      • Test Compound / Controls

      • Kinase + Substrate Mixture

  • Initiation of Kinase Reaction:

    • Start the reaction by adding a defined concentration of ATP (often at the Km value for the specific kinase).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent. This will also deplete any remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes).

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, which then drives a luciferase reaction. Incubate (e.g., 30 minutes).

    • Measure the luminescence signal using a plate reader. The signal is stable and proportional to the ADP produced.

4. Data Analysis:

  • Calculate the percentage of kinase inhibition for each concentration:

    • % Inhibition = 100 x (1 - (Signal_Test - Signal_Background) / (Signal_NoInhibitor - Signal_Background))

  • Plot the % Inhibition against the log of the compound concentration and determine the IC₅₀ value via non-linear regression.

ParameterDescriptionExample KinaseExample Value
Target Recombinant Human KinaseEGFR-
Substrate Specific PeptidePoly(Glu,Tyr) 4:1-
ATP Concentration Set near the Km10 µM-
IC₅₀ Half-maximal inhibitory concentration-8.5 µM

Part 3: Advanced Characterization - GPCR Signaling Pathway Modulation

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are major drug targets.[21][22] The piperazine scaffold is a key component in many drugs that modulate GPCR activity.[23][24] Therefore, it is logical to screen 4-(5-nitrothiophene-2-carbonyl)piperazin-2-one for its ability to act as an agonist or antagonist at a panel of relevant GPCRs.

Principle of cAMP-Glo™ Assay

A common GPCR signaling pathway involves the modulation of intracellular cyclic AMP (cAMP) levels.[22][25] The cAMP-Glo™ Assay is a bioluminescence-based method that measures changes in cAMP concentration. The assay uses a luciferase that is engineered to be activated by cAMP. Thus, the light output is directly proportional to the amount of cAMP in the cell. Agonists of Gs-coupled receptors will increase cAMP (and light signal), while agonists of Gi-coupled receptors will decrease the basal or stimulated cAMP levels (and light signal).

Experimental Workflow: GPCR-cAMP Modulation Assay

G cluster_0 Cell Preparation & Treatment cluster_1 Cell Lysis & Signal Generation cluster_2 Data Acquisition & Analysis A 1. Seed cells expressing the GPCR of interest into a 384-well plate B 2. Induce receptor expression if necessary A->B C 3. Treat cells with Test Compound (for agonist mode) B->C D 4. Treat cells with known agonist + Test Compound (for antagonist mode) B->D E 5. Add cAMP-Glo™ Lysis Buffer to lyse cells and release cAMP C->E Assay cAMP D->E Assay cAMP F 6. Add cAMP Detection Solution containing PKA and luciferase E->F G 7. Incubate to allow cAMP-dependent luciferase activation F->G H 8. Add Kinase-Glo® Reagent to generate light signal G->H Measure Signal I 9. Measure luminescence H->I J 10. Plot dose-response curve and calculate EC50 (agonist) or IC50 (antagonist) I->J

Caption: Workflow for measuring GPCR-mediated cAMP modulation.

Protocol 3: GPCR cAMP Modulation Assay (cAMP-Glo™)

1. Rationale & Causality: This cell-based trans-activation assay provides a functional readout of receptor activity, which is more physiologically relevant than a simple binding assay.[26] It allows for the determination of whether the compound activates (agonist) or inhibits (antagonist) the receptor's signaling cascade.

2. Materials & Reagents:

  • A stable cell line expressing the human GPCR of interest (e.g., CHO or HEK293 cells)

  • 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one (Test Compound)

  • Known agonist and antagonist for the GPCR (Controls)

  • cAMP-Glo™ Assay Kit (Promega)

  • White, opaque 384-well cell culture plates

3. Procedure:

  • Cell Seeding:

    • Seed the GPCR-expressing cells into a white, opaque 384-well plate at a pre-determined optimal density.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment (Antagonist Mode Example):

    • Prepare serial dilutions of the test compound in the appropriate assay buffer.

    • Add the diluted test compound to the cells and incubate for a short period (e.g., 15-30 minutes).

    • Add a known agonist for the receptor at its EC₈₀ concentration (the concentration that gives 80% of the maximal response).

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Cell Lysis and cAMP Detection:

    • Add cAMP-Glo™ Lysis Buffer to each well. Shake the plate gently.

    • Add the cAMP Detection Solution, which contains protein kinase A.

    • Incubate for 20 minutes at room temperature.

  • Signal Generation and Measurement:

    • Add Kinase-Glo® Reagent to all wells. This terminates the PKA reaction and initiates the light-producing luciferase reaction.

    • Incubate for 10 minutes at room temperature.

    • Measure the luminescence with a plate reader.

4. Data Analysis:

  • For agonist mode, calculate the EC₅₀ (half-maximal effective concentration) from a dose-response curve of luminescence vs. compound concentration.

  • For antagonist mode, calculate the IC₅₀ (half-maximal inhibitory concentration) from a dose-response curve of the agonist-stimulated signal vs. test compound concentration.

ParameterDescriptionExample ReceptorExample Value
Target Human GPCRβ2-Adrenergic Receptor-
Mode Functional antagonismAntagonist-
Readout cAMP accumulationLuminescence-
IC₅₀ Half-maximal inhibitory concentration-2.1 µM

References

  • Indigo Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits. Retrieved from [Link]

  • Creative Biolabs. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]

  • Moon, S., et al. (2018). In vitro NLK Kinase Assay. Bio-protocol. Retrieved from [Link]

  • ICE Bioscience. (2025, April 29). GPCR Signaling Assay Applications in High-Throughput Screening. Retrieved from [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]

  • Nagy, L. M., et al. (2017, December 20). Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. Retrieved from [Link]

  • BMG LABTECH. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Amsbio. (n.d.). Enzyme Activity Assays. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022, September 1). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

  • Unknown. (n.d.). Protocol for Invitro Kinase Assay. Retrieved from [Link]

  • Martens, S., et al. (2024, May 31). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Devanarayan, V., et al. (2021). Quality by Design for Preclinical In Vitro Assay Development. Statistics in Biopharmaceutical Research. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Kosheeka. (2021, August 17). Essentials of In Vitro Assay Development. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (2019). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Retrieved from [Link]

  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. Retrieved from [Link]

  • Girling, D. J., et al. (1991). Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chung, P. Y., et al. (1976). Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the biological activity of some nitrothiophenes. Retrieved from [Link]

  • da Silva, A. C. G., et al. (2017). Synthesis, cytotoxicity and antifungal activity of 5-nitro-thiophene-thiosemicarbazones derivatives. Chemico-Biological Interactions. Retrieved from [Link]

  • R Discovery. (1991, July 1). Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins. Retrieved from [Link]

  • Bouzian, A., et al. (2018). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021, April 26). Synthesis, Antimicrobial and Anticancer Activities of 1- aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. Retrieved from [Link]

  • IntechOpen. (2024, May 29). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. Retrieved from [Link]

  • Regnier, G., et al. (1978). Synthesis and pharmacological properties of 4-piperazino-5-methylthiopyrimidines. Selection of new antiemetic agents. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Omega. (2021, November 19). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Crystallization of 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive guide to the crystallization of 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one, a compound of inter...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the crystallization of 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one, a compound of interest in pharmaceutical research. The document outlines several strategic approaches to obtaining high-quality single crystals suitable for X-ray diffraction and other analytical techniques. By leveraging an understanding of the molecule's structural components—a nitrothiophene group, a piperazinone core, and a carbonyl linker—we propose a series of rational crystallization strategies. This guide moves beyond simple procedural lists to explain the underlying principles and justifications for each step, empowering researchers to troubleshoot and optimize their crystallization experiments effectively.

Introduction: The Significance of Crystalline Form

The solid-state form of an active pharmaceutical ingredient (API) profoundly influences its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. For a molecule like 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one, which incorporates a planar nitrothiophene ring, a semi-rigid piperazinone scaffold, and polar carbonyl groups, the intermolecular interactions that govern crystal packing are complex and critical to understand. Obtaining high-quality single crystals is paramount for elucidating the three-dimensional atomic arrangement, which in turn informs structure-activity relationship (SAR) studies, polymorphism screening, and formulation development.

The presence of the nitro group, a strong electron-withdrawing group, and multiple hydrogen bond acceptors (carbonyl oxygens, piperazinone nitrogen) and a potential donor (piperazinone N-H) suggests that hydrogen bonding and π-π stacking interactions will be dominant forces in the crystal lattice. The thiophene ring also introduces the possibility of specific sulfur-based interactions. A successful crystallization strategy will, therefore, depend on a careful selection of solvents that can modulate these interactions to favor orderly crystal growth over amorphous precipitation or oiling out.

Inferred Physicochemical Properties and Solvent Selection Rationale

Direct experimental solubility data for 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one is not widely published. However, we can infer its likely behavior based on its constituent functional groups. The molecule possesses both polar (nitro, amide, carbonyl) and non-polar (thiophene ring, hydrocarbon backbone) characteristics, suggesting it is a moderately polar compound.

  • Likely to be soluble in: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO)[1], and polar protic solvents like lower-chain alcohols (methanol, ethanol).

  • Likely to have moderate solubility in: Solvents of intermediate polarity like ethyl acetate, acetone, and acetonitrile[2].

  • Likely to be poorly soluble in: Non-polar solvents such as hexanes, toluene, and diethyl ether, and also in water.

This solubility profile makes the compound a good candidate for a variety of solution-based crystallization techniques. The key is to identify a solvent or solvent system in which the compound has moderate solubility at room temperature and high solubility at an elevated temperature (for slow cooling methods) or to find a solvent/antisolvent pair with miscible properties but differing solvent power for the compound (for antisolvent methods).

A systematic solvent screening is the cornerstone of developing a successful crystallization protocol. The following table provides a starting point for such a screen.

Solvent Class Solvent Boiling Point (°C) Polarity Index Rationale & Expected Outcome
Alcohols Methanol655.1Good starting solvent due to hydrogen bonding capability. May need an antisolvent.
Ethanol784.3Similar to methanol, but lower volatility. Often yields good quality crystals.[3]
Isopropanol823.9Lower polarity than ethanol, may provide a better solubility gradient with temperature.
Esters Ethyl Acetate774.4Medium polarity, good for slow evaporation. Often used in co-crystallization.[4]
Ketones Acetone565.1Good solvent power, but high volatility can lead to rapid crystallization and smaller crystals.
Nitriles Acetonitrile825.8Can be an excellent solvent for moderately polar compounds.[2]
Ethers Tetrahydrofuran (THF)664.0Aprotic ether, can be a good solvent.[5]
Halogenated Dichloromethane403.1Good for dissolving many organics, but high volatility.
Amides Dimethylformamide (DMF)1536.4High boiling point, strong solvent. Good for dissolving difficult compounds, often requires an antisolvent.[1]
Sulfoxides Dimethyl Sulfoxide (DMSO)1897.2Very strong solvent, similar to DMF. Useful for initial dissolution before adding an antisolvent.[1]

Crystallization Methodologies: Protocols and Scientific Insights

The following protocols are designed as starting points. Meticulous observation and systematic variation of parameters such as concentration, temperature, and cooling rate are essential for success.

Method 1: Slow Evaporation

This is often the simplest method to screen a variety of solvents simultaneously. The principle relies on slowly increasing the concentration of the solute to the point of supersaturation as the solvent evaporates.

Protocol:

  • Prepare a nearly saturated solution of 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one in a selected solvent (e.g., ethyl acetate, acetone, or a mixture like ethanol/ethyl acetate[6]) at room temperature in a small vial or test tube.

  • Ensure all solid has dissolved. If necessary, gently warm the solution and then cool it back to room temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel to remove any particulate matter that could act as unwanted nucleation sites.

  • Cover the vessel with a cap or parafilm with a few small holes poked in it. The number and size of the holes will control the rate of evaporation. A slower rate is generally preferable for larger, higher-quality crystals.

  • Place the vessel in a vibration-free location and observe over several hours to days.

Causality: The slow removal of the solvent ensures that the transition into the supersaturated state is gradual, allowing for a lower number of nucleation events and promoting the growth of existing nuclei into larger, more ordered crystals.

Method 2: Slow Cooling Crystallization

This technique is effective when the compound's solubility is significantly higher at elevated temperatures.

Protocol:

  • In a sealed vial, add a small amount of the compound and a chosen solvent (e.g., ethanol, isopropanol, or acetonitrile).

  • Heat the vial with stirring until the solid completely dissolves. Continue to add small aliquots of the solvent until a clear, saturated solution is obtained at the elevated temperature.

  • Once fully dissolved, allow the solution to cool slowly to room temperature. To achieve slow cooling, the vial can be placed in a Dewar flask filled with hot water or in a programmable heating block.

  • If no crystals form upon reaching room temperature, inducing nucleation by gently scratching the inside of the vial with a glass rod or adding a seed crystal may be necessary.

  • After crystal formation, the vessel can be moved to a refrigerator (4 °C) to maximize the yield.

Causality: The solubility of most organic compounds decreases as the temperature is lowered. By carefully controlling the cooling rate, the system is maintained in a metastable zone of supersaturation where crystal growth is favored over rapid, uncontrolled precipitation.

slow_cooling_workflow A Prepare saturated solution at elevated temperature B Slowly cool the solution A->B C Nucleation occurs B->C D Crystal growth C->D E Isolate crystals by filtration D->E F Wash with cold solvent E->F G Dry crystals under vacuum F->G

Caption: Workflow for Slow Cooling Crystallization.

Method 3: Vapor Diffusion

This method is ideal for growing high-quality single crystals from a very small amount of material. It is available in two common setups: hanging drop and sitting drop.

Protocol (Hanging Drop):

  • Prepare a concentrated solution of the compound in a suitable solvent (the "drop solution").

  • In the well of a vapor diffusion plate, add a larger volume of a precipitant solution (an "antisolvent" in which the compound is poorly soluble but which is miscible with the drop solvent).

  • Pipette a small droplet (1-5 µL) of the compound solution onto a siliconized glass coverslip.

  • Invert the coverslip and place it over the well, sealing it with grease.

  • Over time, the vapor of the more volatile solvent in the drop will diffuse into the reservoir, and the vapor of the precipitant will diffuse into the drop. This slowly increases the concentration of the compound and the precipitant in the drop, leading to crystallization.

Causality: The extremely slow and controlled change in solvent composition within the drop allows for very gradual supersaturation, which is ideal for the formation of a small number of well-ordered single crystals.

Method 4: Antisolvent Crystallization

This technique involves the addition of a miscible "antisolvent" (in which the compound is insoluble) to a solution of the compound, causing it to precipitate.

Protocol:

  • Dissolve the compound in a minimum amount of a "good" solvent (e.g., DMF or DMSO).

  • Slowly add a miscible "antisolvent" (e.g., water or methanol) dropwise with gentle stirring.

  • Continue adding the antisolvent until the solution becomes slightly turbid, indicating the onset of nucleation.

  • If the solution becomes too cloudy, add a small amount of the good solvent to redissolve the precipitate.

  • Allow the sealed solution to stand undisturbed. Crystals should form as the system equilibrates.

Causality: The addition of the antisolvent reduces the overall solvating power of the solvent system for the compound, thereby inducing supersaturation and crystallization. The rate of addition is a critical parameter; slow addition is crucial for forming high-quality crystals.

antisolvent_workflow A Dissolve compound in a 'good' solvent B Slowly add miscible 'antisolvent' A->B C Induce slight turbidity (supersaturation) B->C D Allow solution to equilibrate C->D E Crystal formation and growth D->E F Isolate and dry crystals E->F

Caption: Workflow for Antisolvent Crystallization.

Troubleshooting Common Issues

Problem Possible Cause(s) Suggested Solution(s)
Oiling Out The solution is too concentrated or cooled too quickly. The compound's melting point may be lower than the crystallization temperature.Dilute the solution. Slow down the cooling or evaporation rate. Try a different solvent with a lower boiling point.
Amorphous Solid Supersaturation is reached too rapidly, leading to precipitation instead of crystallization.Reduce the concentration. Use a slower method like vapor diffusion. Ensure the solution is free of impurities.
Many Small Crystals Too many nucleation sites or too rapid nucleation.Filter the solution before setting up the crystallization. Decrease the rate of cooling or evaporation. Use a more dilute solution.
No Crystals Form The solution is not sufficiently supersaturated. The compound may be highly soluble in the chosen solvent.Concentrate the solution further. Cool to a lower temperature. Add an antisolvent. Try scratching the vial or adding a seed crystal.

Conclusion

The crystallization of 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one is a multifactorial process that requires a systematic and rational approach. The methods and protocols outlined in these application notes provide a strong foundation for researchers to develop a successful crystallization strategy. By understanding the interplay between the molecule's structure, solvent properties, and thermodynamic principles, high-quality crystals suitable for detailed structural analysis can be reliably obtained. Careful documentation of experimental conditions and outcomes is crucial for reproducibility and optimization.

References

  • IUCr Journals. (n.d.). Crystallographic studies of piperazine derivatives of 5,5-dimethylhydantoin in the search for structural features of a1-adrenoreceptors antagonists. Retrieved from [Link]

  • Layne, L., Jr. (2008, July 23). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. ACS Publications. Retrieved from [Link]

  • Fonari, M. S. (2016). Crystalline products of CO2 capture by piperazine aqueous solutions. SciSpace. Retrieved from [Link]

  • (n.d.). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. PMC. Retrieved from [Link]

  • (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). DOI:10.1039/D2CS00697A. Retrieved from [Link]

  • (n.d.). Crystallization Techniques in Chemistry. Scribd. Retrieved from [Link]

  • (n.d.). Crystallization of Organic Compounds. Retrieved from [Link]

  • (n.d.). Thiophene derivatives and process for preparation thereof. Google Patents.
  • (n.d.). Synthesis and Characterization of the Novel Thiophene Derivatives. ResearchGate. Retrieved from [Link]

  • (2022, August 1). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and... PMC. Retrieved from [Link]

  • (n.d.). A solvent-free piperazine derivative was synthesized and characterized... ResearchGate. Retrieved from [Link]

  • (n.d.). Method of crystallizing nitro products. Google Patents.

Sources

Application

Application Notes and Protocols: Formulating 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one for Animal Studies

Audience: Researchers, scientists, and drug development professionals. Abstract The successful preclinical evaluation of novel chemical entities is critically dependent on the development of appropriate formulations for...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The successful preclinical evaluation of novel chemical entities is critically dependent on the development of appropriate formulations for animal studies. This is particularly challenging for compounds with poor aqueous solubility, a common characteristic of new drug candidates. This guide provides a comprehensive, technically detailed framework for formulating 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one, a compound with predicted low water solubility. We will explore pre-formulation characterization, outline several enabling formulation strategies with step-by-step protocols, and detail the necessary analytical characterization of the final dosage form. The causality behind experimental choices is explained throughout, ensuring a scientifically rigorous and practical approach to this critical stage of drug development.

PART 1: Pre-Formulation Characterization: Foundational Knowledge

A deep understanding of the physicochemical properties of 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one is the essential first step in designing a successful formulation strategy. This initial phase provides the data necessary to make informed decisions about vehicle selection and formulation technology.

Physicochemical Property Assessment

The inherent properties of the active pharmaceutical ingredient (API) dictate the formulation approach. Key parameters to investigate include:

  • Solubility: The solubility of the compound should be determined in a variety of pharmaceutically acceptable solvents and co-solvents. This will identify potential vehicles for liquid formulations.

  • LogP/LogD: The lipophilicity of the compound, as indicated by its LogP (partition coefficient) and LogD (distribution coefficient) at physiological pH, will influence its absorption and distribution characteristics.

  • pKa: The ionization constant(s) of the molecule will determine its charge state at different pH values, which can significantly impact its solubility and permeability.

  • Solid-State Properties: Techniques such as Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) can provide information on the compound's melting point, crystallinity, and potential for polymorphism, all of which can affect its dissolution rate and stability.

Table 1: Predicted Physicochemical Properties of 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one

PropertyPredicted Value/RangeImplication for Formulation
Molecular Weight~269.26 g/mol Standard for a small molecule.
LogP1.5 - 2.5Suggests moderate lipophilicity and likely poor aqueous solubility.
Aqueous Solubility<0.1 mg/mLIndicates the need for solubility enhancement techniques.[1][2]
pKa(Predicted) One acidic, one basicSolubility will likely be pH-dependent.
Melting Point>200 °CHigh melting point may correlate with low solubility due to strong crystal lattice energy.[3]
Analytical Method Development and Validation

A robust and validated analytical method is crucial for the accurate quantification of the API in the formulation and for stability testing. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.[4][5][6][7]

Protocol 1: Generic HPLC Method for Quantification

  • Instrumentation: An HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: The UV detection wavelength should be set at the maximum absorbance of the compound.

  • Standard Curve: A standard curve should be prepared by dissolving a known amount of the compound in a suitable solvent and performing serial dilutions to cover the expected concentration range of the formulation.

  • Validation: The method should be validated for linearity, accuracy, precision, and specificity according to established guidelines.[7]

PART 2: Formulation Strategies for Enhanced Bioavailability

Given the predicted poor aqueous solubility of 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one, several formulation strategies can be employed to improve its dissolution and subsequent absorption in vivo.[1][8]

Co-Solvent Systems

For initial in vivo screening studies, co-solvent systems offer a rapid and straightforward approach to solubilizing poorly soluble compounds.[1][9]

Rationale: Co-solvents are water-miscible organic solvents that increase the solubility of lipophilic drugs by reducing the polarity of the aqueous vehicle.

Protocol 2: Preparation of a Co-Solvent Formulation

  • Solubility Screening: Determine the solubility of the compound in various pharmaceutically acceptable co-solvents such as polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.

  • Vehicle Preparation: Based on the solubility data, prepare a co-solvent mixture. A common starting point is a combination of PEG 400 and water or saline.

  • API Dissolution: Add the accurately weighed API to the co-solvent mixture.

  • Mixing: Utilize a vortex mixer and/or sonication to facilitate dissolution. Gentle heating may be applied if the compound is thermally stable.

  • Final Preparation: Once the compound is fully dissolved, the formulation is ready for administration. It is crucial to visually inspect for any signs of precipitation.

Figure 1: Co-Solvent Formulation Workflow

Caption: A streamlined workflow for preparing a co-solvent formulation.

Amorphous Solid Dispersions (ASDs)

For compounds with high crystallinity and melting points, converting the crystalline form to a higher-energy amorphous state can significantly improve solubility and dissolution rates.[3][10]

Rationale: In an ASD, the drug is molecularly dispersed within a polymer matrix. This prevents recrystallization and maintains the drug in a more soluble amorphous form.

Protocol 3: Preparation of an ASD by Spray Drying

  • Polymer Selection: Choose a suitable polymer such as hydroxypropyl methylcellulose acetate succinate (HPMCAS) or polyvinylpyrrolidone (PVP).

  • Solvent System: Identify a common solvent system in which both the API and the polymer are soluble.

  • Spray Drying: Dissolve the API and polymer in the chosen solvent system and spray-dry the solution using a laboratory-scale spray dryer. The process parameters (inlet temperature, feed rate, atomization pressure) must be optimized.

  • Powder Collection and Characterization: Collect the resulting powder and characterize it using XRPD to confirm its amorphous nature and DSC to determine the glass transition temperature.

  • Reconstitution: The ASD powder can be suspended in an aqueous vehicle for oral dosing.

Lipid-Based Formulations

For lipophilic compounds, lipid-based formulations can enhance oral bioavailability by promoting drug solubilization in the gastrointestinal tract and facilitating lymphatic absorption.[1]

Rationale: These formulations consist of oils, surfactants, and co-solvents that can form emulsions or microemulsions upon contact with gastrointestinal fluids, keeping the drug in a solubilized state.

Table 2: Common Excipients for Lipid-Based Formulations

Excipient TypeExamples
OilsLabrafac™ PG, Maisine® CC[1]
SurfactantsCremophor® EL, Tween® 80, Polysorbate 80[11]
Co-solventsTranscutol® HP[1], Propylene Glycol[11]

Figure 2: Decision Tree for Formulation Strategy

G A Poor Aqueous Solubility? B LogP < 3? A->B Yes C High Melting Point? B->C No D Co-solvent System B->D Yes E Lipid-Based Formulation C->E No F Amorphous Solid Dispersion C->F Yes

Caption: A simplified decision-making guide for selecting a formulation strategy.

PART 3: Safety and Handling of Nitrothiophene Compounds

Nitroaromatic compounds, including those containing a nitrothiophene moiety, require careful handling due to their potential for reactivity and biological activity.[12][13][14][15][16]

3.1 Personal Protective Equipment (PPE)

  • Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[13][14][16]

3.2 Engineering Controls

  • Handle the solid compound and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.[12][13]

3.3 Waste Disposal

  • Dispose of all waste materials, including contaminated PPE and unused formulations, in accordance with institutional and local regulations for hazardous chemical waste.

References

  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Santa Cruz Biotechnology. 2-Nitrothiophene.
  • Lubrizol. (2022, March 29). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
  • Semantic Scholar. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1.
  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 2-Nitrothiophene, tech., 85%.
  • Valsynthese SA. (2021, February 19). Material Safety Data Sheet 2-NITROTHIOPHENE.
  • MilliporeSigma. Excipients for Your Liquid Application.
  • Pharma Excipients. (2023, March 10). Excipients for Parenterals.
  • Colorcon. (2026, January 30). What Are Excipients? 9 Common Examples.
  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations.
  • PMC. Solubilization techniques used for poorly water-soluble drugs.
  • Longdom Publishing. (2024, January 25). Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations.
  • Sigma-Aldrich. Small Molecules Analysis & QC.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • AK Scientific, Inc. 5-Nitrothiophene-2-carbonitrile Safety Data Sheet.
  • Leonid Chemicals. 2-NITROTHIOPHENE, TECH., 85% MSDS.
  • PMC. (2022, July 27). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ....
  • Pacific BioLabs. Identity and Purity - Small Molecules.
  • Kotte, S. C. B., et al. (2012, April 21). core components of analytical method validation for small molecules-an overview.

Sources

Method

Application Notes and Protocols: Microwave-Assisted Synthesis of 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one

Introduction The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a diverse range of biologically active compounds. Its unique conformational properties and hydrogen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a diverse range of biologically active compounds. Its unique conformational properties and hydrogen bonding capabilities make it an attractive building block in drug discovery. The functionalization of the piperazin-2-one ring, particularly at the N4 position, allows for the exploration of vast chemical space and the modulation of pharmacological activity. This application note details a rapid and efficient, proposed method for the synthesis of 4-(5-nitrothiophene-2-carbonyl)piperazin-2-one, a novel compound with potential applications in pharmaceutical research.

The synthesis is achieved through the acylation of piperazin-2-one with 5-nitrothiophene-2-carbonyl chloride. Traditional methods for such acylations often require prolonged reaction times and elevated temperatures, leading to potential side product formation and energy inefficiency. To circumvent these limitations, this protocol leverages the power of microwave-assisted organic synthesis (MAOS). Microwave irradiation offers distinct advantages, including rapid and uniform heating of the reaction mixture, which can lead to dramatic reductions in reaction time, increased product yields, and enhanced purity.[1] This environmentally friendly approach aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of less solvent.

Reaction Principle and Mechanistic Insight

The core of this synthesis is a nucleophilic acyl substitution reaction. The secondary amine of the piperazin-2-one ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 5-nitrothiophene-2-carbonyl chloride. The subsequent loss of the chloride leaving group results in the formation of a stable amide bond, yielding the desired product.

Microwave irradiation accelerates this process through two primary mechanisms: dipolar polarization and ionic conduction. Polar molecules within the reaction mixture, such as the reactants and any polar solvent, align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates significant heat, leading to a rapid and uniform increase in the bulk temperature of the reaction. This efficient energy transfer significantly enhances the reaction kinetics, often allowing for the completion of reactions in minutes that would otherwise take hours.[2]

Data Presentation

The following table summarizes the key reactants, reagents, and proposed reaction parameters for the microwave-assisted synthesis of 4-(5-nitrothiophene-2-carbonyl)piperazin-2-one.

ParameterValueNotes
Reactants
Piperazin-2-one1.0 equivalent
5-Nitrothiophene-2-carbonyl chloride1.1 equivalentsA slight excess may improve reaction completion.
Base
Triethylamine (TEA)2.2 equivalentsActs as an acid scavenger for the HCl byproduct.
Solvent
Dichloromethane (DCM)AnhydrousOther aprotic solvents like THF or acetonitrile could be explored.
Microwave Reaction Conditions
Temperature100 °CTo be optimized based on microwave reactor specifications.
Reaction Time10 - 20 minutesMonitor by TLC or LC-MS for completion.
Power100 - 300 WTo be adjusted to maintain the target temperature.
Work-up & Purification
Quenching SolutionSaturated aqueous sodium bicarbonateTo neutralize any remaining acid.
Extraction SolventDichloromethane
Purification MethodColumn Chromatography (Silica Gel)Eluent: Gradient of methanol in dichloromethane.
Expected Product
Product Name4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one
Molecular FormulaC₉H₉N₃O₄S
Molecular Weight255.25 g/mol

Experimental Protocol

Materials and Reagents:

  • Piperazin-2-one (CAS: 109-07-9)

  • 5-Nitrothiophene-2-carbonyl chloride (CAS: 39978-57-9)[3]

  • Triethylamine (TEA) (CAS: 121-44-8), anhydrous

  • Dichloromethane (DCM) (CAS: 75-09-2), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography (230-400 mesh)

  • Solvents for chromatography (DCM and methanol, HPLC grade)

Instrumentation:

  • Microwave synthesis reactor

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a dry 10 mL microwave reaction vessel equipped with a magnetic stir bar, dissolve piperazin-2-one (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous dichloromethane (5 mL).

  • Addition of Acyl Chloride: To the stirred solution, add 5-nitrothiophene-2-carbonyl chloride (1.1 eq.).

  • Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 100 °C for 10-20 minutes with stirring. The reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.

  • Quenching: After the reaction is complete (as indicated by the consumption of the starting material), cool the vessel to room temperature. Carefully add saturated aqueous sodium bicarbonate solution to quench the reaction and neutralize any excess acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of methanol in dichloromethane (e.g., 0-5% methanol) to afford the pure 4-(5-nitrothiophene-2-carbonyl)piperazin-2-one.

  • Characterization: Characterize the purified product by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Visualizations

Chemical Reaction Scheme

R1 Piperazin-2-one plus1 + R2 5-Nitrothiophene-2-carbonyl chloride arrow C1 Microwave Irradiation (100 °C) C2 DCM, TEA P1 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one

Caption: Synthesis of 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one.

Experimental Workflow

G A 1. Reaction Setup: Dissolve piperazin-2-one and TEA in DCM B 2. Add 5-Nitrothiophene-2-carbonyl chloride A->B C 3. Microwave Irradiation (100 °C, 10-20 min) B->C D 4. Quench with NaHCO₃ solution C->D E 5. Extraction with DCM D->E F 6. Wash with Brine and Dry E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, MS) H->I

Caption: Step-by-step experimental workflow diagram.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Incomplete reaction- Increase microwave irradiation time or temperature.- Ensure all reagents are anhydrous.
- Degradation of starting material or product- Lower the reaction temperature.- Use a milder base.
Multiple spots on TLC - Formation of side products- Optimize reaction temperature and time.- Ensure slow addition of the acyl chloride.
- Impure starting materials- Purify starting materials before use.
Difficulty in purification - Product co-elutes with impurities- Try a different solvent system for column chromatography (e.g., ethyl acetate/hexanes).- Consider recrystallization from a suitable solvent.

Conclusion

This application note provides a comprehensive and detailed protocol for the microwave-assisted synthesis of 4-(5-nitrothiophene-2-carbonyl)piperazin-2-one. By leveraging the benefits of microwave technology, this method offers a rapid, efficient, and environmentally conscious alternative to traditional synthetic approaches. The provided step-by-step methodology, along with the troubleshooting guide, should enable researchers in drug development and medicinal chemistry to successfully synthesize this novel compound for further investigation.

References

  • Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core. (2018). PMC. Available at: [Link]

  • Microwave-assisted Solvent-Free Synthesis of 3-[(4-substituted piperazin-1-yl)alkyl] imidazo[2,1-b][4][5]benzothiazol-2(3H)-ones as serotonin3 (5-HT3) Receptor Antagonists. (2005). PubMed. Available at: [Link]

  • 4-(5-nitropyridine-2-carbonyl)-3-(thiophen-2-yl)piperazin-2-one. Chemazone. Available at: [Link]

  • Synthesis of Piperazin-2-ones. Thieme Chemistry. Available at: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • Synthesis of the reported structure of piperazirum using a nitro-Mannich reaction as the key stereochemical determining step. (2013). Beilstein Journals. Available at: [Link]

  • 1-(5-nitrothiophene-2-carbonyl)piperazine hydrochloride (C9H11N3O3S). PubChem. Available at: [Link]

  • Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes. Google Patents.
  • 2-nitrothiophene. Organic Syntheses. Available at: [Link]

  • MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR. Revue Roumaine de Chimie. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines. (2003). MDPI. Available at: [Link]

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC. Available at: [Link]

Sources

Application

Application Note: Regioselective Functionalization of Piperazin-2-one with Nitrothiophene Carbonyls

Mechanistic Rationale and Structural Significance The functionalization of piperazin-2-one with heteroaromatic carbonyls is a critical transformation in modern drug discovery. Piperazin-2-one serves as a conformationally...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale and Structural Significance

The functionalization of piperazin-2-one with heteroaromatic carbonyls is a critical transformation in modern drug discovery. Piperazin-2-one serves as a conformationally constrained peptidomimetic and a versatile bioisostere for piperazine and morpholine rings, offering both hydrogen-bond donor (N-H) and acceptor (C=O) capabilities [1]. Coupling this core with a 5-nitrothiophene-2-carbonyl moiety generates highly valuable intermediates, such as 4-(5-nitrothiophene-2-carbonyl)piperazin-2-one[2], which act as direct precursors to 5-aminothiophene-2-carboxamides—a structural motif prevalent in Factor Xa inhibitors and broad-spectrum antibacterial agents.

The Causality of Regioselectivity

Piperazin-2-one possesses two distinct nitrogen atoms:

  • N1 (Amide Nitrogen): The lone pair of electrons on N1 is delocalized into the adjacent C2 carbonyl group via resonance. This significantly reduces its electron density, rendering it non-nucleophilic under standard reaction conditions.

  • N4 (Secondary Amine): N4 is an sp3 -hybridized secondary amine with a highly available lone pair.

Because of this inherent electronic disparity, electrophilic acylation with 5-nitrothiophene-2-carbonyl derivatives occurs exclusively and regioselectively at the N4 position without the need for transient protecting groups.

Reagent Selection Causality

The choice of activation strategy dictates the impurity profile and scalability of the reaction. While using 5-nitrothiophene-2-carbonyl chloride offers rapid, highly exothermic coupling ideal for large-scale synthesis, it is sensitive to moisture. Alternatively, in situ activation of 5-nitrothiophene-2-carboxylic acid using uronium-based coupling reagents like HATU provides a milder, highly controlled reaction environment that suppresses side reactions and is optimal for discovery-scale library synthesis [3].

Synthetic Workflow and Pathway Visualization

The following diagram illustrates the chemical workflow, from the initial activation of the electrophile to the regioselective N4-amidation, culminating in the downstream reduction of the nitro group to yield the final active pharmaceutical ingredient (API) scaffold.

Workflow N1 Piperazin-2-one (N4 Nucleophile) N4 N4-Amide Coupling (Regioselective) N1->N4 Step 2 N2 5-Nitrothiophene-2-carboxylic acid (Electrophile Precursor) N3 Activation (HATU/DIPEA or SOCl2) N2->N3 Step 1 N3->N4 Activated Species N5 4-(5-Nitrothiophene-2-carbonyl) piperazin-2-one N4->N5 Workup & Isolation N6 Nitro Reduction (Pd/C, H2 or Fe/NH4Cl) N5->N6 Downstream Functionalization N7 4-(5-Aminothiophene-2-carbonyl) piperazin-2-one N6->N7 Final Active API Scaffold

Synthetic workflow for the regioselective N4-amidation of piperazin-2-one.

Experimental Methodologies (Protocols)

To ensure high-fidelity reproducibility, two distinct protocols are provided. Each protocol is designed as a self-validating system where the physical chemistry of the workup inherently purifies the target molecule [4].

Protocol A: Acid Chloride Method (Scale-Up Optimized)

Objective: Rapid coupling utilizing pre-formed 5-nitrothiophene-2-carbonyl chloride.

  • Preparation: Suspend piperazin-2-one (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (2.5 equiv). Causality: DIPEA acts as a non-nucleophilic proton scavenger to neutralize the HCl generated during coupling, preventing the protonation (and subsequent deactivation) of the N4 amine.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 5-nitrothiophene-2-carbonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM and add dropwise over 15 minutes. Causality: The dropwise addition at 0 °C controls the exothermic nature of the acid chloride reaction, preventing thermal degradation of the thiophene ring.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validating Workup:

    • Step 1 (Acid Wash): Wash the organic layer with 1M aqueous HCl (2 × 20 mL). This selectively protonates any unreacted piperazin-2-one and DIPEA, driving them into the aqueous phase.

    • Step 2 (Base Wash): Wash with saturated aqueous NaHCO3​ (2 × 20 mL). This hydrolyzes any residual acid chloride to the corresponding carboxylic acid and removes it as a water-soluble sodium salt.

    • Step 3 (Desiccation): Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the highly pure product.

Protocol B: HATU Coupling Method (Discovery Optimized)

Objective: Mild coupling utilizing in situ uronium activation.

  • Activation: Dissolve 5-nitrothiophene-2-carboxylic acid (1.0 equiv, 2 mmol) and HATU (1.2 equiv) in anhydrous N,N -dimethylformamide (DMF, 0.1 M). Add DIPEA (3.0 equiv) and stir at room temperature for 15 minutes. Causality: This pre-activation step ensures the complete conversion of the acid to the highly reactive HOAt-active ester before the introduction of the amine, minimizing unreacted starting material.

  • Coupling: Add piperazin-2-one (1.1 equiv) in a single portion. Stir at room temperature for 4–6 hours.

  • Self-Validating Workup:

    • Step 1 (Aqueous Quench & DMF Removal): Dilute the reaction with Ethyl Acetate (EtOAc) (10 volumes) and wash with 5% aqueous LiCl solution (3 × 15 mL). Causality: DMF is highly miscible with EtOAc. The LiCl wash drastically increases the polarity of the aqueous phase, stripping the DMF out of the organic layer and preventing severe emulsion issues during subsequent washes.

    • Step 2 (Purification): Perform the 1M HCl and saturated NaHCO3​ washes as described in Protocol A to remove residual base, unreacted amine, and acidic HATU byproducts. Dry and concentrate.

Quantitative Data & Optimization

The following table summarizes the quantitative metrics and optimization parameters for both methodologies, allowing scientists to select the appropriate route based on their specific project phase.

ParameterProtocol A (Acid Chloride)Protocol B (HATU / DMF)
Reagents R-COCl, DIPEAR-COOH, HATU, DIPEA
Solvent System Anhydrous DCMAnhydrous DMF
Temperature 0 °C Room TempRoom Temp
Reaction Time 2 hours4 – 6 hours
Average Yield 85 – 92%78 – 85%
Crude Purity (LC-MS) > 95%> 98%
Primary Advantage Highly scalable, low costMild conditions, no moisture-sensitive intermediates
Ideal Application Process Chemistry / Pilot ScaleMedicinal Chemistry / Library Synthesis

Troubleshooting & Self-Validation

  • Reaction Monitoring (TLC): Piperazin-2-one is highly polar and typically remains at the baseline unless eluted with an aggressive solvent system (e.g., 10% MeOH in DCM with 1% NH4​OH ). The successful formation of 4-(5-nitrothiophene-2-carbonyl)piperazin-2-one is validated by the appearance of a distinct, UV-active spot ( Rf​≈0.4 in 5% MeOH/DCM) and the disappearance of the electrophile.

  • Mass Spectrometry Validation: The product formation must be confirmed via LC-MS. For 4-(5-nitrothiophene-2-carbonyl)piperazin-2-one ( C9​H9​N3​O4​S ), look for the [M+H]+ peak at m/z=256.0 .

  • Solubility Pitfalls: Piperazin-2-one has limited solubility in cold DCM. If using Protocol A and the amine crashes out at 0 °C, slightly increase the solvent volume or allow the reaction to warm to room temperature slightly faster after the initial dropwise addition of the acid chloride.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[Link]

  • Rossi, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules (MDPI), 29(1), 141.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Nitrothiophene Amide Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with nitrothiophene amide couplings.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with nitrothiophene amide couplings. Nitrothiophenes present unique electronic and steric hurdles during amide bond formation. The strong electron-withdrawing nature of the nitro group profoundly impacts the reactivity of both nitrothiophene amines (rendering them exceptionally poor nucleophiles) and nitrothiophene carboxylic acids (leading to unstable activated esters prone to decarboxylation or hydrolysis).

This guide is designed to move beyond generic troubleshooting. We will diagnose the specific chemical environment of your substrate, explain the mechanistic failures of standard reagents, and provide field-validated protocols to rescue your yields.

Diagnostic Workflow

Before adjusting your reaction conditions, you must identify whether the nitrothiophene is acting as the nucleophile (amine) or the electrophile (carboxylic acid). The failure mechanisms—and therefore the solutions—are entirely different.

NitrothiopheneCoupling Start Low Yield in Nitrothiophene Amide Coupling Decision Identify the Nitrothiophene Role Start->Decision Amine Nitrothiophene Amine (Electron-Deficient Nucleophile) Decision->Amine Amine Partner Acid Nitrothiophene Carboxylic Acid (Hyper-Reactive / Unstable Ester) Decision->Acid Acid Partner SolAmine1 In situ Acyl Fluoride (TFFH / DAST) Amine->SolAmine1 SolAmine2 Acid Chloride Generation (Ghosez's Reagent / (COCl)2) Amine->SolAmine2 SolAmine3 EDC + Stoichiometric DMAP + Catalytic HOBt Amine->SolAmine3 SolAcid1 Mild Activation (T3P in EtOAc/DMF) Acid->SolAcid1 SolAcid2 Strict Temp Control (-20°C to 0°C) Acid->SolAcid2 SolAcid3 Weak/Sterically Hindered Base (2,4,6-Collidine) Acid->SolAcid3

Figure 1: Troubleshooting logic for nitrothiophene amide coupling based on substrate role.

Knowledge Base & Technical FAQs

Q1: Why do standard coupling reagents (HATU, EDC/HOBt) fail when the nitrothiophene acts as the amine? Causality & Mechanism: The thiophene ring naturally participates in resonance, but the addition of a strongly electron-withdrawing nitro group (e.g., in 2-amino-3-nitrothiophene) creates a severe push-pull electronic system. The lone pair on the amine nitrogen is extensively delocalized into the heteroaromatic ring and toward the nitro group. This drastically reduces the amine's nucleophilicity. Standard activated esters (like OBt or OAt esters generated by EDC or HATU) lack the electrophilicity required to be attacked by this deactivated amine. Consequently, the activated ester either hydrolyzes back to the carboxylic acid or rearranges into inactive byproducts (e.g., guanidinium formation with HATU) before coupling can occur[1].

Q2: How can I overcome the poor nucleophilicity of nitrothiophene amines? Causality & Mechanism: You must bypass standard OBt/OAt esters and generate highly electrophilic intermediates. The most effective strategies are:

  • In situ Acyl Fluorides: Acyl fluorides are highly electrophilic but uniquely stable to hydrolysis and racemization. This stability allows the reaction to be heated (60–80 °C), providing the thermal energy required for the deactivated amine to attack. Reagents like TFFH or DAST are used for the 2[2].

  • Acid Chlorides: Pre-forming the acid chloride using oxalyl chloride or Ghosez's reagent under neutral conditions provides an extreme electrophile capable of reacting with poor nucleophiles. This is often the preferred route for1[1].

  • Stoichiometric DMAP: Using EDC with stoichiometric DMAP and catalytic HOBt forces the formation of a highly reactive acylpyridinium intermediate, acting as a powerful acyl transfer agent[3].

Q3: What causes massive degradation when the nitrothiophene acts as the carboxylic acid? Causality & Mechanism: When the nitrothiophene is the carboxylic acid, the electron-withdrawing nitro group makes the resulting activated ester hyper-reactive. If the amine is not added immediately, or if the base used is too strong/nucleophilic, the activated ester undergoes rapid base-catalyzed degradation, decarboxylation, or hydrolysis. Solution: Transition to a milder coupling agent like T3P (Propylphosphonic anhydride), which forms a less degradation-prone intermediate. Perform the activation step at strict low temperatures (-20 °C to 0 °C) and substitute strong bases (like TEA or DIPEA) with weaker, sterically hindered bases (like 2,4,6-collidine) to prevent base-catalyzed side reactions.

Quantitative Data Summary

The following table summarizes the expected performance of various coupling strategies when applied to nitrothiophene substrates.

Coupling StrategyActivating ReagentTarget Substrate RoleTypical Yield RangeKey Mechanistic Advantage
In situ Acyl Fluoride TFFH or DASTNitrothiophene Amine65% - 85%High electrophilicity with thermal stability; resists hydrolysis at elevated temps.
Acid Chloride Generation Oxalyl Chloride / DMFNitrothiophene Amine70% - 90%Maximum electrophilicity; forces coupling via highly reactive acyl chloride intermediate.
Acylpyridinium Transfer EDC + DMAP (1 eq) + HOBt (cat)Nitrothiophene Amine60% - 80%Stoichiometric DMAP forms a highly reactive acylpyridinium ion, accelerating attack.
Mild Phosphonic Activation T3P (50% in EtOAc)Nitrothiophene Acid75% - 95%Prevents over-activation and decarboxylation; yields easily removable water-soluble byproducts.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure you can monitor the success of the activation step before proceeding.

Protocol A: In Situ Acyl Fluoride Coupling (For Nitrothiophene Amines)

Self-validating mechanism: The generation of the acyl fluoride can be monitored by 19F NMR or TLC (often appears as a distinct, less polar spot). The unique stability of the acyl fluoride ensures that heating the reaction does not lead to reagent degradation, validating the thermal push required for the deactivated amine.

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to a concentration of 0.2 M under an inert argon atmosphere.

  • Add the nitrothiophene amine (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv).

  • Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate, 1.2 equiv) in one portion.

  • Heat the reaction mixture to 60 °C. Monitor the reaction via LC-MS. The acyl fluoride intermediate will form rapidly, followed by slow conversion to the amide.

  • Stir for 12–24 hours until the amine is consumed.

  • Quench with saturated aqueous NaHCO3 and extract with ethyl acetate. Wash the organic layer extensively with 5% LiCl (to remove DMF/NMP) and brine, dry over Na2SO4, and concentrate.

Protocol B: Acid Chloride Method via Oxalyl Chloride (For Highly Recalcitrant Amines)

Self-validating mechanism: Gas evolution (CO and CO2) upon addition of oxalyl chloride serves as a visual confirmation of acid chloride formation.

  • Dissolve the carboxylic acid (1.2 equiv) in anhydrous dichloromethane (DCM) (0.2 M) under argon.

  • Add a catalytic amount of DMF (2-3 drops).

  • Cool the mixture to 0 °C and add oxalyl chloride (1.5 equiv) dropwise. Observe gas evolution.

  • Stir at room temperature for 2 hours, then concentrate under reduced pressure to remove excess oxalyl chloride and HCl.

  • Redissolve the crude acid chloride in anhydrous DCM or THF.

  • In a separate flask, dissolve the nitrothiophene amine (1.0 equiv) and pyridine (3.0 equiv) in DCM/THF, and cool to 0 °C.

  • Add the acid chloride solution dropwise to the amine solution. Allow to warm to room temperature and stir for 4-8 hours.

  • Quench with 1M HCl, extract with DCM, wash with NaHCO3 and brine, dry, and purify.

Protocol C: Catalytic HOBt / Stoichiometric DMAP Method

Self-validating mechanism: The use of 1.0 equivalent of DMAP ensures that the highly reactive acylpyridinium intermediate is the dominant reactive species, rather than the less reactive OBt ester.

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous acetonitrile (0.2 M), add the nitrothiophene amine (1.0 equiv)[3].

  • Add EDC hydrochloride (1.2 equiv), DMAP (1.0 equiv), and HOBt (0.1 equiv)[3].

  • Add DIPEA (1.5 equiv) if the amine or acid is a hydrochloride salt.

  • Stir the reaction mixture at room temperature for 12–24 hours.

  • Monitor by TLC/LC-MS. Upon completion, remove the solvent under reduced pressure.

  • Redissolve in ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry and concentrate[3].

References

  • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Title: Synthesis, Identification, and Structure–Activity Relationship Analysis of GATA4 and NKX2-5 Protein–Protein Interaction Modulators.

Sources

Optimization

optimizing purification methods for piperazin-2-one derivatives

Welcome to the Technical Support Center for Heterocyclic Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purify...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying piperazin-2-one (ketopiperazine) derivatives.

Piperazin-2-ones are highly versatile pharmacophores ubiquitous in modern drug discovery (e.g., in the synthesis of kinase inhibitors, γ-secretase inhibitors like nirogacestat, and various cytotoxic agents)[1][2]. However, their unique structural motif—combining a neutral, hydrogen-bonding lactam (amide) with a basic secondary or tertiary amine—creates distinct chromatographic and solubility challenges.

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies.

Diagnostic Workflows & Decision Matrices

Before diving into specific protocols, it is critical to establish a logical purification strategy based on the derivative's polarity, stereochemistry, and scale.

Purification_Workflow Start Crude Piperazin-2-one Reaction Mixture CheckChiral Is Chiral Resolution Required? Start->CheckChiral CheckScale What is the Synthesis Scale? CheckChiral->CheckScale  No (Achiral / Diastereopure) SFC Chiral SFC / HPLC (e.g., CHIRALPAK IA) Isocratic Elution CheckChiral->SFC  Yes (Enantiomeric mixture) Flash Flash Chromatography (DCM/MeOH + 1% TEA) Silica Gel CheckScale->Flash  < 10 grams (Discovery) Cryst Direct Crystallization / Precipitation (e.g., Isopropyl Acetate) CheckScale->Cryst  > 10 grams (Process/Scale-up)

Caption: Decision matrix for selecting the optimal piperazin-2-one purification workflow based on stereochemistry and scale.

Troubleshooting FAQs: Chromatography & Resolution

Q1: My piperazin-2-one derivatives are streaking severely on normal-phase silica gel, resulting in poor recovery and co-elution. How can I optimize the mobile phase? The Causality: The piperazin-2-one ring contains a basic amine nitrogen. Even though the adjacent lactam carbonyl slightly reduces the overall basicity compared to unsubstituted piperazine, the free amine still acts as a strong hydrogen-bond donor/acceptor. These basic sites interact aggressively with the weakly acidic silanol groups (Si-OH) on bare silica, causing severe peak tailing and irreversible adsorption. The Solution: You must suppress silanol ionization.

  • Polar Modifiers: Transition from Hexane/Ethyl Acetate to a Dichloromethane (DCM) / Methanol (MeOH) gradient (typically 95:5 to 90:10)[3].

  • Basic Additives: Introduce 0.1% to 1.0% Triethylamine (TEA) or concentrated aqueous ammonia to the mobile phase. The TEA competitively binds to the acidic silanols, allowing the ketopiperazine to elute as a sharp, symmetrical band[4]. For highly lipophilic N-alkylated derivatives, a Hexane/EtOAc system may still work, but adding 0.5% TEA is highly recommended[5].

Q2: I am synthesizing a chiral 1-aryl-6-(hydroxymethyl)-2-ketopiperazine. How do I prevent racemization during purification? The Causality: Ketopiperazines with stereocenters adjacent to the lactam carbonyl or the amine can be sensitive to harsh basic or acidic conditions during prolonged chromatographic runs. The Solution: Avoid chromatography entirely if possible. Chiral 1-aryl-6-(hydroxymethyl)-2-ketopiperazines can be synthesized via a 6-exo epoxide ring-opening cyclization. By carefully selecting the reaction solvent (e.g., refluxing MeOH with aqueous HCl for cyclization), the intermediates and the final enantiopure ketopiperazine can be isolated purely via precipitation, maintaining >99% ee without the need for silica gel[6]. If chromatography is unavoidable, use Chiral Preparative HPLC (e.g., CHIRALPAK IA columns) with an isocratic DCM/EtOH (98:2) eluent, which has been proven effective for chiral triazolopyrazines and ketopiperazine precursors[7].

Q3: I am scaling up a Mitsunobu reaction to synthesize a substituted piperazinone. How can I remove the triphenylphosphine oxide by-product without using a massive silica column? The Causality: Triphenylphosphine oxide ( Ph3​P=O ) is notoriously difficult to separate from polar heterocycles via flash chromatography because it often co-elutes in standard EtOAc/Hexane or DCM/MeOH gradients. The Solution: Exploit differential solubility via controlled crystallization. After the reaction, partition the mixture using an aprotic solvent like isopropyl acetate. By cooling the organic layer to between -10°C and 10°C and introducing seed crystals, the substituted piperazinone will selectively precipitate as a slurry. Ph3​P=O and unreacted azodicarboxamides remain highly soluble in cold isopropyl acetate and are easily removed via filtration[8].

Quantitative Data: Solvent System Selection Guide

To standardize your lab's approach, utilize the following empirically validated solvent systems for ketopiperazine purification:

Purification MethodTarget Derivative TypeRecommended Solvent System / MatrixKey Additive / Condition
Normal Phase Flash N-Alkyl/N-Aryl KetopiperazinesDCM : MeOH (98:2 to 90:10)0.5% - 1.0% Triethylamine (TEA)
Normal Phase Flash Lipophilic/Halogenated DerivativesHexane : EtOAc (Gradient)0.1% TEA or NH4​OH
Chiral Prep HPLC Enantiomeric KetopiperazinesDCM : EtOH (98:2) IsocraticCHIRALPAK IA Column (5 μm)
Precipitation Mitsunobu Piperazinone ProductsIsopropyl Acetate / WaterCool to 0°C, Seed crystals
Precipitation 6-exo Cyclization ProductsMethanol / Aqueous HClReflux, then cool to precipitate

Step-by-Step Experimental Protocols

Protocol A: Chromatography-Free Isolation of Chiral Ketopiperazines via Epoxide Cyclization

This self-validating protocol ensures high enantiomeric purity by avoiding silica-induced degradation[6].

Cyclization_Pathway Epoxide Chiral Epoxide Precursor Condensation Reductive Amination (Ethyl N-benzylglycine) Epoxide->Condensation Intermediate Tertiary Amine Intermediate Condensation->Intermediate Cyclization 6-exo Cyclization (Aqueous HCl / MeOH) Intermediate->Cyclization  Boc removal & Ring closure Product Chiral 6-(hydroxymethyl) -2-ketopiperazine Cyclization->Product Purification Direct Precipitation (>99% ee) Product->Purification  Cooling & Filtration

Caption: Synthetic and purification workflow for chiral 6-(hydroxymethyl)-2-ketopiperazines.

Step-by-Step Methodology:

  • Reaction: Subject the N-Boc protected tertiary amine intermediate to a solution of aqueous HCl (3 M) in Methanol (1:5 v/v).

  • Cyclization: Heat the mixture to reflux for 4–6 hours. The acidic conditions simultaneously remove the N-Boc protecting group and drive the 6-exo epoxide ring-opening cyclization to form the ketopiperazine core.

  • Concentration: Remove the methanol under reduced pressure until the aqueous layer becomes cloudy.

  • Neutralization & Precipitation: Cool the aqueous mixture to 0°C in an ice bath. Slowly neutralize with saturated aqueous NaHCO3​ until pH 7.5 is reached. The chiral 1-aryl-6-(hydroxymethyl)-2-ketopiperazine will precipitate as a white solid.

  • Isolation: Filter the precipitate through a sintered glass funnel, wash with ice-cold distilled water (3 × 10 mL), and dry under high vacuum at 40°C overnight.

Protocol B: Flash Chromatography Optimization for Basic Piperazin-2-ones

Use this protocol when precipitation is not viable (e.g., complex reaction mixtures with structurally similar byproducts)[4][5].

Step-by-Step Methodology:

  • Column Preparation: Slurry-pack a silica gel column using DCM containing 1% Triethylamine (TEA). Flush with at least 3 column volumes (CV) of the DCM/1% TEA mixture to fully deactivate the acidic silanol sites.

  • Sample Loading: Dissolve the crude piperazin-2-one mixture in a minimum volume of DCM. If the sample is insoluble in DCM, dry-load it onto Celite (do NOT dry-load onto silica, as this exacerbates irreversible binding).

  • Elution: Begin elution with 100% DCM (containing 1% TEA) for 2 CVs. Gradually introduce Methanol in a step-gradient: 98:2 (DCM:MeOH) for 3 CVs, then 95:5 for 3 CVs.

  • Fraction Monitoring: Monitor fractions via TLC (visualized with Ninhydrin stain or UV 254 nm). The ketopiperazine will elute as a tight band without the characteristic "comet tail" seen on untreated silica.

  • Solvent Removal: Pool the product fractions and evaporate under reduced pressure. To remove residual TEA, co-evaporate the resulting oil/solid with toluene (2 × 10 mL), followed by high vacuum drying.

References

  • Brockunier, L. et al. "Chiral N-acyl-5,6,7(8-substituted)-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazines as therapeutic agents." US Patent 10683295B2. Available at:[9]

  • Dehghani, S. et al. "Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents." Advanced Pharmaceutical Bulletin (NIH PMC). Available at:[Link][5]

  • Dinsmore, C. J. et al. "Process for the synthesis of substituted piperazinones via mitsunobu reaction." WO2000001678A1. Available at: [8]

  • Govek, S. P. et al. "Practical Synthesis of 1-Aryl-6-(hydroxymethyl)-2-ketopiperazines via a 6-exo Amide−Epoxide Cyclization." Organic Letters (ACS Publications). Available at:[Link][6]

  • Romanelli, M. N. et al. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules (MDPI). Available at:[Link][1]

  • Wróblewska, A. et al. "Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations." ACS Omega. Available at:[Link][4]

  • Zhang, Y. et al. "Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity." European Journal of Medicinal Chemistry. Available at: [Link][2]

Sources

Troubleshooting

Technical Support Center: Nitrothiophene Solution Stability &amp; Troubleshooting

Welcome to the Nitrothiophene Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with nitrothiophene derivatives (e.g., 2-nitrothiophene, 2-nitrothiop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Nitrothiophene Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with nitrothiophene derivatives (e.g., 2-nitrothiophene, 2-nitrothiophene-3-carbaldehyde). Due to the unique electronic properties of the nitro-substituted heteroaromatic ring, these compounds present specific stability challenges in solution. This resource provides mechanistic insights, quantitative data, and self-validating troubleshooting protocols to ensure the integrity of your experimental workflows.

Section 1: Core Stability Challenges (FAQs)

Q1: Why does my nitrothiophene solution darken or precipitate under ambient laboratory conditions? A: Nitrothiophene derivatives are highly susceptible to photochemical degradation. When exposed to UV or visible light, the molecule absorbs photons, initiating a single electron transfer that forms a short-lived anion radical 1. This radical can either decompose into nitrite radicals and thiophene byproducts or react with dissolved oxygen to generate reactive oxygen species (ROS), leading to further oxidative degradation and polymerization (which manifests as darkening or precipitation) 1.

Q2: How does solvent choice impact the chemical stability of nitrothiophenes during long-term storage? A: The nitro group is a powerful electron-withdrawing moiety. Through strong inductive (-I) and mesomeric (-M) effects, it significantly polarizes the thiophene ring, rendering it electron-deficient 2. This electronic perturbation activates the ring towards Nucleophilic Aromatic Substitution (SNAr) 2. If stored in protic, nucleophilic solvents (e.g., primary alcohols) or in the presence of strong bases, the solvent can attack the activated carbon centers, leading to gradual degradation 3.

Q3: What are the best practices for storing nitrothiophene compounds? A: Solid nitrothiophene should be stored in a cool, dry, and dark environment, strictly avoiding contact with strong oxidizing agents and bases 3. When preparing stock solutions, utilize anhydrous, aprotic solvents (such as dry DMSO or dichloromethane) and store them in amber vials flushed with inert gas (argon or nitrogen) to prevent both photolysis and ROS-mediated oxidation.

Section 2: Quantitative Stability Data

To contextualize the degradation kinetics, the following table summarizes the photostability profile of 2-nitrothiophene when dissolved in methanol [[4]]().

Light SourceIntensityExposure DurationObserved Degradation (%)
UV Lamp (254 nm) 1000 µW/cm²4 hours> 30%
Xenon Lamp (ICH Q1B) 1.2 million lux hours24 hours~ 20%
Ambient Laboratory Light N/A1 week< 5%

Table 1: Photostability of 2-Nitrothiophene in Methanol Solution.

Section 3: Visualizing Degradation and Workflows

Photodegradation Parent Nitrothiophene (Intact Molecule) Light UV / Visible Light Irradiation Parent->Light Photon Absorption Radical Anion Radical Intermediate Light->Radical Single Electron Transfer ROS Reactive Oxygen Species (ROS) Radical->ROS O2 Interaction Products Nitrite Radicals & Thiophene Byproducts Radical->Products Decomposition

Fig 1. Photochemical degradation pathway of nitrothiophenes in solution.

Workflow Stock Prepare 1 mM Stock (Aprotic Solvent) Split Aliquot into Test Conditions Stock->Split Cond1 UV Lamp (254 nm) 4 Hours Split->Cond1 Cond2 Ambient Light 1 Week Split->Cond2 Cond3 Dark Storage Control Split->Cond3 Analysis HPLC / GC-MS Quantification Cond1->Analysis Extract & Run Cond2->Analysis Extract & Run Cond3->Analysis Extract & Run

Fig 2. Experimental workflow for forced degradation and stability profiling.

Section 4: Troubleshooting Guides & Experimental Protocols

Protocol 1: Forced Degradation and Photostability Profiling

Objective: To establish a self-validating stability profile for a specific nitrothiophene derivative in your chosen assay buffer. Causality: By intentionally degrading the compound (positive control) and comparing it against a protected sample (negative control), you ensure that your analytical method (e.g., HPLC or GC-MS) can accurately resolve the parent API from its degradation byproducts (such as nitroso or amino derivatives) [[1]]().

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1 mM stock solution of the nitrothiophene compound in an anhydrous, aprotic solvent (e.g., HPLC-grade Acetonitrile).

  • Aliquot Distribution: Divide the stock into three clear borosilicate glass vials (2 mL each).

  • Condition Assignment:

    • Vial A (Positive Control): Place under a 254 nm UV lamp (1000 µW/cm²) for 4 hours.

    • Vial B (Ambient Control): Leave on the laboratory benchtop under standard fluorescent lighting for 7 days.

    • Vial C (Negative/Dark Control): Wrap entirely in aluminum foil and store in a dark cabinet at room temperature.

  • Quenching & Extraction: After the designated exposure times, transfer 100 µL from each vial into HPLC autosampler vials containing 900 µL of mobile phase to quench further reactions.

  • Chromatographic Analysis: Run the samples using a validated HPLC-UV method (monitoring at the compound's λmax​ , typically around 260-280 nm).

  • System Validation: The protocol is validated if Vial C shows >99% peak area retention of the parent compound, while Vial A shows distinct, newly formed peaks corresponding to degradation products (validating the method's stability-indicating power).

Protocol 2: Solvent Optimization and Storage Protocol

Objective: To formulate a long-term storage solution that minimizes SNAr-mediated degradation and ROS-induced oxidation. Causality: Degassing the solvent removes dissolved oxygen, preventing it from interacting with any trace anion radicals to form ROS [[1]](). Avoiding primary alcohols prevents nucleophilic attack on the electron-deficient thiophene ring 2.

Step-by-Step Methodology:

  • Solvent Selection: Select an anhydrous, aprotic solvent (e.g., dry DMSO or Dichloromethane) over protic solvents like methanol or ethanol.

  • Solvent Degassing: Sparge the chosen solvent with high-purity Argon gas for 15-20 minutes to displace dissolved oxygen.

  • Dissolution: Dissolve the nitrothiophene powder in the degassed solvent under a fume hood with subdued lighting (or using amber glassware).

  • Inert Atmosphere Sealing: Aliquot the solution into amber glass ampoules or vials with PTFE-lined septa. Blanket the headspace of each vial with Argon before immediately sealing.

  • Storage: Store the sealed vials at -20°C. Thaw only the required amount for daily experiments to avoid repeated freeze-thaw cycles and minimize light exposure.

References

  • Biochemical Journal | Portland Press. "Ferredoxin-mediated reduction of 2-nitrothiophene inhibits photosynthesis: mechanism and herbicidal potential". [Link]

Sources

Optimization

overcoming steric hindrance in 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one synthesis

Welcome to the technical support center for the synthesis of 4-(5-nitrothiophene-2-carbonyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(5-nitrothiophene-2-carbonyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific amide coupling reaction, with a primary focus on overcoming steric hindrance. The information provided herein is based on established chemical principles and field-proven insights to ensure the successful synthesis of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of 4-(5-nitrothiophene-2-carbonyl)piperazin-2-one?

A1: The principal challenge in forming the amide bond between 5-nitrothiophene-2-carboxylic acid and piperazin-2-one is significant steric hindrance. This steric clash arises from the spatial arrangement of atoms in both reacting molecules. The bulky 5-nitrothiophene group can physically obstruct the approach of the piperazin-2-one's secondary amine to the activated carboxylic acid, slowing down or even preventing the desired reaction.[1][2] This can lead to low yields and the formation of unwanted byproducts.

Q2: How can I identify if steric hindrance is the main cause of my low reaction yield?

A2: Differentiating steric hindrance from other potential issues like poor reagent quality or suboptimal reaction conditions is crucial for effective troubleshooting. Here are key indicators that steric hindrance may be the culprit:

  • Stalled Reaction: The reaction fails to proceed to completion, even with extended reaction times, leaving significant amounts of starting materials.

  • Ineffectiveness of Standard Coupling Reagents: Common coupling reagents like DCC or EDC/HOBt may prove ineffective, resulting in minimal product formation.[3]

  • Formation of Side Products: You may observe the formation of byproducts resulting from alternative reaction pathways that are less sterically demanding.

Q3: Are there any precursor synthesis steps I should pay close attention to?

A3: Yes, the purity and reactivity of your starting materials are paramount. For this synthesis, ensure the following:

  • 5-Nitrothiophene-2-carboxylic acid: This can be synthesized by the nitration of thiophene followed by carboxylation. Ensure the nitration step is well-controlled to avoid the formation of dinitro derivatives.[4] The carboxylic acid should be thoroughly dried before use, as moisture can interfere with the coupling reaction.

  • Piperazin-2-one: Various synthetic routes to piperazin-2-one derivatives exist.[5][6][7][8] Ensure your chosen method yields a high-purity product, as impurities can complicate the subsequent coupling step.

  • Activation to 5-Nitrothiophene-2-carbonyl chloride: Converting the carboxylic acid to the more reactive acyl chloride is a common strategy.[9][10] This can be achieved using reagents like thionyl chloride or oxalyl chloride.[11][12] However, the stability of the acyl chloride can be a concern, and it is often best to use it immediately after preparation.

Troubleshooting Guide: Overcoming Steric Hindrance

This section provides a structured approach to troubleshooting low yields in the synthesis of 4-(5-nitrothiophene-2-carbonyl)piperazin-2-one, focusing on strategies to mitigate steric hindrance.

Problem: Low or No Product Yield with Standard Coupling Reagents (e.g., EDC/HOBt)

Potential Cause: The activation energy barrier for the nucleophilic attack of the piperazin-2-one nitrogen on the activated carboxylic acid is too high due to steric hindrance. Standard coupling reagents may not provide a sufficiently reactive intermediate to overcome this barrier.[2][13]

Solutions:

  • Employ More Powerful Coupling Reagents: Switch to uranium/aminium or phosphonium salt-based coupling reagents, which are known to be highly effective for sterically demanding couplings.[3][14]

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Known for its high reactivity and low rates of epimerization.[15][16]

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another highly efficient coupling reagent.[15][17]

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also very effective for hindered couplings.[15]

  • Convert to the Acyl Fluoride: Acyl fluorides are less sterically demanding than other activated esters and can be highly effective in hindered couplings.[18] This can be achieved using reagents like cyanuric fluoride or XtalFluor-E®.

  • Increase Reaction Temperature and Time: Gently increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.[1] However, this must be done cautiously to avoid potential side reactions or degradation of the product. Extending the reaction time, even to overnight, can also improve yields.

Data Summary: Alternative Coupling Reagents
Coupling ReagentClassGeneral Yield for Hindered CouplingsKey Advantages
HATU Uronium/Aminium SaltGood to ExcellentHigh reactivity, suppresses racemization.[3][16]
HBTU Uronium/Aminium SaltGoodEfficient and widely used.[15][17]
PyBOP Phosphonium SaltGood to ExcellentEffective for sterically demanding couplings.[15]
Acyl Fluoride Acyl HalideGood to ExcellentReduced steric profile of the activated species.[18]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling

This protocol describes a general procedure for the coupling of 5-nitrothiophene-2-carboxylic acid and piperazin-2-one using HATU.

Materials:

  • 5-Nitrothiophene-2-carboxylic acid (1.0 eq)

  • Piperazin-2-one (1.1 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-nitrothiophene-2-carboxylic acid and HATU in anhydrous DMF.

  • Add DIPEA to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add piperazin-2-one to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[19]

Protocol 2: Acyl Chloride-Mediated Coupling

This protocol involves the conversion of the carboxylic acid to the acyl chloride, followed by reaction with piperazin-2-one.

Materials:

  • 5-Nitrothiophene-2-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 - 2.0 eq)

  • Catalytic amount of DMF (if using oxalyl chloride)

  • Piperazin-2-one (1.1 eq)

  • A non-nucleophilic base (e.g., triethylamine or DIPEA) (2.0 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Acyl Chloride Formation:

    • Under an inert atmosphere, suspend or dissolve 5-nitrothiophene-2-carboxylic acid in anhydrous DCM.

    • If using oxalyl chloride, add a catalytic amount of DMF.

    • Slowly add thionyl chloride or oxalyl chloride to the mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 5-nitrothiophene-2-carbonyl chloride. It is recommended to use this immediately in the next step.

  • Amide Bond Formation:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve piperazin-2-one and the non-nucleophilic base in anhydrous DCM.

    • Slowly add the acyl chloride solution to the piperazin-2-one solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Work-up and purify as described in Protocol 1.[20]

Visualizing the Challenge and Solution

Diagram 1: Steric Hindrance in Amide Bond Formation

G cluster_reactants NTC 5-Nitrothiophene-2- carboxylic Acid Activated_NTC Activated Ester (e.g., O-acylisourea) NTC->Activated_NTC Coupling Reagent PZN Piperazin-2-one Product 4-(5-Nitrothiophene-2-carbonyl) piperazin-2-one PZN->Product Nucleophilic Attack Hindrance Steric Hindrance Activated_NTC->Product

Caption: Steric clash between the bulky reactants hinders the formation of the product.

Diagram 2: Troubleshooting Workflow

G Start Low Yield in Synthesis Check_Reagents Verify Starting Material Purity Start->Check_Reagents Standard_Coupling Standard Coupling (e.g., EDC/HOBt) Check_Reagents->Standard_Coupling Advanced_Coupling Use Advanced Coupling Reagent (HATU, PyBOP) Standard_Coupling->Advanced_Coupling If low yield persists Acyl_Halide Convert to Acyl Chloride/Fluoride Standard_Coupling->Acyl_Halide Alternative Optimize_Conditions Increase Temperature & Reaction Time Standard_Coupling->Optimize_Conditions Alternative Success Successful Synthesis Advanced_Coupling->Success Acyl_Halide->Success Optimize_Conditions->Success

Sources

Troubleshooting

Technical Support Center: Troubleshooting Nitrothiophene Carbonylation

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter severe bottlenecks when transitioning from st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter severe bottlenecks when transitioning from standard aromatic substrates (like nitrobenzene) to heterocyclic systems.

The reductive carbonylation of nitrothiophenes to yield isocyanates, carbamates, or ureas is a highly atom-economical pathway. However, the thiophene ring introduces complex electronic and coordination dynamics that frequently derail the catalytic cycle. This guide synthesizes field-proven methodologies, mechanistic causality, and authoritative literature to help you systematically eliminate side reactions and optimize your yields.

I. Diagnostic FAQs: Causality & Corrective Actions

Q1: Why do I observe massive catalyst deactivation when transitioning from nitrobenzene to nitrothiophene substrates?

Causality & Insight: Nitrothiophenes act as potent palladium scavengers. Unlike the inert benzene ring, the sulfur atom in the thiophene heterocycle possesses lone electron pairs that strongly coordinate to soft Pd(0)/Pd(II) catalytic centers[1]. This competitive binding outcompetes carbon monoxide (CO) and the nitro group, effectively poisoning the catalyst and halting the catalytic cycle. Furthermore, derivatives like 2-nitrothiophene are inherently unstable under standard high-temperature carbonylation conditions[2]. Corrective Action: To mitigate sulfur poisoning, consider switching from standard Pd catalysts to a Molybdenum hexacarbonyl ( Mo(CO)6​ ) mediated system. Mo(CO)6​ serves as both a reductant and a stable, slow-release CO source, demonstrating a much higher tolerance to sulfur-containing heterocycles [2][2]. If palladium must be used, employ a CO/CO2​ binary gas system, which has been shown to suppress the thermal decomposition of active palladium species into inactive palladium black[3].

Q2: My GC-MS shows high levels of azo- and azoxy-thiophene dimers. How can I drive the reaction toward the target carbamate?

Causality & Insight: The reductive carbonylation of nitro compounds proceeds via deoxygenation to form a nitroso intermediate, followed by further deoxygenation to a highly reactive nitrene species[4]. If the local concentration of dissolved CO is insufficient, these intermediates will react with each other rather than inserting CO. The nitrene attacks the unreacted nitroso compound, leading to azoxy dimers, which can be further reduced to azo compounds [5][5]. Corrective Action: Azo/azoxy formation is a direct symptom of CO starvation at the catalytic center. Increase the CO pressure to optimal levels (typically 100 bar) to accelerate CO insertion into the nitrene intermediate[5]. Additionally, ensure aggressive mechanical stirring (>1000 rpm) to overcome gas-liquid mass transfer limitations in the autoclave.

Q3: I am detecting significant amounts of thiophenamine (amine) and symmetric urea byproducts. What is the source of this over-reduction?

Causality & Insight: Amines and ureas are classical indicators of proton-donor contamination, most commonly moisture ( H2​O ) or an unoptimized protic solvent acting as a hydrogen atom source[5]. Water reacts with the newly formed isocyanate intermediate to yield a carbamic acid, which rapidly decarboxylates to form a primary amine. This highly nucleophilic amine then attacks another molecule of isocyanate, generating a symmetric N,N′ -di(thiophenyl)urea [5][5]. Corrective Action: The system must be rigorously anhydrous. Dry all solvents over activated molecular sieves, purge the autoclave with argon prior to CO introduction, and verify the moisture content of your nitrothiophene starting material via Karl Fischer titration.

Q4: Why does my phosphine-ligated palladium catalyst precipitate out as palladium black within the first hour?

Causality & Insight: While phosphines (e.g., PPh3​ ) are ubiquitous in cross-coupling, they are highly problematic in reductive carbonylation. Phosphines are readily oxidized by the nitroarene substrate to form phosphine oxides [6][6]. This stoichiometric consumption strips the palladium center of its stabilizing ligands, leading to rapid agglomeration into inactive palladium black. Corrective Action: Replace phosphine ligands with rigid, redox-stable nitrogen bidentate ligands such as 1,10-phenanthroline (Phen). Phenanthroline ensures the catalyst remains active throughout the reaction lifecycle, particularly when paired with a non-coordinating counteranion like BF4−​ [6].

II. Quantitative Reaction Profiling

The table below summarizes the causality between specific sub-optimal reaction conditions and the resulting quantitative shift in side-product profiles during nitrothiophene carbonylation.

Reaction Condition VariableTarget Yield (Carbamate)Azo / Azoxy DimersAmine / Urea ByproductsCatalyst Recovery (Active)
Optimal (100 bar CO, Anhydrous, Pd/Phen)> 85% < 2%< 2%> 95%
Low CO Pressure (40 bar)45%> 40% < 5%80%
Moisture Contamination (0.5% H2​O )30%< 5%> 60% 85%
Phosphine Ligand ( PPh3​ instead of Phen)< 10%15%5%< 5% (Pd Black)
Unprotected Thiophene (No Lewis Acid/Mo)< 20%10%10%< 10% (S-Poisoned)

III. Mechanistic Divergence Pathway

Understanding the exact node where the reaction diverges into side products is critical for troubleshooting. The diagram below maps the logic of the catalytic cycle and its failure modes.

Mechanism SM Nitrothiophene (Starting Material) Pd Active Pd-Phen Complex SM->Pd Coordination Nitroso Nitroso Intermediate SM->Nitroso +CO, -CO2 Poison Pd-S Poisoning (Catalyst Deactivation) Pd->Poison Thiophene Sulfur Binding Nitrene Nitrene Intermediate Nitroso->Nitrene +CO, -CO2 Azo Side Product: Azo / Azoxy Dimers Nitroso->Azo Dimerization (Low CO Pressure) Target Target: Carbamate / Isocyanate Nitrene->Target +CO, +ROH (Optimal Pathway) Nitrene->Azo Dimerization (Low CO Pressure) Amine Side Product: Amine / Symmetric Urea Nitrene->Amine +H2O / H-donor (Moisture Contamination) Amine->Target Amine attacks Isocyanate (Yields Urea)

Mechanistic divergence in nitrothiophene carbonylation highlighting side-reaction pathways.

IV. Standard Operating Procedure: Optimized Reductive Carbonylation

To ensure a self-validating and reproducible workflow, follow this protocol designed specifically to suppress thiophene-induced side reactions.

Step 1: Rigorous Anhydrous Preparation Dry the nitrothiophene substrate under a high vacuum at 40 °C for 12 hours. Distill the reaction solvent (e.g., methanol for carbamates, toluene for isocyanates) over magnesium or sodium/benzophenone to ensure absolute zero moisture, preventing urea formation.

Step 2: Catalyst Assembly (Glovebox) Inside an argon-filled glovebox, weigh out Pd(OAc)2​ (1-2 mol%) and 1,10-phenanthroline (4-6 mol%). Crucial: Add a non-coordinating anion source such as [HNEt3​][BF4​] (10 mol%). The BF4−​ anion prevents the formation of inactive halide-bridged palladium dimers and maintains an open coordination site for CO [6][6].

Step 3: Reactor Pressurization & Mass Transfer Optimization Transfer the homogeneous mixture to a high-pressure stainless-steel autoclave. Purge the headspace three times with argon, followed by three flushes of CO. Pressurize the reactor to 100 bar CO . Do not compromise on pressure; lower pressures will exponentially increase azo/azoxy dimerization.

Step 4: Reaction Execution Heat the autoclave to 110 °C. Set the mechanical impeller to >1000 rpm. The high agitation rate is mandatory to continuously dissolve CO into the liquid phase, ensuring the short-lived nitrene intermediate is immediately trapped by CO.

Step 5: Self-Validation Checkpoint & Workup After 6 hours, cool the reactor to room temperature and safely vent the CO. Validation: Extract a 0.1 mL aliquot and analyze via GC-MS.

  • A successful reaction will show a transparent, deeply colored solution with <2% azo/azoxy dimers and no unreacted nitroso intermediates.

  • If a black precipitate is observed, the ligand system has failed, and the palladium has crashed out as Pd(0) black. Filter the crude mixture through a short pad of Celite to remove trace metals before proceeding to column chromatography.

V. References

  • The Reductive Carbonylation of Organic Nitro Compounds UKEssays

  • Modular Amide Synthesis via Dual C–O and N–O Bond Cleavage: Palladium-Catalyzed Deoxygenative Carbonylation of Benzyl Alcohols with Nitroarenes Organic Letters - ACS Publications

  • Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids RSC Publishing

  • Transition Metal Catalyzed Reductive Cyclization Reactions of Nitroarenes and Nitroalkenes AIR Unimi

  • COPYRIGHT AND CITATION CONSIDERATIONS FOR THIS THESIS/ DISSERTATION o Attribution University of Johannesburg

Sources

Optimization

alternative reagents for synthesizing 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one

Troubleshooting & FAQs for 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one Synthesis Welcome to the Technical Support Center. Synthesizing 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one presents unique chemical challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting & FAQs for 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one Synthesis

Welcome to the Technical Support Center. Synthesizing 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one presents unique chemical challenges. The coupling of 5-nitrothiophene-2-carboxylic acid with piperazin-2-one often suffers from poor yields when using standard peptide coupling reagents. This guide provides root-cause diagnostics, alternative reagent selections, and self-validating protocols to ensure synthetic success.

Section 1: Diagnostic FAQs & Troubleshooting

Q: Why am I getting low yields (<30%) when coupling 5-nitrothiophene-2-carboxylic acid with piperazin-2-one using standard reagents like HATU or EDC/HOBt? A: The primary root cause is the strong electron-withdrawing nature of the 5-nitro group on the thiophene ring. This substituent drastically reduces the nucleophilicity of the carboxylate oxygen, making the initial attack on the coupling reagent (e.g., the uronium carbon of HATU) sluggish. Consequently, the formation of the active ester (OBt/OAt) is highly inefficient. Furthermore, standard benzotriazole-based active esters of highly electron-deficient acids are prone to premature hydrolysis before the sterically hindered secondary amine of piperazin-2-one can successfully attack.

Q: What is the most effective alternative reagent for highly electron-deficient heteroaryl carboxylic acids? A: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is highly recommended. TFFH converts the unreactive carboxylic acid into an acyl fluoride in situ. Unlike acyl chlorides, acyl fluorides are remarkably stable to aqueous hydrolysis but exhibit exceptional reactivity toward amines. This specific acyl fluoride–amine coupling protocol has been successfully validated for 5-nitrothiophene-2-carboxylic acid derivatives, completely bypassing the deactivation caused by the nitro group[1].

Q: I need to scale up the synthesis but want to avoid hazardous reagents and column chromatography. What is the best "green" alternative? A: T3P (Propylphosphonic anhydride) is an outstanding choice. T3P activates the carboxylic acid by forming a highly reactive mixed phosphonic anhydride. Its major advantage is that all reaction byproducts are purely water-soluble phosphonic acids, which can be completely removed via a simple aqueous wash[2]. Furthermore, T3P is non-explosive, less toxic, and highly efficient for challenging amide couplings[3].

Q: Are there safer alternatives to HATU that maintain high reactivity for secondary amines? A: Yes, COMU is a third-generation uronium-type coupling reagent that replaces the explosive benzotriazole moiety with a safer morpholino-based oxime (OxymaPure). COMU matches or exceeds the coupling efficiency of HATU, particularly for sterically hindered secondary amines[4]. The morpholine oxygen acts as an internal hydrogen bond acceptor, accelerating the reaction, and its byproducts are highly water-soluble[5]. It has also been proven effective in rapid, solvent-free mechanochemical amide syntheses[6].

Section 2: Reagent Comparison Data

To facilitate reagent selection, the following table summarizes the quantitative and qualitative metrics of alternative coupling agents compared to the standard baseline.

Coupling ReagentActivation MechanismByproduct RemovalSafety ProfileBest Use Case for 5-NO2-Thiophene
HATU (Standard)OAt Active EsterRequires chromatographyExplosive hazard (Class 1)Baseline; often fails due to acid deactivation.
TFFH Acyl FluorideSimple wash / EvaporationCorrosive (generates HF salts)Maximum reactivity for electron-poor acids.
T3P Mixed AnhydrideAqueous extractionSafe, non-explosiveScalable synthesis with easy workup.
COMU Oxyma Active EsterAqueous extractionSafe, non-explosiveHigh reactivity , safer HATU alternative.
Section 3: Validated Experimental Protocols
Protocol A: Acyl Fluoride Coupling using TFFH[1]

Mechanistic Rationale: Generates a stable but highly amine-reactive acyl fluoride, overcoming the poor nucleophilicity of the nitro-thiophene carboxylate.

  • Activation: Dissolve 5-nitrothiophene-2-carboxylic acid (1.0 eq) in anhydrous acetonitrile (MeCN). Add TFFH (1.1 eq) and Cesium Fluoride (CsF) (2.0 eq).

  • Validation Check 1: Stir the mixture at room temperature for 12 hours. Monitor via LCMS or IR (look for the distinct acyl fluoride carbonyl stretch ~1840 cm⁻¹) to confirm complete conversion to the acid fluoride.

  • Coupling: Add piperazin-2-one (1.2 eq) and a catalytic amount of TBAF (to facilitate fluoride displacement) to the reaction mixture.

  • Heating: Elevate the temperature to 50 °C and stir for an additional 12 hours.

  • Workup: Concentrate under reduced pressure. Dilute with ethyl acetate, and wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄ and purify via silica gel chromatography.

Protocol B: Green Amide Coupling using T3P[2]

Mechanistic Rationale: Forms a mixed phosphonic anhydride. The rigid cyclic structure of T3P opens upon nucleophilic attack, driving the reaction forward entropically and enthalpically while generating exclusively water-soluble byproducts.

  • Preparation: Dissolve 5-nitrothiophene-2-carboxylic acid (1.0 eq) and piperazin-2-one (1.1 eq) in anhydrous EtOAc or DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 10 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • T3P Addition: Dropwise add T3P (≥50 wt. % in ethyl acetate, 1.5 eq) while maintaining the reaction at 0–5 °C to control the initial exotherm.

  • Validation Check 2: Allow the mixture to warm to room temperature and stir for 5–12 hours. Confirm reaction completion via TLC (disappearance of the starting acid spot).

  • Aqueous Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (removes unreacted amine), saturated NaHCO₃ (removes unreacted acid), and brine. Evaporate the solvent to yield the highly pure product without the need for chromatography.

Section 4: Decision Matrix Workflow

Workflow Start Target Synthesis: 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one Challenge Challenge: Electron-Deficient Acid & Secondary Amine Start->Challenge Decision Primary Optimization Goal? Challenge->Decision Opt_Reactivity Maximize Reactivity (Overcome Deactivation) Decision->Opt_Reactivity Opt_Workup Simplify Purification (Green Chemistry) Decision->Opt_Workup Opt_Safety Enhance Safety (Avoid Explosives) Decision->Opt_Safety TFFH TFFH Protocol Forms stable Acyl Fluoride Opt_Reactivity->TFFH T3P T3P Protocol Water-soluble byproducts Opt_Workup->T3P COMU COMU Protocol Morpholino uronium salt Opt_Safety->COMU Success Successful Amide Bond Formation TFFH->Success T3P->Success COMU->Success

Decision matrix for selecting the optimal alternative coupling reagent.

References
  • Title: 2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent that Impact HIV mRNA Processing Source: nih.gov URL: [Link][1]

  • Title: Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents Source: nih.gov URL: [Link][2]

  • Title: Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development Source: acs.org URL: [Link][5]

  • Title: (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis Source: researchgate.net URL: [Link][3]

  • Title: Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[6]uril Source: chemrxiv.org URL: [Link][6]

Sources

Troubleshooting

Technical Support Center: Addressing Precipitation of 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one in Cell Media

From the desk of the Senior Application Scientist Welcome to the technical support guide for 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one. We understand that encountering compound precipitation in your cell culture exp...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one. We understand that encountering compound precipitation in your cell culture experiments can be a significant roadblock, leading to inconsistent results and loss of valuable time. This guide is designed to provide you, our fellow researchers and drug development professionals, with a systematic approach to diagnosing, troubleshooting, and resolving solubility challenges with this specific molecule.

While specific physicochemical data for 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one is not extensively published, its structure, containing a hydrophobic nitrothiophene moiety and a piperazin-2-one core, suggests inherently low aqueous solubility.[1][2][3] This is a common characteristic of many small molecule inhibitors and requires careful handling to ensure accurate and reproducible results in cell-based assays.[4] This guide synthesizes established principles of medicinal chemistry and cell culture to provide a robust framework for your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when encountering precipitation.

Q1: Why is my compound precipitating immediately after I add it to the cell culture medium? This is the most frequent observation and is typically caused by one of two issues:

  • Solvent Shock : The compound is well-dissolved in a concentrated organic solvent stock (e.g., 100% DMSO), but when this stock is rapidly diluted into the aqueous environment of your cell media, the abrupt change in polarity causes the compound to "crash out" of solution.[5][6] This creates a localized supersaturation that leads to immediate precipitation.

  • Exceeding Maximum Solubility : The target final concentration of your compound in the media is simply higher than its maximum solubility limit under those specific conditions (temperature, pH, media components).[4][6]

Q2: My media looked clear right after adding the compound, but I see crystals or cloudiness after incubating for a few hours. What happened? This delayed precipitation points to different factors:

  • Temperature Effects : Some compounds are less soluble at physiological temperatures (e.g., 37°C) over extended periods, even if they appear soluble initially.[6]

  • Compound Instability : The compound may be degrading over time in the complex environment of the culture medium, with the degradation products being less soluble.

  • Interaction with Media Components : The compound may slowly interact with salts, amino acids, or proteins in the media, forming insoluble complexes.[6][7] Additionally, cell metabolism can alter the local pH of the medium, which can affect the ionization state and solubility of a compound.[6]

Q3: What is the best solvent to prepare my stock solution? For hydrophobic compounds like this, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard and most recommended solvent.[8][9][10] It has high solubilizing power for a wide range of organic molecules.[11] In rare cases where DMSO is not suitable, other solvents like ethanol or DMF may be considered, but their compatibility with your cells and the compound must be thoroughly validated.[8]

Q4: What is the maximum concentration of DMSO my cells can tolerate? This is highly cell-line dependent. Most robust cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity, while some may even tolerate 1%.[12] However, primary cells and more sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%.[11][12][13] It is imperative to keep the final DMSO concentration as low as possible (ideally ≤0.1%) and, most importantly, to always include a vehicle control in your experiments.[4][10] The vehicle control should contain the exact same final concentration of DMSO as your highest compound treatment group.

Q5: Can't I just filter the media to remove the precipitate before adding it to my cells? Filtering is not recommended. The precipitate is your active compound. Filtering it removes an unknown amount of the compound from the solution, meaning the actual concentration being delivered to your cells is significantly lower than your intended dose.[4] This will invalidate your experimental results and make them impossible to reproduce. The correct approach is to solve the underlying solubility problem.[4]

Section 2: Root Cause Analysis & Systematic Troubleshooting

When precipitation occurs, a systematic approach is the most effective way to identify the cause. Follow this workflow to diagnose the issue.

G start Precipitation Observed stock_check Step 1: Inspect Stock Solution (Thaw one aliquot) start->stock_check stock_precip Precipitate in Stock? stock_check->stock_precip stock_sol Action: Re-dissolve (Warm to 37°C, vortex). If fails, prepare fresh stock. stock_precip->stock_sol Yes dilution_check Step 2: Evaluate Dilution Method stock_precip->dilution_check No stock_sol->dilution_check immediate_precip Immediate Precipitate in Media? dilution_check->immediate_precip dilution_sol Cause: Likely Solvent Shock. Action: Use Stepwise Dilution (See Protocol 3). Pre-warm media. immediate_precip->dilution_sol Yes delayed_precip Delayed Precipitate (Post-Incubation)? immediate_precip->delayed_precip No end_ok Problem Solved dilution_sol->end_ok concentration_check Step 3: Assess Final Concentration concentration_sol Cause: Exceeding Max Solubility. Action: Lower final concentration. Perform Solubility Test (Protocol 2). concentration_check->concentration_sol delayed_precip->concentration_check Yes delayed_precip->end_ok No media_check Step 4: Consider Media Effects concentration_sol->media_check media_sol Action: Increase serum %. Check for media component interactions. Consider advanced solubilizers. media_check->media_sol media_sol->end_ok

Caption: Systematic workflow for troubleshooting compound precipitation.

Section 3: Key Experimental Protocols

These protocols provide detailed, step-by-step instructions for best practices in handling poorly soluble compounds.

Protocol 1: Preparation of a High-Quality Stock Solution

The integrity of your experiment begins with a properly prepared stock solution.[9]

Materials:

  • 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one powder

  • High-purity, anhydrous DMSO (Biotechnology Grade)

  • Sterile, amber or light-blocking microcentrifuge tubes

  • Analytical balance

  • Vortexer and/or sonicator

Procedure:

  • Calculation: Determine the mass of the compound required to make a 10 mM stock solution in a specific volume of DMSO. (e.g., For a Molecular Weight of 283.29 g/mol , you would need 2.83 mg to make 1 mL of a 10 mM stock).

  • Weighing: Accurately weigh the compound powder in a sterile microcentrifuge tube. If the compound is static, use an anti-static weigh boat and carefully transfer the powder.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube. Cap tightly.

  • Mixing: Vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure all solid particles have dissolved.[6]

  • Gentle Heating (If Necessary): If particulates remain, warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.[14] A brief sonication can also aid dissolution.[10] Caution: Ensure there are no visible precipitates before proceeding. Using a partially dissolved stock is a primary source of error.[14]

  • Aliquoting & Storage: To avoid repeated freeze-thaw cycles which can cause the compound to fall out of solution, aliquot the stock into small, single-use volumes in sterile, light-protected tubes.[4][5] Store aliquots at -20°C or -80°C. For most compounds in DMSO, storage at -20°C is suitable for several months.[4][9]

Protocol 2: Determining Maximum Soluble Concentration in Cell Media

This simple test will define the upper concentration limit for your experiments, saving you from failed assays.[6]

Materials:

  • 10 mM compound stock solution (from Protocol 1)

  • Your complete cell culture medium (including serum, antibiotics, etc.), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well clear plate

Procedure:

  • Prepare Dilutions: Set up a series of tubes or wells. In each, place 1 mL of your pre-warmed complete cell media.

  • Create Concentration Gradient: Add the compound stock to each tube to create a range of concentrations above and below your target concentration. For example, to test up to 100 µM:

    • Tube 1: Add 10 µL of 10 mM stock to 990 µL media (100 µM final)

    • Tube 2: Add 5 µL of 10 mM stock to 995 µL media (50 µM final)

    • Tube 3: Add 2.5 µL of 10 mM stock to 997.5 µL media (25 µM final)

    • ...and so on.

    • Include a "vehicle only" control (e.g., 10 µL DMSO in 990 µL media).

  • Mix and Incubate: Mix each tube gently but thoroughly. Incubate the samples under your experimental conditions (e.g., 37°C, 5% CO₂) for a relevant duration (e.g., 2-4 hours, or the length of your experiment).

  • Visual Inspection: After incubation, carefully inspect each tube/well against a dark background. Look for any signs of cloudiness, crystals, or precipitate. A microscope can also be used for more sensitive detection.

Protocol 3: Recommended Dosing Procedure for Cells (Stepwise Dilution)

This method is designed to minimize solvent shock and is critical for compounds prone to precipitation.[5][8]

G cluster_0 Poor Method (High Risk of Precipitation) cluster_1 Recommended Method (Minimizes Precipitation) stock_bad 10 mM Stock in 100% DMSO result_bad Immediate Precipitation (Solvent Shock) stock_bad->result_bad Direct Addition media_bad Large Volume of Pre-warmed Media stock_good 10 mM Stock in 100% DMSO intermediate Step 1: Create Intermediate Dilution (e.g., 1:10 in pre-warmed media) = 1 mM in 10% DMSO stock_good->intermediate Add & Mix Vigorously final_media Step 2: Add to Final Volume of Pre-warmed Media intermediate->final_media result_good Homogeneous Solution (e.g., 10 µM in 0.1% DMSO) final_media->result_good

Caption: Comparison of direct vs. stepwise dilution protocols.

Procedure:

  • Thaw & Pre-warm: Thaw an aliquot of your 10 mM compound stock at room temperature. Pre-warm your complete cell culture medium to 37°C.[8]

  • Prepare Intermediate Dilution: Create an intermediate dilution of your compound that is 10-100x your final concentration. For example, to achieve a final concentration of 10 µM:

    • Pipette 90 µL of pre-warmed media into a sterile tube.

    • Add 10 µL of the 10 mM stock solution to this media.

    • Mix immediately and vigorously by pipetting or vortexing. This creates a 1 mM solution in 10% DMSO.

  • Prepare Final Working Solution: Add the intermediate dilution to the final volume of pre-warmed media.

    • For example, to make 1 mL of 10 µM solution, add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed media.

  • Mix and Apply: Mix the final solution thoroughly by gentle inversion. Immediately add the medicated media to your cells.

Section 4: Advanced Solubilization Strategies

If precipitation persists despite following the best practices above, you may consider these advanced strategies, which require careful validation.

  • Increase Serum Concentration: Fetal Bovine Serum (FBS) contains proteins, primarily albumin, that can bind to hydrophobic compounds and increase their apparent solubility.[4][8] If your cell line can tolerate it, increasing the FBS concentration (e.g., from 5% to 10%) may help keep the compound in solution.

  • Use of Excipients: For complex in vitro models, formulation with solubilizing agents like cyclodextrins (e.g., (2-Hydroxypropyl)-β-cyclodextrin) can be explored.[4] These agents encapsulate hydrophobic molecules, increasing their aqueous solubility. However, their effects on your specific cell model and assay readout must be rigorously tested.

Section 5: Summary of Recommendations

This table provides a quick reference for the key parameters in your experimental setup.

ParameterRecommendationRationale
Stock Solvent 100% Anhydrous, High-Purity DMSOMaximizes initial dissolution of the hydrophobic compound.[9][10]
Stock Concentration 1-10 mMA balance between minimizing DMSO volume and avoiding precipitation upon dilution.[6]
Stock Storage -20°C or -80°C in single-use aliquotsPrevents degradation and precipitation from repeated freeze-thaw cycles.[4][5]
Final DMSO Concentration Keep as low as possible (ideally ≤0.1%, max 0.5%)Minimizes solvent-induced cytotoxicity and off-target effects.[12][14]
Vehicle Control MandatoryEssential to differentiate compound effects from solvent effects.[4]
Media Temperature Pre-warm to 37°C before adding compoundImproves solubility for many compounds and avoids temperature shock to cells.[6][8]
Dilution Method Stepwise/Serial DilutionPrevents "solvent shock" and localized supersaturation.[5][8][10]

References

  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Culture Media.
  • Benchchem. (n.d.). Technical Support Center: Preventing Small Molecule Precipitate in Cell Culture Media.
  • Benchchem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • Merck. (n.d.). Common Cell Culture Problems: Precipitates.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Benchchem. (n.d.). Application Note and Protocols: Preparing Elubiol Stock Solutions for Cell-Based Assays.
  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
  • LifeTein. (2023, February 1). DMSO usage in cell culture.
  • Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • Valledor, A. F., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Retrieved from [Link]

  • Iwatani, S., et al. (2018). Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes. Scientific Reports. Retrieved from [Link]

  • Benchchem. (n.d.). An In-Depth Technical Guide to 1-(5-Chlorothiophene-2-carbonyl)piperazine: Structure, Properties, and Synthesis.
  • Mlynarska, E., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. MDPI. Retrieved from [Link]

  • Ghorab, M. M., et al. (n.d.). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar. Retrieved from [Link]

Sources

Optimization

scale-up challenges for 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one production

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks encountered when scaling the synthesis of 4-(5-Nitrothiop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks encountered when scaling the synthesis of 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one from bench-scale (milligrams) to pilot-scale (kilograms).

This molecule presents unique scale-up challenges: the thermal sensitivity of the nitrothiophene moiety, the high polarity of the piperazin-2-one core, and the intense exothermicity of amide bond formation.

Visual Workflow: Synthetic Route & Scale-Up Strategy

G A 5-Nitrothiophene-2-carboxylic acid B Activation (SOCl2 / Cat. DMF) A->B C 5-Nitrothiophene-2-carbonyl chloride B->C E Amide Coupling (2-MeTHF, <10°C) C->E D Piperazin-2-one + DIPEA D->E F 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one E->F G Crystallization & Isolation F->G

Fig 1. Scalable synthetic workflow for 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one.

Section 1: Process Safety & Reagent Handling (FAQs)

Q1: During the scale-up of the acid chloride intermediate, the reaction mixture darkens significantly and the yield drops. What causes this and how can it be prevented? A1: This is caused by the thermal degradation of the 5-nitrothiophene moiety. Causality & Solution: Nitroaromatics and nitroheterocycles are highly prone to thermal runaway and decomposition when exposed to extended heating. At the bench scale, heat dissipates quickly; however, at the pilot scale, the reduced surface-area-to-volume ratio leads to localized hot spots. To prevent degradation, strictly control the dosing rate of the chlorinating agent (e.g., thionyl chloride) and maintain the internal reactor temperature below 40°C. Process safety guidelines dictate that you should never scale a reaction greater than 3x the previous run without conducting a comprehensive thermal risk assessment (such as Accelerating Rate Calorimetry) [2].

Q2: How should I handle and store 5-Nitrothiophene-2-carbonyl chloride at scale? A2: 5-Nitrothiophene-2-carbonyl chloride is highly moisture-sensitive and corrosive [3]. Causality & Solution: Exposure to ambient humidity causes rapid hydrolysis back to the unreactive carboxylic acid, releasing HCl gas. At scale, isolated powder must be stored under an inert atmosphere (argon or nitrogen) at -20°C [3]. For continuous manufacturing, it is highly recommended to generate the acid chloride in situ and telescope it directly into the amide coupling step to avoid isolation hazards entirely.

Section 2: Amide Coupling Scale-Up (Troubleshooting)

Q3: We are experiencing severe emulsions during the aqueous workup of the amide coupling step when using DMF or DCM. What is the optimal solvent system? A3: Transition your process to 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc). Causality & Solution: Amide bond formation is the most practiced reaction in process chemistry, but traditional solvents like DMF and DCM pose severe environmental, health, and phase-separation issues at scale [1]. Piperazin-2-one is highly polar, and when coupled with the nitrothiophene group, the resulting product has mixed solubility. 2-MeTHF provides excellent solubility for the reactants while offering superior phase separation from water due to its low water miscibility, drastically reducing emulsion times.

Table 1: Quantitative Comparison of Solvents for Amide Coupling Scale-Up

Solvent SystemAverage Yield (%)E-Factor (Waste/Product)Phase Separation Time (50L Scale)Safety & Toxicity Profile
DCM / DMF 82%> 45> 120 minutes (Severe Emulsion)High toxicity, heavily regulated [4]
EtOAc 88%1830 minutesLow toxicity, green alternative [4]
2-MeTHF 94%12< 10 minutesExcellent phase separation, renewable

Q4: The addition of the acid chloride to the piperazin-2-one solution causes a massive exotherm. How do we control this without freezing the reaction? A4: Implement a controlled, subsurface dosing strategy with a stoichiometric excess of a hindered base like N,N-Diisopropylethylamine (DIPEA). Causality & Solution: The reaction between an acyl chloride and a secondary amine is highly exothermic. Deprotonation of the intermediate is required to drive the reaction forward [1]. By pre-cooling the piperazin-2-one/DIPEA solution to 0–5°C and dosing the acid chloride slowly, you maintain the reaction kinetics within the cooling capacity of your reactor jacket.

Section 3: Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol for the telescoped amide coupling is designed as a self-validating system . Each critical phase contains an internal checkpoint to verify success before proceeding to the next step.

Step-by-Step Methodology: Telescoped Amide Coupling & Isolation

  • Preparation of the Amine Solution:

    • Charge a jacketed reactor with piperazin-2-one (1.00 eq) and 2-MeTHF (10 volumes).

    • Add DIPEA (2.50 eq). Causality: The extra base neutralizes the HCl generated during coupling and freebases any piperazin-2-one hydrochloride salts that may have formed [1].

    • Cool the internal temperature to 0–5°C.

  • Acid Chloride Dosing:

    • Dissolve 5-Nitrothiophene-2-carbonyl chloride (1.05 eq) in 2-MeTHF (3 volumes).

    • Dose the acid chloride solution subsurface over 2 hours.

    • Self-Validation Checkpoint: Monitor the internal temperature. If the temperature exceeds 10°C, pause dosing. The exotherm is your real-time indicator of active coupling. A lack of exotherm indicates either reagent degradation (hydrolysis of the acid chloride) or complete consumption of the amine.

  • Reaction Monitoring:

    • Stir for 1 hour post-dosing at 10°C.

    • Self-Validation Checkpoint: Pull a sample for HPLC. The reaction is complete when the piperazin-2-one peak is < 1.0% AUC.

  • Quench and Workup:

    • Quench the reaction with 5% aqueous NaHCO3 (5 volumes).

    • Self-Validation Checkpoint: Test the pH of the aqueous layer. It must be > 7.5. If the pH is acidic, the DIPEA was entirely consumed by excess HCl (indicating poor acid chloride quality or moisture ingress). Adjust with additional NaHCO3 if necessary.

    • Separate the phases. Wash the organic layer with 1M HCl (3 volumes) to remove unreacted piperazin-2-one and residual DIPEA, followed by a final brine wash.

  • Isolation via Crystallization (Avoiding Chromatography):

    • Perform a solvent swap from 2-MeTHF to Isopropanol (IPA) via vacuum distillation until the internal volume is reduced to 4 volumes.

    • Cool the reactor to 0°C at a rate of 10°C/hour to induce controlled crystallization.

    • Filter the slurry, wash the filter cake with cold IPA, and dry under vacuum at 45°C to yield the final product.

Reference Data & Comparative Studies

Validation

Selectivity Profile and Off-Target Evaluation of 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one: A Comparative Guide

As drug discovery pipelines increasingly rely on phenotypic screening, researchers frequently encounter hit compounds containing privileged scaffolds paired with highly reactive moieties. 4-(5-Nitrothiophene-2-carbonyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on phenotypic screening, researchers frequently encounter hit compounds containing privileged scaffolds paired with highly reactive moieties. 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one (NTPZ) represents a classic example of this dichotomy. While the piperazin-2-one core is a highly stable, pharmacokinetically favorable scaffold, the 5-nitrothiophene-2-carbonyl group introduces profound off-target liabilities.

This guide provides an objective, data-driven comparison of NTPZ against optimized alternatives, detailing the mechanistic basis for its promiscuity and outlining the self-validating experimental workflows required to profile such compounds.

The Mechanistic Basis of Off-Target Reactivity

To understand why NTPZ exhibits poor selectivity, we must isolate the causality of its chemical structure. The piperazin-2-one ring acts as a benign structural spacer, offering hydrogen-bonding opportunities without inherent reactivity. However, the 5-nitrothiophene moiety is a well-documented redox-active pharmacophore.

In cellular environments, 5-nitroaromatics serve as substrates for type I nitroreductases and other cellular reductants. As demonstrated in studies of anti-leishmanial 5-nitrothiophene-2-carboxamides, this reduction generates highly transient, electrophilic nitroso and hydroxylamine intermediates 1. These species indiscriminately attack nucleophilic cysteine residues on off-target proteins, leading to covalent adduction, global cellular stress, and false-positive efficacy in phenotypic assays.

G NTPZ 4-(5-Nitrothiophene-2-carbonyl) piperazin-2-one Enzyme Nitroreductase / Cellular Reductants NTPZ->Enzyme Reduction Intermediate Reactive Nitroso & Hydroxylamine Species Enzyme->Intermediate Electron Transfer OffTarget Off-Target Protein (Cysteine Nucleophile) Intermediate->OffTarget Electrophilic Attack Adduct Covalent Protein Adduct (Toxicity / Off-Target Effect) OffTarget->Adduct Covalent Bond Formation

Figure 1: Nitroreductase-mediated bioactivation of the 5-nitrothiophene moiety leading to off-target adduction.

Comparative Selectivity Profiling

When developing targeted covalent inhibitors (e.g., against GPX4 for ferroptosis induction), the choice of the electrophilic warhead dictates the success of the molecule. Recent optimization campaigns have directly compared the 5-nitrothiophene-2-carbonyl fragment against alternative warheads on the same 2-oxopiperazine core 2.

As shown in Table 1 , replacing the promiscuous 5-nitrothiophene group with a fine-tuned 2-ethynylthiazole-4-carboxamide (yielding compound XW19) rescues the molecule, shifting the Selectivity Index (SI) from <10 to >1200. Furthermore, 5-nitrothiophene derivatives exhibit poor metabolic stability and rapid glutathione (GSH) depletion, a hallmark of unselective electrophilicity 3.

Table 1: Quantitative Selectivity Profile of 2-Oxopiperazine Derivatives
CompoundPrimary ScaffoldElectrophilic WarheadSelectivity Index (SI)Off-Target Protein Hits (Proteome-wide)GSH Half-Life ( t1/2​ )
NTPZ Piperazin-2-one5-Nitrothiophene< 10High (>50 cysteines)< 30 min
XW19 (Lead)Piperazin-2-one2-Ethynylthiazole1201 Low (<3 cysteines)> 240 min
Nifurtimox (Control)Nitrofuran5-Nitrofuran< 50Moderate (~15 cysteines)< 60 min

Data synthesized from comparative GPX4 inhibitor studies and nitroaromatic profiling. SI is defined as the ratio of off-target cytotoxicity IC50​ to primary target IC50​ .

Experimental Workflows for Selectivity Validation

To objectively prove the off-target liabilities of NTPZ, researchers must employ self-validating orthogonal assays. Standard biochemical assays are insufficient because they cannot replicate the cellular redox environment required to bioactivate the nitrothiophene group.

Competitive Activity-Based Protein Profiling (ABPP)

Causality & Rationale: ABPP utilizes an alkyne-tagged iodoacetamide (IA-alkyne) probe to label all reactive cysteines in a proteome. If NTPZ covalently adducts to off-target cysteines post-bioactivation, it will competitively block the IA-alkyne probe from binding those specific sites.

Self-Validating Mechanism: The protocol must include a vehicle (DMSO) control to establish baseline cysteine reactivity, and a known promiscuous covalent modifier (e.g., 100 µM Iodoacetamide) as a positive control. If the positive control fails to globally deplete the IA-alkyne signal, the click-chemistry enrichment step is deemed invalid.

Step-by-Step Methodology:

  • Cellular Incubation: Culture target cells (e.g., HT1080) to 80% confluency. Treat with 10 µM NTPZ, DMSO (negative control), or 100 µM Iodoacetamide (positive control) for 2 hours to allow for intracellular bioactivation.

  • Lysis & Proteome Extraction: Wash cells with cold PBS and lyse in native buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40) to preserve protein structure.

  • Probe Labeling: Incubate the cleared proteome (2 mg/mL) with 100 µM IA-alkyne probe for 1 hour at room temperature.

  • Click Chemistry: Add the click-chemistry master mix: 1 mM TCEP (reducing agent), 100 µM TBTA (ligand), 1 mM CuSO 4​ (catalyst), and 100 µM Biotin-azide. React for 1 hour.

  • Enrichment & LC-MS/MS: Precipitate proteins, resuspend, and enrich biotinylated proteins using Streptavidin-agarose beads. Perform on-bead trypsin digestion and analyze the released peptides via quantitative LC-MS/MS to identify cysteines depleted by NTPZ.

G Cells Live Cell Incubation NTPZ NTPZ Treatment Cells->NTPZ Probe IA-Alkyne Labeling NTPZ->Probe Blocks specific cysteines Click Click Chemistry (Biotinylation) Probe->Click Enrichment Streptavidin Enrichment Click->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS Identify off-targets

Figure 2: Competitive Activity-Based Protein Profiling (ABPP) workflow for identifying off-targets.

Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: While ABPP identifies covalent modifications, CETSA confirms physical target engagement in intact cells by measuring the thermal stabilization of proteins upon ligand binding. For promiscuous compounds like NTPZ, CETSA often reveals broad destabilization of the proteome due to massive covalent adduction and subsequent unfolding.

Self-Validating Mechanism: The assay must probe for a non-interacting housekeeping protein (e.g., GAPDH or β -actin) on the same Western blot. If the housekeeping protein's melting curve shifts significantly, it indicates the compound is causing global protein denaturation/toxicity rather than specific target engagement.

Step-by-Step Methodology:

  • Intact Cell Treatment: Treat live cells with 10 µM NTPZ or DMSO for 2 hours.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse cells via three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Detection: Collect the soluble fraction and quantify the remaining soluble target (and housekeeping control) via Western blotting. Plot the melt curves to determine the aggregation temperature ( Tagg​ ).

Structural Optimization: Moving Beyond the Nitrothiophene Liability

The experimental data unequivocally demonstrates that while the piperazin-2-one scaffold is a highly modular and effective core for drug discovery, the 5-nitrothiophene-2-carbonyl warhead is an evolutionary dead-end for selective targeting. Its propensity for nitroreductase-mediated bioactivation guarantees a high off-target burden.

To rescue the chemotype, medicinal chemists must prioritize warhead swapping. Transitioning from redox-active nitroaromatics to fine-tuned electrophiles—such as chloroacetamides or the highly successful 2-ethynylthiazole-4-carboxamide—retains the desired covalent mechanism of action while drastically narrowing the reactivity window, thereby achieving the >1000-fold selectivity indices required for clinical translation.

References

  • Yang, A., et al. (2025). Discovery of 2-oxopiperazine derivatives as novel GPX4 inhibitors for the treatment of oral cancer. European Journal of Medicinal Chemistry. Available at:[Link]

  • Durham E-Theses. (2024). Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. Durham University. Available at: [Link]

  • ResearchGate. (2024). MIC of known anti-tuberculosis drugs: Evaluation of 5-nitrothiophene derivatives. Available at:[Link]

Sources

Comparative

Analytical Comparison Guide: Confirming Elemental Data for 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one

As drug development pipelines increasingly rely on highly functionalized heterocyclic building blocks, the structural verification of these compounds must be absolute. 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one (Chem...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized heterocyclic building blocks, the structural verification of these compounds must be absolute. 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one (Chemical Formula: C9​H9​N3​O4​S ) presents a unique analytical challenge. The presence of a nitro group, a thiophene ring, and a piperazinone moiety means the molecule is densely packed with heteroatoms (N, O, S), making traditional characterization prone to artifacts.

This guide objectively compares the performance of traditional CHNS/O Combustion Analysis against modern High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) for confirming the elemental composition of this compound.

Theoretical Framework & Analytical Challenge

Before selecting an analytical method, we must establish the theoretical baseline for 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one ( C9​H9​N3​O4​S , MW: 255.25 g/mol ).

  • Theoretical Elemental Composition: C: 42.35%, H: 3.55%, N: 16.46%, O: 25.07%, S: 12.56%

  • Exact Mass: 255.0313 Da (Monoisotopic); [M+H]+=256.0391 Da.

The Causality of the Challenge: Thiophene rings and nitro groups are notoriously resistant to complete oxidation. In standard combustion analysis, incomplete combustion of the thiophene ring can lead to carbon-sulfur refractory complexes, artificially lowering the reported carbon and sulfur percentages. Furthermore, the American Chemical Society (ACS) mandates that experimental elemental analysis data must fall within ±0.4% of theoretical values to confirm ≥95% purity[1]. To meet this rigorous standard, the chosen analytical workflows must be highly optimized and self-validating.

Comparative Data Presentation

The following tables summarize the performance of orthogonal analytical techniques when applied to a highly pure (>99%) batch of 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one.

Table 1: Experimental vs. Theoretical Elemental Data
ParameterTheoretical ValueCHNS/O Combustion (Exp.)ESI-HRMS (Exp.)Absolute Error
Carbon (C) 42.35%42.41%N/AΔ 0.06% (Pass)
Hydrogen (H) 3.55%3.61%N/AΔ 0.06% (Pass)
Nitrogen (N) 16.46%16.38%N/AΔ 0.08% (Pass)
Sulfur (S) 12.56%12.49%N/AΔ 0.07% (Pass)
Oxygen (O) 25.07%25.11%N/AΔ 0.04% (Pass)
Exact Mass [M+H]+ 256.0391 DaN/A256.0395 DaΔ 1.5 ppm (Pass)
Table 2: Methodological Comparison & Performance Metrics
FeatureCHNS/O Combustion AnalysisESI-HRMS (Time-of-Flight)1H qNMR
Primary Output Bulk elemental mass percentagesExact molecular mass & isotopesAbsolute purity percentage
Sample Requirement 1.0 – 5.0 mg< 0.1 mg5.0 – 10.0 mg
Destructive? YesYesNo (Sample recoverable)
Regulatory Status Gold standard for bulk purity[1]Accepted alternative (< 5 ppm)[1]Orthogonal purity confirmation
Key Limitation Sensitive to residual solvents/waterCannot detect inorganic saltsRequires high-purity internal std

Self-Validating Experimental Protocols

To ensure scientific integrity, do not treat these instruments as "black boxes." The following protocols are designed as self-validating systems, ensuring that any deviation triggers an immediate failure investigation rather than a false positive.

Protocol A: CHNS/O Combustion Analysis (Pregl-Dumas Method)

Combustion analysis converts the sample into measurable gaseous compounds ( CO2​,H2​O,NOx​,SO2​ ) quantified via Thermal Conductivity Detectors (TCD)[2].

  • Sample Preparation (USP <731> Compliance):

    • Action: Dry 15 mg of the sample in a vacuum oven at 60°C for 4 hours[3].

    • Causality: Heterocyclic compounds often exhibit hygroscopicity. Residual atmospheric water will artificially inflate the Hydrogen and Oxygen mass percentages, guaranteeing a failure of the ACS ±0.4% criterion[1].

  • System Calibration & Blanking:

    • Action: Run three empty tin capsules to establish a zero-baseline. Next, run Sulfanilamide ( C6​H8​N2​O2​S ) as the primary standard.

    • Causality: Sulfanilamide is chosen specifically because it contains all five target elements (C, H, N, O, S). This validates the TCD response factors for the exact combustion gases expected from our target compound.

  • Combustion with Promoter:

    • Action: Weigh exactly 2.000 mg of the dried sample into a tin capsule. Add 1.0 mg of Vanadium Pentoxide ( V2​O5​ ).

    • Causality: The thiophene ring requires aggressive oxidation. V2​O5​ acts as a combustion promoter at 1150°C, ensuring 100% conversion of sulfur to SO2​ and preventing the formation of refractory soot.

  • Validation Check: The run is only accepted if the triplicate standard deviation is <0.15% and the absolute error from the theoretical values is ≤0.4%[1].

Protocol B: High-Resolution Mass Spectrometry (ESI-HRMS)

When sample quantities are severely limited, HRMS serves as an acceptable alternative to combustion analysis, provided the mass accuracy is strictly < 5 ppm[1].

  • Sample Preparation:

    • Action: Dissolve 0.1 mg of the compound in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid to promote ionization.

  • Lock-Mass Calibration (Critical Step):

    • Action: Infuse an internal calibrant (e.g., Leucine Enkephalin, [M+H]+=556.2766 ) simultaneously with the sample via a dual-spray source.

    • Causality: Time-of-Flight (TOF) mass analyzers are subject to slight thermal drift over time. Real-time lock-mass correction mathematically compensates for this drift, ensuring the mass accuracy remains well below the 5 ppm threshold required for structural confirmation.

  • Isotopic Distribution Analysis:

    • Action: Isolate the [M+H]+ peak at m/z 256.0391. Compare the experimental M+1 (due to 13C and 15N ) and M+2 (due to 34S ) isotopic peaks against the theoretical model.

    • Causality: Exact mass alone can sometimes produce false positives for isobaric compounds. Matching the natural 34S isotopic signature confirms the presence of the thiophene sulfur atom.

Orthogonal Validation Workflow

To achieve absolute certainty, modern analytical laboratories employ an orthogonal workflow, combining the bulk accuracy of CHNS with the molecular specificity of HRMS.

G Sample 4-(5-Nitrothiophene-2-carbonyl) piperazin-2-one Prep Sample Drying (USP <731>) Vacuum, 60°C, 4h Sample->Prep CHNS CHNS/O Combustion (Pregl-Dumas Method) Prep->CHNS HRMS ESI-HRMS (Lock-Mass Calibrated) Prep->HRMS qNMR 1H qNMR (Internal Standard) Prep->qNMR EvalCHNS Is error ≤ ±0.4%? CHNS->EvalCHNS EvalHRMS Is mass error < 5 ppm? HRMS->EvalHRMS Pass Elemental Composition Confirmed C9H9N3O4S qNMR->Pass Purity > 98% EvalCHNS->Pass Yes Fail Investigate Impurities (e.g., Solvents, Salts) EvalCHNS->Fail No EvalHRMS->Pass Yes EvalHRMS->Fail No

Orthogonal validation workflow for confirming elemental composition and purity.

Conclusion

For highly functionalized heterocycles like 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one, relying on a single analytical technique introduces significant risk. While ESI-HRMS provides unparalleled molecular specificity and requires minimal sample, it is blind to inorganic salts and bulk matrix impurities. Conversely, CHNS/O Combustion Analysis acts as the ultimate arbiter of bulk purity, provided the sample is rigorously dried (USP <731>) and combusted with appropriate promoters ( V2​O5​ ) to overcome the refractory nature of the thiophene and nitro groups. By combining these methods, researchers can achieve a self-validating, publication-ready data package.

References

  • Source: acs.
  • Title: Thioridazine (USP <731> Loss on Drying)
  • Source: elementar.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one

This document provides a comprehensive, step-by-step guide for the proper disposal of 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one. As a specialized chemical compound, its disposal requires a meticulous approach ground...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one. As a specialized chemical compound, its disposal requires a meticulous approach grounded in safety, regulatory compliance, and environmental responsibility. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The procedures outlined herein are based on a conservative assessment of hazards derived from its constituent chemical moieties: a nitroaromatic (nitrothiophene) system and a piperazine derivative.

Hazard Assessment and Waste Characterization

  • Nitroaromatic Moiety (5-Nitrothiophene): Nitroaromatic compounds are classified as hazardous and require disposal according to institutional and regulatory guidelines.[3] They can be toxic, environmentally persistent, and may become shock-sensitive if contaminated with amines, acids, or bases.[3][4] During combustion, they can generate highly toxic gases such as carbon monoxide, carbon dioxide, and oxides of nitrogen and sulfur.[5]

  • Piperazine/Piperazinone Moiety: Piperazine and its derivatives are known to cause skin irritation or severe burns, serious eye damage, and may cause allergic skin or respiratory reactions.[6][7][8]

Based on this analysis, 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one must be managed as hazardous chemical waste . Never dispose of this compound down the drain or in the regular trash.[3][9]

Table 1: Anticipated Hazard Profile
Hazard ClassificationAnticipated Effects and RationaleSupporting Sources
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled. This is a common characteristic of both nitroaromatic and some piperazine compounds.[2][6][10]
Skin Corrosion/Irritation Causes skin irritation. Piperazine derivatives are known irritants.[6][11]
Serious Eye Damage/Irritation Causes serious eye irritation or damage. This is a significant hazard associated with piperazine and related structures.[9][11]
Environmental Hazard Assumed to be toxic to aquatic life with long-lasting effects, a characteristic of many nitroaromatic compounds. Discharge into the environment must be avoided.[2][9]
Reactivity Stable under normal conditions, but may be incompatible with strong oxidizing agents, strong acids, and strong bases.[3][7][3][7]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following PPE is mandatory to minimize exposure.[12][13]

Table 2: Required Personal Protective Equipment (PPE)
PPE ItemSpecificationPurpose and Rationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes and potential dust particles.[9][14]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact and potential absorption or irritation.[6][12]
Body Protection A standard laboratory coat, fully fastened.Protects clothing and underlying skin from contamination.[9][13]
Respiratory Protection Handle only in a well-ventilated area, preferably within a certified chemical fume hood.Prevents inhalation of any fine dust or aerosols, which is a primary route of exposure for powdered solids.[5][6][12]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent chemical exposure and environmental contamination.[15]

  • Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[15]

  • Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated to disperse any potential airborne particulates.

  • Contain the Spill: Use a non-combustible absorbent material like sand, vermiculite, or other inert material to cover and contain the spill. Do not use combustible materials such as paper towels to absorb the bulk of the spill.[3][15]

  • Collect Waste: Carefully sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container.[6][9]

  • Decontaminate: Clean the spill area with a suitable solvent (such as ethanol or isopropanol), followed by soap and water.[6][9]

  • Dispose of Cleaning Materials: All contaminated cleaning materials, including gloves, absorbent pads, and wipes, must be placed in the same hazardous waste container.[9][15]

Step-by-Step Disposal Protocol

The required standard of practice is to dispose of this chemical as hazardous waste through professional channels.[12] Do not attempt in-laboratory neutralization or deactivation without specialized expertise, as this can be dangerous.[12]

Step 1: Waste Classification

Consult with your institution's Environmental Health and Safety (EHS) department to ensure proper classification and assignment of waste codes.[1][12] The compound should be treated as a non-halogenated organic solid waste .[9]

Step 2: Waste Segregation

Proper segregation is essential to prevent dangerous chemical reactions.[1]

  • Collect waste 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one and any materials contaminated with it (e.g., pipette tips, weighing paper, gloves) in a dedicated waste stream.

  • Crucially, do not mix this waste with incompatible chemicals , such as strong acids, bases, or oxidizing agents.[1][3]

Step 3: Containerization and Labeling
  • Container: Use a robust, chemically compatible, and sealable container designated for solid hazardous waste.[1][9]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE ".[1][12] The label must also include the full chemical name, "4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one," and an approximate quantity.[1][2]

Step 4: On-Site Storage
  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[9][12]

  • The SAA should be a secure, well-ventilated area away from heat or ignition sources.[12]

  • The waste container should be placed within a secondary containment bin to prevent the spread of material in case of a leak.[9]

Step 5: Arranging Final Disposal
  • Once the waste container is full or ready for disposal, submit a hazardous material pickup request to your institution's EHS or equivalent waste management department.[1]

  • The EHS department will arrange for collection by a licensed and approved chemical waste disposal company.[2][9] The most common and recommended final disposal method for such compounds is high-temperature incineration at a specialized facility equipped with emission control systems.[2][9]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one.

G cluster_prep Preparation & Handling cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Waste_Gen Waste Generation (Pure compound or contaminated materials) PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Waste_Gen->PPE Segregate Segregate Waste Stream (Non-Halogenated Organic Solid) PPE->Segregate Container Place in Compatible, Sealed Container Segregate->Container Label Label Container: 'HAZARDOUS WASTE' + Full Chemical Name Container->Label Store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment Label->Store Request Submit Pickup Request to EHS Department Store->Request Disposal Disposal by Licensed Professional Service (e.g., Incineration) Request->Disposal

Caption: Disposal workflow for 4-(5-Nitrothiophene-2-carbonyl)piperazin-2-one.

References

  • Benchchem. (n.d.). Safe Handling and Storage of Nitro Compounds.
  • Benchchem. (n.d.). Proper Disposal of (S)-1-Boc-2-(hydroxymethyl)piperazine: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Safe Disposal of 4-(Piperazin-1-YL)oxan-3-OL: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of 4-Bromo-2-nitroanisole: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • Valsynthese SA. (2021, February 19). Material Safety Data Sheet 2-NITROTHIOPHENE. Retrieved from [Link]

  • Antibodies. (n.d.). Piperazine Safety Data Sheet. Retrieved from [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Benchchem. (n.d.). Essential Procedures for the Safe Disposal of 1-(3-Nitrophenyl)-2-nitropropene.
  • ETH Zurich. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.